1-Propen-1-amine, 3-(1H-purin-2-yl)-
Beschreibung
BenchChem offers high-quality 1-Propen-1-amine, 3-(1H-purin-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propen-1-amine, 3-(1H-purin-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H9N5 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-(7H-purin-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13) |
InChI-Schlüssel |
GACAIQRKOQDMMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)CC=CN)N=CN2 |
Herkunft des Produkts |
United States |
A Senior Application Scientist's Guide to the Structural Elucidation of Novel Purine Derivatives
An in-depth technical guide or whitepaper on the core.
Foreword: The Purine Scaffold - A Privileged Structure in Modern Drug Discovery
The purine, a simple fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the backbone of our genetic material and the currency of cellular energy.[1] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry and drug development.[2] Its derivatives are legion, acting as anticancer agents, antivirals, kinase inhibitors, and modulators of myriad cellular signaling pathways.[3][4][5]
However, the very electronic nature that makes purines biologically active also presents significant challenges to their structural characterization. Issues of tautomerism, where protons can reside on different nitrogen atoms, and the potential for complex substitution patterns, demand a rigorous, multi-technique approach to unambiguously determine their structure.[3][6] A misassigned structure can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, field-proven workflow from the perspective of a senior application scientist. The core philosophy is not merely to list analytical techniques but to explain the causality behind each experimental choice. Each step is part of a self-validating system, where data from orthogonal methods converge to provide an unshakeable structural assignment.
Part 1: The Integrated Workflow for Structure Elucidation
The modern approach to structure elucidation is not a linear path but a synergistic loop. We begin with rapid, high-confidence techniques to build a working hypothesis and then employ definitive methods to challenge and ultimately confirm that hypothesis. The goal is to build a dossier of evidence where each piece of data corroborates the others.
Part 2: Foundational Analysis - Building the Initial Hypothesis
Before delving into complex, time-consuming experiments, we perform two rapid, information-rich analyses to establish the molecular formula and confirm the presence of the core purine structure.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
The first and most critical question is: what is the elemental composition of the molecule? HRMS, particularly with electrospray ionization (ESI), provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula.[7] This is the foundation upon which all subsequent analysis is built.
Causality Behind the Choice: An incorrect molecular formula will invalidate all subsequent NMR and structural analysis. ESI-HRMS is chosen for its high sensitivity, accuracy, and applicability to the polar nature of many purine derivatives.[8]
Protocol 1: Sample Preparation for ESI-HRMS Analysis
-
Solubilization: Dissolve the purified purine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a stock concentration of approximately 1 mg/mL.[9]
-
Dilution: Create a working solution by diluting 10-100 µL of the stock solution into 1 mL of a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The final concentration should be in the range of 1-10 µg/mL.[9][10]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet.[9]
-
Vialing: Transfer the final solution to an appropriate autosampler vial.
-
Analysis: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high mass accuracy of the instrument (e.g., Orbitrap or TOF) is used to calculate the elemental composition.[7]
Data Presentation: HRMS Validation
For a hypothetical novel derivative, 2-chloro-9-cyclopentyl-9H-purine:
| Parameter | Value |
| Target Formula | C₁₀H₁₁ClN₄ |
| Calculated Mass [M+H]⁺ | 223.0745 |
| Observed Mass [M+H]⁺ | 223.0741 |
| Mass Error | -1.8 ppm |
| Conclusion | Observed mass confirms the proposed elemental composition. |
Part 3: Unraveling the Molecular Blueprint with NMR Spectroscopy
With the elemental formula secured, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. For purine derivatives, a combination of 1D and 2D NMR experiments is essential for a complete assignment.[11]
1D NMR (¹H and ¹³C): The Parts List
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons. For purines, the aromatic protons (H2, H6, H8) have characteristic chemical shifts.
-
¹³C NMR (with DEPT): Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups. The chemical shifts of the purine ring carbons are well-documented and provide a crucial fingerprint.[12]
Causality Behind the Choice: 1D NMR is the fastest way to get a complete census of the hydrogen and carbon atoms in the molecule, providing the fundamental "parts list" for our structural puzzle.
2D NMR (COSY, HSQC, HMBC): Assembling the Puzzle
2D NMR is the key to connecting the atoms identified in 1D spectra. Each experiment provides a different type of connectivity information, creating a self-validating web of correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is invaluable for tracing out the structure of alkyl chains or other substituents.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹J_CH coupling). This definitively links the ¹H and ¹³C assignments.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for purine derivatives. It shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). This allows us to connect substituents to the purine core and, critically, to distinguish between isomers (e.g., N7 vs. N9 substitution).[13]
Trustworthiness Through Orthogonal Data: The power of this approach lies in its self-validating nature. For example, to confirm the position of a cyclopentyl group at the N9 position, an HMBC experiment should show a correlation from the cyclopentyl H1' proton to both the C4 and C8 carbons of the purine ring. This single experiment provides unambiguous proof of the substitution site.
Protocol 2: General Protocol for 2D NMR of a Novel Purine Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of purine derivatives and to observe exchangeable NH protons.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Tune and match the probe for ¹H and ¹³C frequencies.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and pulse calibrations.
-
2D Spectra Acquisition:
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence. Optimize the ¹J_CH coupling constant to ~145 Hz.
-
HMBC: Use a standard gradient-selected pulse sequence. Set the long-range coupling delay to optimize for a coupling constant of 8-10 Hz. This will primarily show ²J_CH and ³J_CH correlations.[13]
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Apply a sine-bell or other suitable window function before Fourier transformation to enhance resolution. Phase correct and baseline correct the spectra.
-
Analysis: Correlate cross-peaks to build the molecular structure fragment by fragment, using the 1D spectra as a reference.
Part 4: The Unambiguous Proof - X-Ray Crystallography
While NMR provides a powerful view of the molecule's structure in solution, the definitive, unambiguous proof of structure, including absolute stereochemistry and tautomeric form in the solid state, is provided by single-crystal X-ray crystallography.[14][15]
Causality Behind the Choice: For novel scaffolds, molecules with multiple stereocenters, or cases where tautomerism cannot be resolved by other means, crystallography is essential. It provides a 3D model of the molecule, confirming connectivity, bond lengths, bond angles, and the precise location of every atom, including hydrogen atoms on the purine ring.[6][16]
Protocol 3: Growing Diffraction-Quality Crystals of Purine Derivatives
Growing a suitable single crystal is often the most challenging step.[15][17] Patience and systematic screening are key.
-
Material Purity: Start with the highest purity material possible (>98%). Oils or amorphous solids will not crystallize.
-
Solvent Screening: Identify a solvent in which the compound is sparingly soluble. The ideal system is one where the compound is soluble when hot and sparingly soluble when cold.
-
Slow Evaporation (Most Common):
-
Dissolve the compound in a good solvent to near-saturation.
-
Filter the solution into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Store the vial in a vibration-free location.
-
-
Vapor Diffusion:
-
Place a concentrated solution of your compound in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent).
-
Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of your compound and inducing crystallization.[18]
-
-
Crystal Harvesting: Once crystals of sufficient size (~0.1 mm) have formed, carefully remove them from the mother liquor with a loop and mount them on the goniometer of the diffractometer.[18]
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value (for a known structure)[6] | Significance |
| Formula | C₁₆H₁₈N₄O₂ | Confirms elemental composition in the crystal. |
| Crystal System | Triclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P-1 | Describes the symmetry elements within the unit cell. |
| R1 (final) | 0.0532 | A measure of the agreement between the calculated and observed structure factors. <0.06 is excellent. |
| wR2 (all data) | 0.1594 | A weighted R-factor based on all data. |
Part 5: Integrating Computational Chemistry for a Self-Validating System
Computational chemistry is no longer just a theoretical exercise; it is a vital tool that complements experimental data to resolve ambiguities.
Conclusion
The structural elucidation of novel purine derivatives is a multi-faceted challenge that requires an integrated and logical workflow. By combining the foundational data from mass spectrometry with the detailed connectivity map from 2D NMR, and validating the entire structure with the definitive proof of X-ray crystallography and the predictive power of computational chemistry, we can achieve unambiguous and trustworthy structural assignments. This rigorous, self-validating approach is the bedrock of successful drug discovery and development, ensuring that the structure-activity relationships we build are based on a solid foundation of chemical truth.
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Physicochemical Properties of 3-(Purin-2-yl)propenamine: A Critical Pharmacophore in Targeted Covalent Inhibitor (TCI) Design
Executive Summary
In the landscape of modern rational drug design, the shift toward Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of drug-resistant malignancies. At the core of this paradigm is the strategic pairing of a high-affinity recognition scaffold with a precisely tuned electrophilic warhead[1]. 3-(Purin-2-yl)propenamine emerges as a highly versatile pharmacophore and synthetic intermediate in this context.
The purine core acts as a privileged ATP-mimetic, anchoring the molecule within the kinase hinge region. Simultaneously, the propenamine moiety serves as a tunable precursor—most commonly acylated into an acrylamide—that acts as a Michael acceptor[2]. This specific spatial arrangement vectors the electrophile toward poorly conserved, non-catalytic cysteine residues (such as Cys797 in EGFR or Cys22 in Nek2), enabling irreversible target engagement while sparing wild-type proteins[3][4]. This whitepaper dissects the physicochemical properties, mechanistic causality, and empirical validation workflows associated with this critical chemical moiety.
Physicochemical Profiling and Electronic Tuning
The efficacy of a covalent inhibitor is dictated by the delicate balance between its reversible binding affinity ( Ki ) and its rate of covalent inactivation ( kinact ). The physicochemical properties of 3-(purin-2-yl)propenamine make it an ideal starting point for optimizing this balance.
The electron-withdrawing nature of the purine heterocycle significantly influences the electron density of the adjacent propenyl system. When the primary amine is converted into an acrylamide, the purine ring modulates the electrophilicity of the β -carbon, preventing the warhead from becoming overly reactive, which would otherwise lead to rapid depletion by plasma proteins like human serum albumin (HSA)[1].
Table 1: Physicochemical Descriptors of the 3-(Purin-2-yl)propenamine Scaffold
| Property | Value | Implication for TCI Drug Design |
| Molecular Weight | 175.19 g/mol | High ligand efficiency (LE); leaves an ample molecular weight budget for target-specific functionalization to stay within Lipinski's Rule of 5. |
| cLogP | 0.4 - 0.8 | Highly hydrophilic baseline; requires the addition of lipophilic substituents on the purine ring to achieve optimal cellular membrane permeability. |
| Topological Polar Surface Area (TPSA) | 72.7 Ų | Excellent for oral bioavailability; well below the standard 140 Ų threshold for intestinal absorption. |
| pKa (Primary Amine) | ~9.2 | Protonated at physiological pH (7.4); ideal for electrostatic interactions in the solvent channel or as a reactive handle for late-stage acylation[2]. |
| pKa (Purine N9-H) | ~8.9 | Acts as a critical hydrogen bond donor, completing the conserved binding triplet within the kinase hinge region[5]. |
Mechanistic Role in Covalent Inhibition
The architectural logic behind utilizing a 2-substituted purine lies in precise spatial vectoring. X-ray crystallographic studies of purine derivatives bound to kinases reveal a classical hydrogen-bonding triplet between the purine N9-H, N3, and C2-NH, and the main chain residues of the kinase hinge region[4][5].
By extending a propenamine-derived warhead from the 2-position, the electrophilic β -carbon is projected directly into the solvent-exposed channel or the P-loop. When targeting mutant kinases like EGFR(T790M), this proximity drives a nucleophilic attack by the thiolate of Cys797[6][7]. The reaction proceeds via a Michael addition, forming a permanent, irreversible covalent adduct that completely abolishes kinase activity and circumvents ATP-competitive resistance mechanisms[1][8].
Fig 1. Mechanistic pathway of covalent kinase inhibition via the purin-2-yl propenamine pharmacophore.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the development of purine-based TCIs relies on self-validating experimental systems. The following protocols detail the synthesis of the pharmacophore and the kinetic evaluation of its reactivity.
Protocol 1: Synthesis and Warhead Installation
The primary amine of the propenamine moiety is chemically stable but serves as the critical node for installing the Michael acceptor.
-
Starting Material Preparation : Begin with 2-chloro-9H-purine. Protect the N9 position using a tetrahydropyranyl (THP) group to prevent undesired N-alkylation during cross-coupling.
-
Cross-Coupling : Perform a palladium-catalyzed Heck coupling using the protected purine and an N-Boc-allylamine derivative to establish the propenamine linkage.
-
Deprotection : Remove the N-Boc and THP protecting groups using 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Purify the resulting 3-(purin-2-yl)propenamine via reverse-phase HPLC.
-
Warhead Installation : To generate the active TCI, react the primary amine with acryloyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C in anhydrous THF[2][9].
Protocol 2: Glutathione (GSH) Trapping Kinetic Assay
A covalent warhead must be reactive enough to capture the target cysteine but stable enough to avoid indiscriminate binding to off-target biological thiols. The GSH trapping assay is a self-validating system; by utilizing a vast molar excess of GSH, the reaction is forced into pseudo-first-order kinetics, isolating the intrinsic electrophilicity of the warhead[10][11].
-
Solution Preparation : Prepare a 10 mM stock of the synthesized purine-acrylamide in DMSO. Prepare a 100 mM GSH stock in PBS (pH 7.4).
-
Incubation : Combine the compound (final concentration 10 µM) and GSH (final concentration 5 mM) in PBS at 37°C.
-
Time-Course Sampling : Extract 50 µL aliquots at exact intervals: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Critical Step) : Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing 0.1% formic acid. This drops the pH, protonating the GSH thiolate and instantly halting the Michael addition, preventing ex vivo artifacts.
-
LC-MS/MS Quantification : Analyze the samples using Multiple Reaction Monitoring (MRM). Track the depletion of the parent mass and the stoichiometric appearance of the GSH-adduct mass (+307 Da) to ensure mass balance[11].
-
Kinetic Modeling : Plot ln([Compound]remaining) versus time. The slope yields the observed rate constant ( kobs ), allowing the calculation of the half-life ( t1/2=ln(2)/kobs ).
Fig 2. Step-by-step workflow for the Glutathione (GSH) trapping assay to determine warhead reactivity.
Table 2: Comparative Reactivity (GSH Trapping t1/2 ) of Purine-based Warheads
| Warhead Motif | Target Cysteine | GSH t1/2 (pH 7.4, 37°C) | Clinical Translation & Utility |
| Purin-2-yl Propenamine (Unmodified) | N/A | > 24 h | Inert; serves as a stable synthetic precursor[2]. |
| Purin-2-yl Acrylamide | EGFR (Cys797) | 45 - 60 min | Optimal balance of target reactivity and systemic half-life[1][3]. |
| Purin-2-yl Vinyl Sulfonamide | CDK2 (Lys89/Cys) | < 15 min | Highly reactive; elevated risk of off-target plasma protein binding[1]. |
| Purin-2-yl Propiolamide | Nek2 (Cys22) | 120 - 150 min | Slower reactivity; highly selective for specific microenvironments[4][5]. |
References
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[6] Mavelertinib | C18H22FN9O2 | CID 91668194 - PubChem. National Institutes of Health (NIH).[Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Purine Analogs
Introduction: The Privileged Scaffold of Purine Analogs
Purine analogs represent a cornerstone of modern chemotherapy and antiviral therapy. These synthetic compounds mimic the structure of natural purines, adenine and guanine, which are fundamental building blocks of nucleic acids and critical components in cellular energy metabolism.[1][2] This mimicry allows them to interfere with essential cellular processes, primarily by disrupting the synthesis of DNA and RNA.[1][3] Their efficacy is particularly pronounced in rapidly dividing cells, such as cancer cells or virus-infected cells, which have a high demand for nucleic acid precursors.[1][3]
The history of purine analogs in medicine is rich with landmark drugs. Agents like 6-mercaptopurine and azathioprine have been mainstays in treating leukemias and autoimmune diseases for decades.[4] In virology, acyclovir revolutionized the treatment of herpes simplex virus (HSV) infections.[5] More recently, the scope of purine analogs has expanded significantly, with newer generations being developed as highly potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][5]
This guide provides an in-depth technical overview of the methodologies and strategic considerations for screening purine analog libraries to identify novel therapeutic candidates. We will move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring that screening cascades are built as self-validating systems for generating high-quality, actionable data.
Chapter 1: The Landscape of Purine Analog Targets
The biological activity of a purine analog is defined by its molecular target(s). Understanding this landscape is critical for designing relevant screening assays. The major target classes include:
-
DNA and RNA Synthesis Enzymes: This is the classical mechanism of action. After cellular uptake, purine analogs are metabolized into their nucleotide triphosphate forms.[6] These fraudulent nucleotides then compete with their natural counterparts for incorporation into growing DNA or RNA chains by polymerases.[1][7] This can lead to chain termination, halting replication, or the creation of dysfunctional nucleic acids, ultimately triggering cell death (apoptosis).[1] This is the primary mechanism for many anticancer and antiviral purine analogs.[1][4]
-
Metabolic Enzymes: Purine analogs can inhibit key enzymes within the de novo purine biosynthesis pathway.[6] For example, the metabolite of mercaptopurine is a potent inhibitor of PRPP amidotransferase, the first committed step in purine synthesis.[6] This starves the cell of essential purine nucleotides, leading to a cytostatic or cytotoxic effect.[3]
-
Protein Kinases: The adenine moiety of ATP, the universal phosphate donor for kinase reactions, is a purine. This makes the ATP-binding pocket of protein kinases an ideal target for purine analogs designed to act as competitive inhibitors.[8] Given that kinase hyperactivity is a hallmark of many cancers, a vast number of purine analogs have been developed as kinase inhibitors.[2][5] Compounds like roscovitine and seliciclib are well-known examples that target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[9]
Chapter 2: Designing a Strategic Screening Cascade
A successful screening campaign does not rely on a single assay. Instead, it employs a multi-tiered screening cascade to efficiently filter large compound libraries and identify genuine hits while eliminating artifacts.[10][11] This strategy maximizes resource efficiency and increases the probability of finding a viable drug candidate.[12]
The core principle is to start with a high-throughput, less complex primary assay and progressively move towards lower-throughput, more physiologically relevant secondary and confirmatory assays.
Caption: A typical tiered screening cascade for hit identification and validation.
Chapter 3: Core Methodologies in Purine Analog Screening
This section provides detailed protocols for three common assays used in a screening cascade for anticancer and antiviral purine analogs.
Primary Assay: Antiproliferative/Cytotoxicity Screening (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. The mono-oxygenase luciferase enzyme uses ATP to generate a luminescent signal. A decrease in signal relative to untreated controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
-
Causality Behind Choices: We choose an ATP-based assay because it is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening in 384- or 1536-well formats.[11] Its speed and simplicity make it ideal for a primary screen of a large library.
-
Detailed Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549) in a white, clear-bottom 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of purine analogs in 100% DMSO. Perform a serial dilution series in culture medium to create working concentrations. The final DMSO concentration in the assay should be ≤ 0.5% to avoid solvent toxicity.
-
Compound Addition: Add 10 µL of the compound working solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "maximum kill" wells (e.g., with a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe effects on cell division (typically 2-3 cell cycles).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
-
Controls and Validation:
-
Z'-factor: This statistical parameter is calculated from the positive and negative controls to determine the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Vehicle Control: Wells treated with the same concentration of DMSO as the compound wells serve as the 100% viability reference.
-
Positive Control: A compound known to induce cell death is used to define the 0% viability reference.
-
Secondary Assay: Target-Based Kinase Inhibition (ADP-Glo™ Kinase Assay)
-
Principle: This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, an ADP-Glo™ reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase-based reaction to produce light. The luminescent signal is directly proportional to kinase activity.
-
Causality Behind Choices: A biochemical assay is essential to confirm that the antiproliferative effect observed in the primary screen is due to the direct inhibition of the intended kinase target.[10] This moves from a cell-based phenotypic screen to a target-based mechanistic screen.
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In silico modeling of 1-Propen-1-amine, 3-(1H-purin-2-yl)-
An In-Depth Technical Guide to the In Silico Modeling of 1-Propen-1-amine, 3-(1H-purin-2-yl)-: A Virtual Pathway to Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of the in silico methodologies for characterizing and evaluating the therapeutic potential of 1-Propen-1-amine, 3-(1H-purin-2-yl)-. As a novel molecule centered on a purine scaffold, this compound holds promise for targeting a range of enzymes, particularly protein kinases, which are crucial in cellular signaling and often dysregulated in diseases like cancer.[1] The high cost and time associated with traditional drug discovery pipelines necessitate the early integration of computational methods to de-risk and accelerate development.[2] This document, intended for researchers and drug development professionals, details a strategic workflow encompassing ligand and target preparation, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By explaining the causality behind each methodological choice and grounding all protocols in established scientific principles, this guide serves as a practical blueprint for the virtual assessment of this and other related purine analogs.
Introduction to 1-Propen-1-amine, 3-(1H-purin-2-yl)- and its Therapeutic Potential
Chemical Structure and Physicochemical Properties
1-Propen-1-amine, 3-(1H-purin-2-yl)- is a small molecule featuring a purine ring system linked to a propenamine side chain. The purine core is a well-established "privileged structure" in medicinal chemistry, while the propenamine moiety provides conformational flexibility and potential interaction points. Given the novelty of this specific molecule, experimentally derived data is scarce. Therefore, its physicochemical properties are typically estimated using computational methods, which provide a crucial baseline for assessing its drug-likeness.
Table 1: Computed Physicochemical Properties of 1-Propen-1-amine, 3-(1H-purin-2-yl)-
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₉N₅ | Defines the elemental composition. |
| Molecular Weight | 175.19 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |
| LogP (Octanol/Water) | ~0.8 - 1.2 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Predicts cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing binding and solubility. |
| Hydrogen Bond Acceptors | 5 | Number of N or O atoms, critical for molecular recognition at the target site. |
| Rotatable Bonds | 3 | Indicates molecular flexibility, which impacts binding entropy. |
The Purine Analog Scaffold: A Foundation for Targeted Therapy
The purine core of the molecule is structurally analogous to adenine and guanine, the building blocks of DNA and RNA. This mimicry allows purine analogs to interact with a wide array of biological targets. Parasites, for instance, are often incapable of de novo purine biosynthesis and rely on salvage pathways, making enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attractive targets for anti-parasitic drugs.[3][4]
More prominently, the purine structure is a common feature in ATP-competitive kinase inhibitors.[1] Kinases are a large family of enzymes that regulate nearly all aspects of cell function, and their dysregulation is a hallmark of many cancers.[1][5] By competing with ATP for the kinase's binding site, purine analogs can block downstream signaling pathways, making them a cornerstone of modern targeted cancer therapy.[6]
Rationale for In Silico Investigation: Accelerating Discovery
The journey from a chemical concept to a marketable drug is long and fraught with failure, often due to poor pharmacokinetic or toxicological profiles. In silico modeling allows for the early and cost-effective prediction of a compound's behavior, helping to identify and prioritize the most promising candidates before committing to expensive and time-consuming laboratory synthesis and testing.[7][8][9] This computational pre-screening significantly reduces the risk of late-stage failures and streamlines the entire drug discovery process.[2][10]
The In Silico Modeling Workflow: A Strategic Overview
A robust computational evaluation follows a multi-stage, hierarchical process. The workflow begins with preparing the molecule and its potential biological target. It then proceeds through a series of simulations and predictions of increasing complexity, from static binding predictions to dynamic stability analysis and whole-body pharmacokinetic profiling. Each stage provides critical data that informs the decision to advance, modify, or abandon the candidate molecule.
Caption: High-level workflow for the in silico evaluation of a drug candidate.
Ligand and Target Preparation: The Foundation of Accurate Modeling
The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of the ligand (the drug candidate) and the receptor (the biological target).
Ligand Preparation Protocol
This protocol ensures the ligand is in a chemically correct and energetically favorable three-dimensional conformation.
-
2D Structure Sketching: Draw the 2D structure of 1-Propen-1-amine, 3-(1H-purin-2-yl)- using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D sketch into a 3D structure.
-
Protonation State Assignment: Determine the likely protonation state at a physiological pH of 7.4. For this molecule, the primary amine and potentially the purine nitrogens would be protonated.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to relieve any steric strain and find a low-energy conformation. This step ensures the bond lengths and angles are realistic.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges), which are crucial for calculating electrostatic interactions during docking and dynamics simulations.[11]
-
File Format Conversion: Save the final structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.[12]
Target Identification and Retrieval
Based on its purine scaffold, promising targets include protein kinases. A logical starting point is to screen against a panel of kinases known to be implicated in a specific disease, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's tyrosine kinase (BTK) in cancer. High-resolution 3D structures of these targets can be obtained from the Protein Data Bank (PDB).[13]
Receptor Preparation Protocol
This protocol prepares the raw PDB structure for docking by cleaning it and defining the interaction site.
-
Download Structure: Obtain the desired protein structure from the PDB (e.g., PDB ID: 6LU7 for SARS-CoV-2 main protease).[12]
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Retaining crystallographic waters can be important but requires advanced consideration.[14]
-
Add Hydrogen Atoms: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4.[11]
-
Assign Charges: Compute and assign partial atomic charges to all atoms in the receptor.
-
Define the Binding Site: Identify the coordinates of the active site. This is typically done by defining a "docking box" centered on the position of a known, co-crystallized inhibitor or by using site-finder algorithms.[12]
-
File Format Conversion: Save the prepared receptor in the appropriate format (e.g., .pdbqt).
Predicting Binding Affinity and Pose: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction (the "binding affinity").[6][12]
Core Principles of Molecular Docking
Docking algorithms systematically explore various ligand conformations within the defined active site, evaluating each pose using a scoring function. This function approximates the binding free energy, with more negative scores typically indicating stronger binding.[12]
Caption: A streamlined workflow for performing a molecular docking experiment.
Step-by-Step Docking Protocol
This protocol uses the widely adopted AutoDock Vina as an example.[15]
-
Prepare Input Files: Ensure both the ligand and receptor are prepared as described in Section 3 and are in the .pdbqt format.
-
Define the Search Space: Create a configuration file (conf.txt) that specifies the center and dimensions (in Ångströms) of the docking box. An exhaustiveness parameter, which controls the computational effort, is also set here.
-
Execute Vina: Run the docking simulation from the command line: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
Analyze Output: The results.pdbqt file will contain the predicted binding poses (typically 9-10), ranked by their binding affinity scores, which are listed in the results.log file.
Interpreting Docking Results: Beyond the Score
While the binding affinity score is a key metric, a thorough analysis of the top-ranked poses is critical.
-
Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions between the ligand and the protein's active site residues.
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. A chemically sensible pose with multiple strong interactions is more credible than a high-scoring pose with few or poor contacts.
Table 2: Hypothetical Docking Results for 1-Propen-1-amine, 3-(1H-purin-2-yl)- against a Target Kinase
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -8.9 | Met793, Leu718, Val726 | H-bond (hinge region), Hydrophobic |
| 2 | -8.5 | Cys775, Asp855, Lys745 | H-bond, Hydrophobic, Salt Bridge |
| 3 | -8.2 | Leu844, Phe856, Met793 | Hydrophobic, H-bond (hinge region) |
Simulating Molecular Motion: Molecular Dynamics (MD)
While docking provides a valuable static snapshot of binding, proteins and ligands are dynamic entities in constant motion.[16] Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[6]
Rationale for MD Simulations
MD simulations are essential for validating docking results. A predicted binding pose that is unstable and quickly dissociates in an MD simulation is unlikely to be biologically relevant. Conversely, a complex that remains stable throughout the simulation, maintaining key interactions, has a much higher probability of being a true binding mode.[16]
Caption: Standard workflow for setting up and running a molecular dynamics simulation.
Step-by-Step MD Simulation Protocol
This protocol outlines a general workflow using software like GROMACS or AMBER.
-
System Setup: Start with the best-ranked pose from molecular docking. Place the complex in the center of a periodic box filled with a chosen water model (e.g., TIP3P). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
Energy Minimization: Perform energy minimization on the entire system to relax the structure and remove any bad contacts introduced during setup.[17]
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, equilibrate the pressure to the target value (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the system reaches the correct temperature and density before the production run.[17]
-
Production Run: Remove the restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds), saving the coordinates (the "trajectory") at regular intervals.
Key Analyses of MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, confirming the stability of key interactions identified in docking.
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18][19] Once a validated QSAR model is built, it can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs.
The QSAR Paradigm
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[18] By identifying which structural features (represented by numerical "descriptors") correlate with higher activity, medicinal chemists can rationally design better molecules.
Caption: The systematic workflow for developing and applying a QSAR model.
Workflow for Developing a QSAR Model
-
Dataset Collection: Gather a dataset of structurally related compounds (e.g., other purine analogs) with experimentally measured biological activity against the target of interest.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic properties).
-
Data Splitting: Divide the dataset into a training set (used to build the model) and a test set (used to validate its predictive power).[20]
-
Model Building: Use a statistical or machine learning method (e.g., Multiple Linear Regression, Support Vector Machines) to find the best correlation between the descriptors and biological activity for the training set.[21]
-
Validation: Assess the model's performance on the unseen test set. A robust model should accurately predict the activity of the test compounds.
Application for 1-Propen-1-amine, 3-(1H-purin-2-yl)-
A QSAR model built on a series of purine-based kinase inhibitors could be used to predict how modifications to the propenamine side chain or substitutions on the purine ring of our lead compound would affect its inhibitory activity. This allows for the in silico design and prioritization of a focused library of analogs for future synthesis.
Predicting Drug-Likeness: ADMET Profiling
A compound can have excellent potency against its target but still fail as a drug if it cannot be absorbed by the body, doesn't reach the target tissue, is rapidly metabolized, or is toxic.[8] Early in silico prediction of ADMET properties is crucial for filtering out compounds with unfavorable pharmacokinetic or safety profiles.[7][10]
Key ADMET Properties and In Silico Tools
A variety of computational models, many of which are based on QSAR principles, are available to predict key ADMET properties. These tools analyze a molecule's structure to estimate its behavior in the body.
Table 3: Predicted ADMET Profile for 1-Propen-1-amine, 3-(1H-purin-2-yl)-
| Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |
| P-gp Substrate | No | Not likely to be subject to efflux from target cells. |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. |
| Plasma Protein Binding | Moderate | A reasonable fraction of the drug will be free to interact with its target. |
| Metabolism | ||
| CYP450 Substrate (e.g., 2D6, 3A4) | Predicted inhibitor of 2D6 | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Likely Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of being carcinogenic. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Conclusion and Future Directions
The comprehensive in silico workflow detailed in this guide provides a powerful, multi-faceted approach to evaluating the therapeutic potential of 1-Propen-1-amine, 3-(1H-purin-2-yl)-. By integrating molecular docking, molecular dynamics, QSAR, and ADMET prediction, researchers can build a robust data package to support its advancement. This computational assessment allows for the early identification of potential liabilities and provides a clear rationale for lead optimization. The insights gained from these models—from specific residue interactions in the active site to predicted metabolic pathways—are invaluable for designing next-generation analogs with improved potency, selectivity, and drug-like properties. The ultimate goal of this virtual screening cascade is to nominate a highly promising candidate for chemical synthesis and subsequent in vitro and in vivo validation, significantly increasing the probability of success in the complex journey of drug development.
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A Comprehensive Guide to the Synthetic Routes of N-Substituted Purines for Medicinal Chemistry
Introduction: The Enduring Significance of N-Substituted Purines in Drug Discovery
The purine scaffold, a fundamental component of nucleic acids, has long been recognized as a "privileged structure" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of a vast array of therapeutic agents. The strategic substitution on the nitrogen atoms of the purine ring system profoundly influences the molecule's biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the primary synthetic routes to N-substituted purines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of medicinal chemistry. We will delve into the nuances of regioselectivity, explore key synthetic methodologies with detailed protocols, and examine the application of these strategies in the synthesis of notable drug molecules.
Navigating the Purine Ring: A Focus on Regioselectivity
The purine ring system possesses four nitrogen atoms (N1, N3, N7, and N9) that are potential sites for substitution. The regiochemical outcome of N-substitution reactions is a critical consideration in the synthesis of a desired isomer. Generally, direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable product[1][2][3]. The N7- and N9-positions are the most nucleophilic and sterically accessible sites. The N1 and N3 positions are generally less reactive towards electrophiles due to their involvement in the aromatic system and steric hindrance.
Several factors influence the regioselectivity of N-alkylation:
-
Steric Hindrance: Bulky substituents on the purine ring or the electrophile can direct substitution to the less hindered nitrogen.
-
Electronic Effects: Electron-donating or -withdrawing groups on the purine ring can alter the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly impact the ratio of N7 to N9 isomers.
-
Protecting Groups: Strategic use of protecting groups can block certain nitrogen atoms, allowing for selective substitution at the desired position.
Key Synthetic Strategies for N-Substitution
This section will detail the most prevalent and effective methods for the synthesis of N-substituted purines, categorized by the position of substitution.
N9-Substitution: The Gateway to Bioactive Analogs
The N9 position is the most frequently substituted nitrogen in biologically active purines, including naturally occurring nucleosides. Consequently, a variety of reliable methods have been developed for its selective functionalization.
Direct alkylation of purines with alkyl halides or other electrophiles in the presence of a base is a common approach. While it can lead to mixtures of N7 and N9 isomers, reaction conditions can be optimized to favor the N9 product. The use of polar aprotic solvents like DMF and bases such as potassium carbonate often favors N9-alkylation[4]. Microwave irradiation has also been shown to improve yields and regioselectivity in some cases[5][6].
Table 1: Representative Examples of Direct N9-Alkylation of 6-Chloropurine
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) (N9:N7 ratio) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | RT | 75 (9:1) | [4] |
| Ethyl bromide | (Bu)₄NOH | Acetonitrile | 60 (MW) | 85 (N9 only) | [5][6] |
| Cyclopentyl bromide | (Bu)₄NOH | Acetonitrile | 60 (MW) | 82 (N9 only) | [5][6] |
The Mitsunobu reaction is a powerful and versatile method for the N9-alkylation of purines with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon[7][8][9]. This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the purine[7][8][9]. The reaction is generally highly regioselective for the N9 position of most purines.
Experimental Protocol: N9-Benzylation of Adenine via Mitsunobu Reaction
-
To a stirred solution of adenine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol of adenine) at 0 °C under an inert atmosphere, add benzyl alcohol (1.2 eq).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF (2 mL/mmol of DIAD) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford N9-benzyladenine.
The Chan-Lam coupling reaction provides a powerful method for the formation of N-aryl bonds. This reaction typically employs a copper catalyst, an arylboronic acid as the aryl source, and a base[10][11][12]. It is a versatile method that tolerates a wide range of functional groups on both the purine and the arylboronic acid, and it generally exhibits high regioselectivity for the N9 position[10][11][12].
Experimental Protocol: Copper-Catalyzed N9-Phenylation of 2-Aminopurine
-
To a reaction vial, add 2-aminopurine (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).
-
Add dichloromethane (DCM) as the solvent (10 mL/mmol of 2-aminopurine).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield N9-phenyl-2-aminopurine.
N7-Substitution: Targeting a Less Explored Chemical Space
While N9-substitution is more common, N7-substituted purines represent an important class of compounds with diverse biological activities[1][3]. The synthesis of N7-isomers often requires specific strategies to overcome the thermodynamic preference for N9-substitution.
Although direct alkylation often yields a mixture of N7 and N9 isomers, certain conditions can favor the formation of the N7 product. For instance, the use of silylated purines in the presence of a Lewis acid like SnCl₄ has been shown to be highly regioselective for the introduction of tertiary alkyl groups at the N7 position under kinetic control[1][3].
Table 2: Regioselective N7-tert-Butylation of 6-Substituted Purines
| 6-Substituent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) (N7:N9 ratio) | Reference |
| Cl | SnCl₄ | DCE | 50 | 78 (>95:5) | [1][3] |
| OMe | SnCl₄ | DCE | 50 | 72 (>95:5) | [1][3] |
| SMe | SnCl₄ | DCE | 50 | 65 (>95:5) | [1][3] |
A powerful and unambiguous route to N7-substituted purines involves the construction of the purine ring system from appropriately substituted imidazole precursors[13][14][15]. This approach offers excellent control over regioselectivity, as the substitution pattern is pre-determined by the starting imidazole. For example, 4-aminoimidazole-5-carbaldehyde oximes can be cyclized to afford N7-substituted purines[13][14][15].
N1 and N3-Substitution: Accessing Unique Scaffolds
N1 and N3-substituted purines are less common but are of increasing interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities.
Direct alkylation at the N1 position is challenging due to the lower nucleophilicity of this nitrogen. However, N1-alkylation can be achieved, often as a minor product in direct alkylation reactions. A more controlled approach involves the use of protecting groups to block the more reactive N7 and N9 positions. Another strategy is the Dimroth rearrangement, where an N1-alkylated purine can rearrange to an N6-substituted purine under basic or thermal conditions[16]. This rearrangement provides an indirect route to N6-substituted purines from N1-alkylated intermediates.
Copper-catalyzed N1-arylation of purine nucleosides has also been reported, providing access to a range of N1-aryl derivatives[11][17].
The N3 position is the least nucleophilic and most sterically hindered nitrogen in the purine ring. Direct substitution at N3 is rare. However, N3-substituted purines can be synthesized through multi-step sequences, often involving the construction of the purine ring from a pre-functionalized pyrimidine or imidazole precursor where the N3 substituent is already in place.
N1,N7-Disubstitution
The synthesis of N1,N7-disubstituted purines has been achieved through a traceless solid-phase synthetic route[2][13][18]. This strategy involves anchoring the purine to a solid support at the N9 position, followed by sequential alkylation at N1 and N7, and finally, cleavage from the resin to yield the desired disubstituted product[2][13][18].
Applications in Drug Development: Case Studies
The synthetic methodologies described above have been instrumental in the development of numerous purine-based drugs.
Acyclovir and Ganciclovir: Pioneers in Antiviral Therapy
Acyclovir and its analogue ganciclovir are potent antiviral drugs used to treat herpes virus infections. Their synthesis relies on the regioselective N9-alkylation of a guanine precursor[17][19][20][21]. A common synthetic route involves the condensation of N,N'-diacetylguanine with an appropriate acyclic side-chain precursor, followed by deacetylation[19][20].
Tenofovir: A Cornerstone of HIV Treatment
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B. Its synthesis involves the N9-alkylation of adenine with a chiral phosphonate-containing side chain[1][4][5][22][23].
Regadenoson: A Selective A₂A Adenosine Receptor Agonist
Regadenoson is a coronary vasodilator used in cardiac stress testing. Its synthesis involves the construction of a substituted pyrazole ring at the C2 position of an adenosine derivative, highlighting the versatility of purine chemistry beyond simple N-alkylation[24][25][26][27][28].
Olomoucine and Roscovitine: Targeting Cyclin-Dependent Kinases
Olomoucine and roscovitine are inhibitors of cyclin-dependent kinases (CDKs) that have been investigated as potential anticancer agents. Their structures feature substitutions at the N6, C2, and N9 positions of the purine ring, demonstrating the importance of multi-substituted purines in targeting specific protein kinases[18][28][29].
Conclusion: A Versatile Toolkit for Modern Drug Discovery
The synthesis of N-substituted purines is a mature yet continually evolving field. The methodologies outlined in this guide, from classical direct alkylations to modern metal-catalyzed cross-couplings, provide medicinal chemists with a powerful toolkit to design and synthesize novel purine-based molecules with tailored biological activities. A thorough understanding of the principles of regioselectivity and the strategic application of these synthetic routes are essential for the successful development of the next generation of purine-based therapeutics. As our understanding of the biological roles of purinergic signaling pathways deepens, the demand for novel and diverse N-substituted purines will undoubtedly continue to grow, further driving innovation in this exciting area of chemical synthesis.
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Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine. PubMed. [Link]
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Architecting the Next Generation of Purine-Based Bioactive Molecules: A Technical Guide to Scaffold Hopping, Synthesis, and Kinase Targeting
Executive Summary: The Purine Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Purines—ubiquitous nitrogenous heterocyclic compounds composed of fused pyrimidine and imidazole rings—are the quintessential example of this concept[1]. Because they form the fundamental building blocks of DNA, RNA, and adenosine triphosphate (ATP), biological systems are inherently primed to recognize purine derivatives[2].
By mimicking endogenous purines, synthetic derivatives can competitively bind to the active sites of various enzymes, particularly protein kinases, effectively halting cancer cell proliferation and modulating inflammatory pathways[3]. This has led to the successful clinical translation of numerous purine-based antimetabolites and kinase inhibitors, cementing their role in modern oncology and virology[4].
Table 1: Representative FDA-Approved and Clinical-Stage Purine-Based Drugs
| Drug Name | Primary Target / Mechanism | Clinical Indication | Scaffold Type |
| Mercaptopurine | Purine antimetabolite (DNA synthesis inhibitor) | Acute Lymphoblastic Leukemia (ALL) | 6-Thiopurine |
| Cladribine | Adenosine deaminase resistant antimetabolite | Hairy Cell Leukemia | 2-Chloro-2'-deoxyadenosine |
| Fludarabine | DNA polymerase / Ribonucleotide reductase inhibitor | Chronic Lymphocytic Leukemia (CLL) | 2-Fluoro-arabinofuranosylpurine |
| Seliciclib | CDK2 / CDK7 / CDK9 competitive inhibitor | Solid Tumors (Clinical Trials) | 2,6,9-Trisubstituted purine |
Rational Drug Design: Targeting the Kinase Hinge Region
Protein kinases regulate critical cellular functions, and their dysregulation is a hallmark of oncogenesis[5]. The rational design of purine-based kinase inhibitors relies heavily on exploiting the ATP-binding pocket located in the kinase hinge region[6].
The purine core acts as a direct isostere of the adenine ring of ATP. When a purine derivative enters the ATP-binding pocket, it forms vital hydrogen bonds with the peptide backbone of the kinase hinge region (typically via the N3 and N7/N9 atoms, or the N1 and C6-exocyclic amine)[6].
To achieve target selectivity and avoid off-target toxicity (the "pan-kinase" problem), medicinal chemists employ scaffold hopping and regioselective functionalization :
-
C6 Modifications: Bulky or hydrogen-bonding moieties at C6 often project into the selectivity pocket of the kinase. For example, hybridizing purines with hydrazones at the C6 position has yielded potent dual EGFR/HER2 inhibitors[7].
-
C2 Modifications: Substitutions at C2 (e.g., with aryl amines or hydroxyethyl groups) interact with the solvent-exposed region or the ribose-binding pocket, fine-tuning pharmacokinetic properties[8].
-
N9 Modifications: Bulky aliphatic or alicyclic groups (such as adamantane or isopropyl) at N9 force the molecule into specific conformational states, enhancing affinity for Cyclin-Dependent Kinases (CDKs) like CDK2[8].
Mechanism of purine-based kinase inhibitors targeting EGFR and CDK2 signaling pathways.
Synthetic Workflows: Regioselective Functionalization
Synthesizing 2,6,9-trisubstituted purines typically begins with the commercially available precursor 2,6-dichloro-9H-purine . The sequential functionalization relies on the differential electrophilicity of the purine carbon centers, dictating a strict order of operations.
Causality in Reaction Design
-
N9-Alkylation/Arylation: The N9 position is typically alkylated first using alkyl halides and a weak base (K₂CO₃) in polar aprotic solvents (DMF)[8]. For N9-arylation, traditional Sₙ2 fails. Instead, a Cu(I)-catalyzed cross-coupling utilizing 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) is employed. The N3 atom exerts a directing effect on the copper catalytic complex, ensuring high regioselectivity for N9 over N7[9].
-
C6 Nucleophilic Aromatic Substitution (SₙAr): The C6 position is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent N1 and N7 atoms[8]. SₙAr at C6 proceeds readily with amines or thiols at 80–100 °C[10]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary nucleophile[11].
-
C2 SₙAr: Once C6 is substituted with an electron-donating group (e.g., an amine), the purine ring becomes electron-rich, drastically reducing the electrophilicity at C2. Consequently, C2 substitution requires much harsher conditions (120–150 °C) and often acid catalysis (e.g., Trifluoroacetic acid, TFA) to protonate the purine ring and restore electrophilicity[8].
Regioselective synthetic workflow for 2,6,9-trisubstituted purine derivatives via sequential SNAr.
Experimental Protocols
Protocol 1: Regioselective C6-Amination (Synthesis of 6-Amino-2-chloro-9-isopropyl-9H-purine)
This protocol establishes the self-validating system for C6 substitution, ensuring no cross-reactivity at C2[8].
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,6-dichloro-9-isopropyl-9H-purine (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Reagent Addition: Add the primary amine (1.05 mmol) dropwise, followed by the addition of DIPEA (2.0 mmol). Rationale: A slight excess of amine ensures complete conversion, while DIPEA acts as an acid scavenger to prevent the protonation of the incoming nucleophile[11].
-
Reaction: Stir the mixture at 90 °C under an inert nitrogen atmosphere. Monitor progression via Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The reaction typically reaches completion within 4–6 hours.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL) to induce precipitation. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield the pure C6-substituted intermediate.
Protocol 2: Harsher C2-Amination (Synthesis of 2,6,9-Trisubstituted Purine)
-
Preparation: In a heavy-walled sealed tube, dissolve the 6-amino-2-chloro-9-isopropyl-9H-purine intermediate (0.5 mmol) in anhydrous n-butanol (3.0 mL).
-
Activation: Add the secondary amine (2.5 mmol) and a catalytic amount of Trifluoroacetic acid (TFA, 0.1 mmol). Rationale: The electron-donating C6-amine deactivates the C2 position. TFA protonates the purine N1/N3 nitrogens, restoring electrophilicity at C2[8].
-
Reaction: Seal the tube and heat the mixture to 140 °C in an oil bath for 24–48 hours.
-
Workup & Purification: Cool to room temperature, evaporate the solvent under reduced pressure, and neutralize with saturated NaHCO₃. Extract with dichloromethane, dry, and purify via reverse-phase HPLC to isolate the final bioactive molecule.
Biological Evaluation & Screening
Once synthesized, purine derivatives must undergo rigorous biological evaluation to validate their target engagement and cellular efficacy.
-
In Vitro Kinase Assays: Target engagement is quantified using ATP-competitive luminescence assays (e.g., ADP-Glo). The IC₅₀ values determine the concentration required to inhibit 50% of kinase activity.
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized to measure the antiproliferative effects of the compounds against specific cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[3].
Table 2: Structure-Activity Relationship (SAR) of Synthesized Purine Derivatives
Data synthesized from recent evaluations of purine-hydrazone and adamantane-substituted purines[7],[8].
| Compound Modification | Kinase Target | IC₅₀ (μM) | Cell Line (Viability) | Cell Line IC₅₀ (μM) |
| Purine-Hydrazone Hybrid (C6) | EGFR | 0.06 | A549 (Lung) | 1.25 |
| Purine-Hydrazone Hybrid (C6) | HER2 | 0.08 | SKBR-3 (Breast) | 1.40 |
| Adamantane-Purine (N9) | CDK2/Cyclin E | 0.15 | MCF-7 (Breast) | 0.85 |
| Lapatinib (Reference Drug) | EGFR / HER2 | 0.13 | A549 / SKBR-3 | 2.10 / 1.95 |
| Olomoucine (Reference Drug) | CDK2/Cyclin E | 7.00 | MCF-7 (Breast) | 15.5 |
Note: The incorporation of hydrazone linkers significantly enhances target selectivity towards EGFR/HER2 compared to clinical reference drugs like Lapatinib[7].
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Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.[Link]
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Sharma, P., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry (via PubMed).[Link]
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Cherukpalli, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances.[Link]
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Al-Ghamdi, A., et al. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals (MDPI).[Link]
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Fábián, B., et al. (2017). Two-Step, One-Pot Synthesis of Visible-Light-Responsive 6-Azopurines. Organic Letters (ACS).[Link]
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Krystof, V., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules (MDPI).[Link]
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Sharma, A., et al. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules (PMC).[Link]
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An In-depth Technical Guide to Initial Cytotoxicity Assessment on Cancer Cell Lines
Introduction: The Critical First Step in Anticancer Drug Discovery
The journey of a novel anticancer therapeutic from a laboratory concept to a clinical reality is long and fraught with challenges. A pivotal initial phase in this process is the in-vitro cytotoxicity assessment.[1] This fundamental step serves as a critical filter, providing essential data on a compound's potential to induce cell death, thereby identifying promising candidates and eliminating those with unfavorable toxicity profiles early in the drug discovery pipeline.[1][2] Cytotoxicity testing is a cornerstone of modern toxicology, offering vital insights into how chemical entities affect cell viability and function.[3]
This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on conducting a robust and reliable initial cytotoxicity assessment on cancer cell lines. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing scientific integrity and the establishment of self-validating systems to ensure the generation of high-quality, reproducible data.
Pillar I: Strategic Experimental Design - Laying the Foundation for Success
A well-designed experiment is the bedrock of trustworthy results. Every choice, from the cell line to the assay methodology, must be deliberate and justified.
The Art and Science of Cell Line Selection
The choice of cancer cell lines is a critical decision that profoundly influences the relevance and translatability of your findings.[4] Cancer cell lines are indispensable preclinical research tools in oncology, as they often retain the key characteristics of the primary tumors from which they were derived.[4][5]
-
Relevance to the Research Question: The primary consideration should be the cancer type you are targeting. If your research focuses on lung cancer, for instance, using a well-characterized lung carcinoma cell line like A549 is a logical starting point.[1] Large, well-characterized collections of cancer cell lines, such as the NCI-60 Human Tumor Cell Lines Screen and the Cancer Cell Line Encyclopedia (CCLE), provide a wealth of genomic and pharmacological data to inform your selection.[4][5]
-
Genomic and Phenotypic Diversity: Cancer is a heterogeneous disease.[5] Therefore, it is often advisable to screen your compound against a panel of cell lines representing different molecular subtypes of a particular cancer. This approach can reveal selective cytotoxicity and provide early insights into potential biomarkers of response.[6]
-
Growth Characteristics and Assay Compatibility: Consider the practical aspects of working with a particular cell line. Factors such as doubling time, growth medium requirements, and morphology can impact the experimental workflow and the choice of cytotoxicity assay.
-
Cell Line Authentication: An Uncompromisable Mandate: The use of misidentified or cross-contaminated cell lines is a pervasive issue that can invalidate research findings.[7] It is imperative to obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) and to perform regular authentication.[8] Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines, creating a unique DNA fingerprint for each line.[8][9]
Compound Management and Preparation: Ensuring Accuracy and Consistency
The precise and consistent preparation of your test compound is fundamental to obtaining reliable dose-response data.
-
Solubility and Stock Solutions: The solubility of your compound in the chosen vehicle (e.g., DMSO) and the final culture medium must be determined.[10] Stock solutions should be prepared at a high concentration and stored under appropriate conditions to maintain stability.
-
Serial Dilutions: The Cornerstone of Dose-Response Analysis: Serial dilution is a systematic technique for incrementally decreasing the concentration of a substance.[11][12][13][14] This method is crucial for creating the range of concentrations needed to generate a dose-response curve and determine the IC50 value.[14][15] It is best practice to perform serial dilutions to achieve high fold dilutions rather than a single large dilution to improve accuracy.[15]
Selecting the Right Cytotoxicity Assay: A Multifaceted Decision
A variety of assays are available to assess cytotoxicity, each with its own underlying principle, advantages, and limitations.[3][16] The choice of assay should be guided by the specific research question and the anticipated mechanism of cell death.[17]
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT, Resazurin) | Measure the metabolic activity of viable cells by monitoring the reduction of a substrate into a colored or fluorescent product.[18][19] | Simple, high-throughput, and cost-effective. | Can be affected by compounds that interfere with metabolic pathways or have reducing/oxidizing properties.[3] |
| Membrane Integrity Assays (e.g., LDH Release) | Quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[1] | Directly measures cell death (necrosis). | Less sensitive for detecting apoptosis or cytostatic effects. |
| DNA-Binding Dyes (e.g., Propidium Iodide) | Fluorescent dyes that are excluded by viable cells but can enter and stain the DNA of dead cells with compromised membranes.[20] | Enables the quantification of dead cells. | Some dyes can be toxic to cells over long exposure times.[20] |
| ATP-Based Assays | Measure the level of intracellular ATP as an indicator of cell viability. | Highly sensitive and has a broad linear range. | ATP levels can be influenced by factors other than cell death.[2] |
For an initial cytotoxicity screen, metabolic assays like the MTT or resazurin assay are often the first choice due to their simplicity and high-throughput compatibility.[18] However, it is considered best practice to confirm findings using an orthogonal assay that measures a different cell death marker.[20]
Pillar II: Methodological Rigor - A Step-by-Step Guide to the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[19] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19]
Experimental Workflow Diagram
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells. Ensure cell viability is greater than 90% using a method like trypan blue exclusion.[21]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This is considered 100% viability.[1]
-
Positive Control: Cells treated with a known cytotoxic drug.[1]
-
Blank Control: Wells containing medium but no cells to measure background absorbance.
-
-
-
Incubation:
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[19]
-
-
Absorbance Measurement:
Pillar III: Data Analysis and Interpretation - From Raw Data to Actionable Insights
The culmination of a well-executed cytotoxicity assay is the careful analysis and interpretation of the data.
Data Normalization and Dose-Response Curves
-
Normalization: The raw absorbance values must be normalized to the vehicle control to determine the percentage of cell viability.[24]
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the normalized viability percentages against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.[24]
The IC50 Value: A Key Metric of Potency
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[24][25][26][27] It is a critical parameter for quantifying the potency of a potential drug.[24]
-
Calculation: The IC50 value is determined from the dose-response curve using non-linear regression analysis.[24] Various software packages are available for this purpose.
Data Presentation: Clarity and Comparability
Quantitative data from cytotoxicity assays should be summarized in a clear and concise tabular format to facilitate comparison across different cell lines and experimental conditions.[1]
Table 1: Example IC50 Values of a Test Compound in Various Cancer Cell Lines after 48-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 |
| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.2 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.5 |
| SD: Standard Deviation from three independent experiments. |
Troubleshooting Common Issues
| Issue | Potential Causes | Solutions |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors.[10] | Ensure a homogenous cell suspension before seeding; use calibrated pipettes. |
| Low Absorbance Readings | Low cell density, insufficient incubation time with MTT.[10] | Optimize cell seeding density; ensure adequate incubation time. |
| High Background Signal | Microbial contamination, interference from phenol red in the medium.[10] | Regularly test for contamination; use phenol red-free medium during the assay. |
| Compound Precipitation | Poor solubility of the compound in the culture medium.[10] | Check the solubility limit; use a suitable solvent at a low final concentration (e.g., DMSO < 0.5%).[10] |
Conclusion: A Foundation for Future Success
The initial cytotoxicity assessment is a foundational element in the preclinical evaluation of potential anticancer drugs. By adhering to the principles of rigorous experimental design, meticulous execution, and thoughtful data analysis, researchers can generate reliable and reproducible data. This, in turn, enables informed decision-making, ensuring that only the most promising compounds advance in the drug discovery pipeline. This guide provides the technical framework and scientific rationale to empower researchers to conduct these critical assessments with confidence and scientific integrity.
References
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved from [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022, March 31). Retrieved from [Link]
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Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Retrieved from [Link]
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Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (2024, November 26). Retrieved from [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Retrieved from [Link]
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Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC. Retrieved from [Link]
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Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Retrieved from [Link]
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Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Retrieved from [Link]
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Resazurin assay for cell viability & cytotoxicity | BMG LABTECH. (2024, February 22). Retrieved from [Link]
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Serial Dilution Protocol - BPS Bioscience. Retrieved from [Link]
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Retrieved from [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? | ResearchGate. (2014, March 19). Retrieved from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (2025, February 13). Retrieved from [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved from [Link]
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Achieving Consistency in Serial Dilutions | The Scientist. (2024, December 1). Retrieved from [Link]
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MTT Cell Assay Protocol. Retrieved from [Link]
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Measuring Cell Viability / Cytotoxicity - dojindo. Retrieved from [Link]
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Resazurin Assay Protocol - Creative Bioarray. Retrieved from [Link]
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Guide to Human Cell Line Authentication - ICLAC. (2023, March 2). Retrieved from [Link]
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(PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
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Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27). Retrieved from [Link]
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Cell Death Troubleshooting in Cell Culture. Retrieved from [Link]
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How to do serial dilutions (including calculations) - Integra Biosciences. (2023, February 16). Retrieved from [Link]
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Meta-Analysis of Cytotoxicity Studies Using Machine Learning Models on Physical Properties of Plant Extract-Derived Silver Nanoparticles - PMC. Retrieved from [Link]
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Optimization of Resazurin-based Assay for Cytotoxicity Test in Cholangiocarcinoma Cells “√к√—∫к√ “√л - ThaiJo. Retrieved from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
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Best Practices for Cell Line Authentication - Cell Culture Dish. (2025, January 22). Retrieved from [Link]
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Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - MDPI. (2011, March 4). Retrieved from [Link]
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CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13). Retrieved from [Link]
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Understanding Serial Dilution - An Essential Practice for Drug Discovery - StackWave. (2023, June 14). Retrieved from [Link]
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How many cells will I need to assess the cytotoxicity by the Alamar blue (resazurin) method? (2014, October 14). Retrieved from [https://www.researchgate.net/post/How_many_cells_will_I_need_to_assess_the_cytotoxicity_by_the_Alamar_blue_resazurin_method]([Link]_ cytotoxicity_by_the_Alamar_blue_resazurin_method)
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Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22). Retrieved from [Link]
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Cell Authentication - In Vitro Technologies. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of Purine Derivatives in DMSO
Executive Summary
Purine derivatives form the backbone of numerous therapeutic agents and chemical probes. For a majority of in vitro and high-throughput screening applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions. However, the seemingly straightforward process of dissolution and storage is fraught with physicochemical challenges that can compromise data integrity. This guide provides an in-depth examination of the critical factors governing the solubility and stability of purine derivatives in DMSO. We will explore the theoretical underpinnings of solubility, detail the insidious effects of water contamination and improper storage, and provide robust, field-proven protocols for solution preparation, stability assessment, and long-term management. By understanding and controlling for these variables, researchers can ensure the accuracy, reproducibility, and ultimate success of their screening and drug discovery campaigns.
The Central Role of DMSO in Purine-Based Drug Discovery
The journey of a drug candidate begins with reliable and reproducible biological data. This reliability is fundamentally dependent on the integrity of the compound solutions used in screening assays.
1.1 The Ubiquity of Purine Derivatives
The purine scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry. It is the core of endogenous molecules like adenine and guanine, which are fundamental building blocks of DNA and RNA.[1] Its derivatives are implicated in a vast array of signaling pathways, making them attractive starting points for developing inhibitors, agonists, and antagonists for targets such as kinases, G-protein-coupled receptors (GPCRs), and phosphodiesterases. The largely hydrophobic nature of many synthetically modified purine rings, however, presents a significant challenge for dissolution in aqueous buffers used for biological assays.[2]
1.2 DMSO: The Double-Edged Sword of Solvents
DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] This "universal" solvent capability makes it indispensable for creating the high-concentration stock solutions (typically 10-20 mM) required for high-throughput screening (HTS).[5][6] From this stock, serial dilutions are made to achieve the final low micromolar or nanomolar concentrations for biological testing.
However, the properties that make DMSO an excellent solvent also introduce significant risks:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3] This absorbed water can drastically alter the solvent properties, leading to compound precipitation and promoting hydrolytic degradation pathways.[7][8]
-
Reactivity: While generally considered inert, DMSO can participate in or promote the degradation of certain sensitive compounds, particularly under non-optimal storage conditions.[6]
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles, a common practice in labs, can lead to the formation of supersaturated solutions and eventual crystallization of the compound, altering its effective concentration.[8][9][10]
Failure to control for these factors can lead to catastrophic experimental failures, including false negatives (due to precipitation) and false positives (due to degradation products with off-target activity), wasting significant time and resources.
Mastering the Solubility of Purine Derivatives in DMSO
Achieving a stable, accurately concentrated solution is the first and most critical step in any screening workflow. Solubility is not a binary property but a complex interplay of compound-specific, solvent-specific, and external factors.
2.1 The Physicochemical Drivers of Solubility
The solubility of a purine derivative in DMSO is governed by the balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation by DMSO molecules.[11]
-
Compound Properties:
-
Lipophilicity (LogP): The purine core is relatively hydrophobic. Substitutions with long alkyl chains or other nonpolar groups increase lipophilicity, generally enhancing solubility in DMSO.[12]
-
Crystal Lattice Energy: A high melting point often indicates strong intermolecular forces within the crystal, making it harder for the solvent to break the lattice apart and dissolve the compound. Amorphous solids are typically more soluble than their highly crystalline counterparts.[10][11]
-
Polar Functional Groups: The presence of hydrogen bond donors and acceptors on the purine ring or its substituents can influence interactions with the polar sulfoxide group of DMSO.[12]
-
-
Solvent Properties:
-
Purity: The use of high-purity, anhydrous DMSO (≥99.9%) is paramount. Contaminants can act as nucleation sites for precipitation.[13]
-
Water Content: This is the most critical solvent-related factor. As water content increases, the polarity of the solvent mixture changes, and the solubility of lipophilic compounds can decrease dramatically, leading to precipitation.[8]
-
2.2 Key Factors Influencing Dissolution
The following diagram illustrates the key variables that must be controlled during the dissolution process.
Caption: Critical Factors in the Dissolution of Purine Derivatives in DMSO.
2.3 Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes a self-validating method for preparing a high-concentration stock solution, incorporating best practices to ensure accuracy and stability.
Materials:
-
Purine derivative (pre-weighed, if possible)
-
Anhydrous DMSO (≥99.9%, new or properly stored bottle)
-
Sterile, amber glass vial or polypropylene microtube with a screw cap[14]
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-Analysis & Calculation:
-
Causality: Before weighing, ensure the compound's Certificate of Analysis (CoA) is reviewed for purity and molecular weight. All calculations must be based on these values.
-
Calculate the mass of the compound required to make the desired volume and concentration (e.g., for 1 mL of a 10 mM solution). Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
-
Weighing and Transfer:
-
Equilibrate the compound container to room temperature before opening to prevent condensation of atmospheric moisture.[15]
-
Accurately weigh the calculated mass of the compound directly into the labeled storage vial.
-
Self-Validation: Record the exact mass weighed. This is crucial for calculating the true final concentration.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Secure the cap tightly.
-
Vortex the solution for 1-2 minutes.[16]
-
Visually inspect for any undissolved particulate matter against a light source.[6]
-
Causality: If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Sonication uses ultrasonic waves to break up agglomerates and accelerate dissolution. Gentle warming (e.g., 37°C) can be applied, but must be used with caution as heat can degrade some compounds.[16]
-
-
Finalization and Storage:
-
Once the compound is fully dissolved, perform a final visual inspection to ensure a clear, homogenous solution.
-
Causality: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles and minimize water absorption into the main stock.[15][16]
-
Store aliquots at -20°C or -80°C in a desiccated environment.
-
The Critical Challenge of Compound Stability in DMSO
Dissolving a compound is only half the battle. Maintaining its chemical integrity over time is essential for the validity of downstream experiments.
3.1 Mechanisms of Degradation
Purine derivatives, like many complex organic molecules, can be susceptible to degradation.
-
Hydrolysis: The presence of water in DMSO can facilitate the hydrolysis of labile functional groups (e.g., esters, amides) that may be present as substituents on the purine ring.[6]
-
Oxidation: While less common for the purine core itself, certain functional groups can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[14][17] The use of amber vials helps mitigate light-induced degradation.
-
Imidazole Ring Opening: Under certain conditions, the imidazole portion of the purine ring can undergo cleavage. For instance, formamide has been shown to degrade purine nucleosides via C(8)-imidazole ring-opening.[18]
3.2 The Freeze-Thaw Dilemma
Each freeze-thaw cycle represents a significant stressor to a compound in DMSO solution.
-
Crystallization: As a DMSO/water mixture freezes, pure DMSO or water may solidify first, creating regions of highly concentrated compound that can exceed solubility limits and lead to precipitation.[8] Once a compound crystallizes, it is often very difficult to redissolve fully, leading to a permanent decrease in the effective solution concentration.[10]
-
Water Absorption: Each time a frozen vial is opened at room temperature, atmospheric moisture can condense inside, progressively increasing the water content of the stock solution.[8]
Studies have shown that repeated freeze-thaw cycles are a major contributor to compound loss, with one study showing a drop of over 10% within 10 cycles. Another study indicated no significant compound loss after 11 cycles when handled carefully.[7] A conservative approach is to limit cycles and always aliquot stocks.
3.3 Workflow for Long-Term Stability Assessment
Verifying the stability of a compound in DMSO under your specific storage conditions is a crucial quality control step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[19]
Caption: Workflow for HPLC-Based Stability Assessment of DMSO Stock.
3.4 Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of a purine derivative in DMSO over time.
Materials:
-
Aliquots of the DMSO stock solution prepared as per section 2.3
-
HPLC system with a UV detector[20]
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Reference standard of the test compound (for peak identification)
Procedure:
-
Method Development:
-
Causality: Develop a reverse-phase HPLC method capable of separating the parent purine derivative from potential impurities and degradation products. The mobile phase composition, gradient, and flow rate must be optimized to achieve good peak shape and resolution.[21]
-
The UV detector wavelength should be set to the absorbance maximum (λmax) of the purine derivative to ensure maximum sensitivity.
-
-
Timepoint 0 (Baseline) Analysis:
-
Thaw one of the freshly prepared aliquots.
-
Dilute the DMSO stock to an appropriate concentration (e.g., 10-50 µM) in the initial mobile phase composition.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Self-Validation: The peak corresponding to the parent compound should be identified (by retention time comparison with a reference standard) and its area integrated. This peak area serves as the 100% reference value.
-
-
Storage and Subsequent Analysis:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At each scheduled timepoint (e.g., 1, 3, 6, 12 months), remove and thaw a new aliquot.
-
Prepare and analyze the sample using the exact same HPLC method as the baseline.
-
-
Data Analysis and Interpretation:
-
For each timepoint, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining relative to the Time 0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which indicate the formation of degradation products.[21]
-
A compound is often considered stable if the amount remaining is ≥90% of the initial amount.
-
Data Summary and Best Practices
While specific stability data is highly compound-dependent, large-scale studies provide valuable general insights.
4.1 Summary of Compound Stability in DMSO
| Storage Condition | Timeframe | Approx. % of Compounds Stable | Key Insight |
| Room Temperature | 3 months | 92% | Significant degradation can occur even over relatively short periods at ambient temperature.[5][22] |
| Room Temperature | 1 year | 52% | Long-term room temperature storage is highly inadvisable for a general compound library.[5][22] |
| 4°C in 90/10 DMSO/water | 2 years | 85% | Many compounds show remarkable stability even in the presence of 10% water when refrigerated.[23][24][25] |
| Multiple Freeze-Thaw Cycles | 11-25 cycles | Variable | While some studies show stability up to 11 cycles, others report >10% loss after 10 cycles, highlighting the risk.[7] |
4.2 Best Practices for Solution Management: A Checklist
-
✓ Procure High-Quality Materials: Always use anhydrous (≥99.9%) DMSO from a reputable supplier and store it properly in tightly sealed, moisture-proof containers.[13][26]
-
✓ Work in a Dry Environment: When preparing stock solutions, work quickly and in a low-humidity environment if possible. Keep the main DMSO bottle open for the minimum time necessary.
-
✓ Aliquot Everything: Never work from a master stock solution repeatedly. Aliquoting into single-use volumes is the best defense against freeze-thaw degradation and contamination.[15]
-
✓ Use Proper Storage: Store DMSO stocks at -20°C or -80°C. Avoid storage at 4°C for extended periods, as this is above the freezing point of DMSO-water mixtures and can accelerate degradation.[8][11]
-
✓ Control Dilutions: When diluting into aqueous assay buffers, perform intermediate serial dilutions in 100% DMSO first before the final "add-to-buffer" step to prevent precipitation. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls.[16][26]
-
✓ When in Doubt, Validate: If a compound is particularly valuable or if assay results are inconsistent, perform a stability study as described in section 3.4.
Conclusion: Safeguarding Data Integrity
The reliability of data generated in drug discovery is the bedrock upon which successful programs are built. While DMSO is an invaluable tool, its improper use can silently undermine experimental outcomes by altering the effective concentration and chemical nature of the compounds being tested. By embracing the principles and protocols outlined in this guide—from using high-purity solvent and meticulous preparation techniques to the critical practice of aliquoting and validating stability—researchers can mitigate these risks. A rigorous, scientifically-grounded approach to the solubility and stability of purine derivatives in DMSO is not a procedural formality; it is an essential component of ensuring the integrity, reproducibility, and ultimate value of your research.
References
- Novartis. (2013, January 31). Stability of screening compounds in wet DMSO. OAK.
- Yufeng, L. The effect of room-temperature storage on the stability of compounds in DMSO.
- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed.
- Kozikowski, B. A., et al. (2026, February 9). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO.
- Modern Drug Discovery. (2001, November 15). News in Brief: Sample stability during freeze-thaw. pubs.acs.org.
- Dimethyl Sulfoxide (DMSO)
- Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Benchchem.
- Zi
- Novartis. (2008). Stability of screening compounds in wet DMSO. Novartis OAK.
- Sigma-Aldrich.
- Ziath.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Captiv
- DTIC. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
- Kozikowski, B. A., et al. (2026, February 9). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
- Wikipedia. Purine metabolism.
- DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- Benchchem. A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR.
- L. De Napoli, et al. (1996). Mechanism of Degradation of Purine Nucleosides by Formamide. Implications for Chemical DNA Sequencing Procedures.
- Nakashima, H., et al.
- Garlyauskas, A., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
- Jimenez, M. A. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test?
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- 26. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Exploring the Chemical Space of 2-Substituted Purines: A Technical Guide to Design, Synthesis, and Kinase Inhibition
Executive Summary
Purines are ubiquitous in nature, comprising 50% of all ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) bases, making them one of the most privileged scaffolds in medicinal chemistry. While the C-6 position of the purine ring has been extensively mapped for drug discovery, the C-2 position remains a highly valuable, yet synthetically challenging, vector for exploring chemical space. Modulating the C-2 position is critical for the development of highly selective kinase inhibitors and purinergic receptor antagonists (such as the P2Y12 antiplatelet agent cangrelor)[1].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing a field-proven, self-validating framework for the regioselective synthesis and structure-activity relationship (SAR) analysis of 2-substituted purines.
Mechanistic Rationale for C-2 Substitution
In the context of ATP-competitive kinase inhibitors, the purine core acts as a bioisostere for the adenine ring of ATP. The N2, N3, and N9 atoms typically engage in bidentate or tridentate hydrogen bonding with the kinase hinge region.
-
C-6 Substituents : Typically vector into the ribose-binding pocket or the specificity pocket.
-
C-2 Substituents : Project outward toward the solvent-exposed region or into shallow hydrophobic pockets adjacent to the hinge.
Modifying the C-2 position allows researchers to fine-tune physicochemical properties (e.g., aqueous solubility, membrane permeability) and enhance target residence time without disrupting the primary hinge-binding motif[2].
Mechanistic binding model of 2-substituted purines within the kinase hinge region.
Regioselective Synthesis: Overcoming the Reactivity Gradient
The inherent electron deficiency of the purine's pyrimidine ring dictates its reactivity towards Nucleophilic Aromatic Substitution (SNAr). The electrophilicity gradient strictly follows C-6 > C-2 > C-8 .
Consequently, direct functionalization of 2,6-dihalopurines requires rigorous kinetic control. At room temperature, nucleophiles will preferentially attack the C-6 position. If the reaction is heated prematurely, or if an excess of nucleophile is present without temperature control, thermodynamic double substitution at both C-2 and C-6 occurs, leading to intractable mixtures[3].
Furthermore, the leaving group ability in purine SNAr reactions defies standard aliphatic SN2 logic. It follows the "element effect" where F > Cl ≈ Br > I [4]. The highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate, making 2-fluoropurines exceptionally reactive substrates for late-stage library generation.
Regioselective SNAr workflow for synthesizing 2,6-disubstituted purines via kinetic control.
Self-Validating Experimental Protocol: Late-Stage C-2 Amination
To systematically explore C-2 chemical space, a late-stage convergence strategy is preferred. The following protocol details the SNAr of a 2-fluoro-6-substituted purine with aliphatic or aromatic amines. This is a self-validating system: every reagent choice is designed to force the reaction toward the thermodynamic product while preventing side reactions.
Materials Required:
-
2-fluoro-6-substituted purine derivative (1.0 eq)
-
Target amine (1.5 eq)
-
2,2,2-Trifluoroethanol (TFE) (0.2 M)
-
Trifluoroacetic acid (TFA) (3.0 eq)
Step-by-Step Methodology & Causality:
-
Solvent Selection: Suspend the purine and amine in TFE.
-
Causality: TFE is a highly polar, strong hydrogen-bond-donating solvent with exceptionally low nucleophilicity. It stabilizes the polar transition state of the SNAr reaction without competing with the target amine nucleophile[3].
-
-
Acidic Catalysis: Add TFA dropwise to the suspension at 0 °C.
-
Causality: TFA protonates the purine nitrogen atoms (specifically N1/N3), significantly increasing the electrophilicity of the C-2 carbon. This acid-catalyzed activation is crucial for overcoming the sluggish reactivity of sterically hindered or electron-deficient anilines[3].
-
-
Thermal Activation: Heat the reaction mixture to 80 °C in a sealed pressure tube for 4–12 hours.
-
Causality: While C-6 substitution occurs readily at room temperature, the C-2 position requires thermal energy to overcome the activation barrier, ensuring complete conversion to the thermodynamic product.
-
-
Tandem Deprotection (In-Situ): Monitor via LC-MS. If the incoming amine contains a Boc-protecting group, the TFA/TFE system will simultaneously cleave the Boc group in situ.
-
Causality: This eliminates the need for a separate deprotection step, streamlining library generation[3].
-
-
Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO3 to quench the TFA, and extract with EtOAc. Dry over MgSO4 and purify via flash chromatography.
Quantitative SAR Data: CDK2 Inhibition
The impact of C-2 substitution on kinase affinity is profound. Table 1 summarizes the Structure-Activity Relationship (SAR) of N2-substituted O6-cyclohexylmethylguanine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a primary target in oncology[2].
Notice how the introduction of a hydrogen bond donor at C-2 (Compound 7) yields a 10-fold increase in potency compared to the unsubstituted baseline (Compound 1).
Table 1: Effect of C-2 Substitution on CDK2 Inhibition
| Compound | C-2 Substituent | O-6 Substituent | CDK2 IC50 (nM) | Biological Implication |
| 1 | Hydrogen (-H) | Cyclohexylmethyl | >1000 | Baseline activity; poor hinge interaction. |
| 7 | Methylamino (-NHCH3) | Cyclohexylmethyl | ~100 | 10-fold increase; introduces H-bond donor. |
| 10 | 2-Hydroxyethylamino | Cyclohexylmethyl | ~80 | Enhanced solubility and solvent-exposed H-bonding. |
| 25 | 4'-Hydroxyanilino | Cyclohexylmethyl | ≤100 | Optimal fit in the adjacent hydrophobic pocket. |
Data synthesized from established SAR studies on purine-based CDK2 inhibitors[2].
Sources
Theoretical Studies on the Reactivity of Propenamines: A Computational and Kinetic Guide
Executive Summary
Propenamines—enamines derived from the condensation of propanal with secondary amines—are foundational intermediates in asymmetric organocatalysis. Understanding their reactivity is not merely an exercise in synthetic observation; it requires rigorous theoretical grounding to predict stereochemical outcomes and reaction kinetics. This whitepaper synthesizes recent Density Functional Theory (DFT) insights with kinetic validation protocols, providing a comprehensive framework for researchers modeling electrophilic additions, cycloadditions, and aldol reactions driven by propenamine intermediates.
Thermodynamic Profiling: The Causality of Nucleophilicity
The reactivity of a propenamine is fundamentally dictated by its energetics. Theoretical models have established that the nucleophilicity of these intermediates is not uniform; it is highly dependent on the steric and electronic contributions of the parent amine.
Accurate DFT calculations reveal that1 among tertiary enamines, while those derived from the MacMillan catalyst are significantly less reactive[1]. The causality here lies in orbital overlap: the five-membered pyrrolidine ring enforces a planar geometry that maximizes the delocalization of the nitrogen lone pair into the adjacent π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Furthermore, the pKa values of enamine radical cations correlate directly with their redox potentials, rationalizing their behavior in oxidative single-electron transfer (SET) pathways[1].
Table 1: Computed Energetic Parameters of Representative Propenamines
| Enamine Catalyst Source | Carbonyl Precursor | Relative Nucleophilicity ( N ) | Radical Cation pKa | Reactivity Profile |
| Pyrrolidine | Propanal | Highest | High | Rapid electrophilic addition; high HOMO energy. |
| Primary-Tertiary Diamine | Propanal | High | Moderate | Strong nucleophile; balanced thermodynamic stability. |
| Simple Primary Amine | Propanal | Moderate | Low | Slower addition; highly dependent on solvent dielectric. |
| MacMillan Catalyst | Propanal | Lowest | Lowest | Highly controlled; sterically hindered HOMO. |
Data synthesized from comprehensive computational databases evaluating enamine bond dissociation energies (BDE) and thermodynamic stability.
Mechanistic Pathways: The Nitro-Michael Cycloaddition
Historically, the addition of enamines to nitroalkenes was modeled as a straightforward, concerted C–C bond formation. However, advanced computational studies using MP2 and M06-2X functional models have redefined this pathway.
When a propenamine attacks a nitroalkene, the reaction 2[2]. The initial C–C bond formation generates a zwitterionic species that rapidly collapses into a four-membered ring to minimize charge separation in non-polar solvents. The true rate-limiting step is often the subsequent ring-opening and hydrolysis of this cyclobutane via an iminium ion[2].
Fig 1: DFT-computed pathway of propenamine nitro-Michael addition via cyclobutane.
Stereocontrol: Conformational Dynamics of s-cis vs. s-trans
The predictive power of DFT is most evident in rationalizing stereoselectivity. Propenamines derived from bulky chiral amines (such as the Jørgensen-Hayashi catalyst) exhibit strong conformational preferences. Computational models demonstrate that2, while s-cis conformers yield the (4R) equivalent[2].
The causality is strictly steric: the bulky substituent on the pyrrolidine ring clashes with the propenyl methyl group in the s-cis geometry, forcing the molecule into the s-trans conformation. This effectively shields one face of the enamine, dictating the trajectory of the incoming electrophile.
Fig 2: Steric-driven conformational preference dictating propenamine facial selectivity.
Beyond standard electrophiles, solvent dynamics play a critical role in complex cycloadditions. For instance, in3, the use of hexafluoroisopropanol (HFIP) lowers the transition state energy barrier by ~3 kcal/mol per solvent molecule via explicit hydrogen bonding, fundamentally altering the regioselectivity of the C–N bond formation[3]. Similarly, 4 rely heavily on solvent stabilization of the ionic charges during the enamine mechanism[4].
Self-Validating Experimental Protocols
To bridge the gap between theoretical gas-phase calculations and wet-lab reality, the following protocols provide a self-validating system to computationally model and experimentally trap propenamine intermediates.
Protocol A: Computational Workflow for Transition State (TS) Modeling
-
Conformational Sampling: Utilize Molecular Mechanics (e.g., OPLS4) to generate a comprehensive conformational library of the target propenamine.
-
Transition State Search: Employ the Berny algorithm to locate the first-order saddle point. Verify the TS by confirming the presence of exactly one imaginary frequency corresponding to the C–C bond formation vector.
-
Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to ensure the identified TS smoothly connects the propenamine/electrophile reactants to the predicted intermediate (e.g., the cyclobutane).
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) continuum model to recalculate single-point energies, accounting for the dielectric effects of the experimental solvent.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-31G(d) level. Causality: The M06-2X functional is specifically chosen for its superior ability to capture non-covalent interactions (e.g., π
π stacking, dispersion forces) which are critical in organocatalytic transition states.Protocol B: In Situ NMR Kinetic Validation (Self-Validating System)
Theoretical models predicting a cyclobutane intermediate must be proven kinetically competent (on-cycle) rather than a thermodynamic dead-end.
-
Baseline Establishment: In an NMR tube, dissolve 0.1 mmol of propanal and 0.1 mmol of pyrrolidine in 0.5 mL of anhydrous CDCl3 at -20°C. Acquire a baseline 1H NMR spectrum to confirm complete conversion to the propenamine (monitor the diagnostic vinylic proton at ~4.2 ppm).
-
Electrophile Injection: Inject 0.1 mmol of the nitroalkene directly into the NMR tube at -20°C. Causality: The low temperature provides insufficient thermal energy to overcome the iminium ring-opening barrier, effectively bottlenecking the reaction and trapping the cyclobutane.
-
Kinetic Monitoring: Acquire 1H NMR spectra every 5 minutes. Observe the decay of the 4.2 ppm vinylic signal and the emergence of cyclobutane ring protons at 3.0–3.5 ppm.
-
Orthogonal Trigger (Self-Validation): Inject 10 µL of D2O into the tube and warm to 25°C. Causality: The D2O acts as a chemical trigger for hydrolysis. If the cyclobutane is truly an on-cycle intermediate, its signals will rapidly decay, replaced proportionally by the final syn-Michael adduct signals. This causal link validates the DFT-predicted pathway.
References[1]Bond Energies of Enamines - PMC - NIH[2]NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - ACS Omega[3]Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP - NSF PAR[4] Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction - ACS Publications
Sources
Decoding the Purinome: Advanced Methodologies for Target Identification of Purine Scaffolds
Executive Summary
The purine heterocyclic system is arguably one of the most ubiquitous and privileged scaffolds in biological chemistry. Because it serves as the structural foundation for endogenous cofactors and signaling molecules (e.g., ATP, GTP, cAMP, NAD, FAD), purine derivatives possess an inherent ability to traverse cellular membranes and interrogate a vast array of intracellular binding pockets. While traditionally exploited for the development of ATP-competitive kinase inhibitors, modern chemical biology has revealed that the "purinome" extends far beyond the kinome.
This technical guide delineates the mechanistic rationale behind purine polypharmacology and provides highly detailed, self-validating experimental workflows—specifically Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA)—for the rigorous identification and deconvolution of novel purine biological targets.
Mechanistic Grounding: The Polypharmacology of Purines
The therapeutic utility of the purine scaffold stems from its exceptional hydrogen-bonding capacity and planar aromaticity, which facilitate strong π−π stacking interactions within hydrophobic protein clefts.
-
Kinases and the ATP Hinge Region: Purine derivatives naturally mimic the adenine ring of ATP, anchoring into the highly conserved hinge region of kinases via bidentate hydrogen bonds. However, affinity chromatography using γ -phosphate-linked ATP-Sepharose has demonstrated that purine-binding extends to unanticipated off-targets, complicating the selectivity profiles of clinical kinase inhibitors[1].
-
HSP90 Chaperone Inhibition: Chemoproteomic screening of an 8000-member purine library yielded over 1500 unique protein-ligand interactions, successfully identifying the oncology target HSP90. This data-driven target selection directly enabled the discovery of the clinical candidate SNX-5422, demonstrating that purines can selectively target the distinct N-terminal ATP pocket of chaperones[2].
-
Bromodomains and Induced-Fit Plasticity: Beyond ATP-binding sites, 9H-purine scaffolds act as acetyl-lysine mimetics. Structural optimization of purine fragments has yielded nanomolar inhibitors of the BRD9 bromodomain. Binding occurs through an "induced-fit" mechanism, causing an unprecedented rearrangement of the receptor binding cavity[3].
-
Metabolic Enzymes and Transcription Factors: Recent high-throughput screens have identified purine derivatives as potent inhibitors of Phosphoglycerate kinase 1 (PGK1), a critical glycolytic enzyme[4]. Furthermore, functionalized 2,6,9-trisubstituted purines have been shown to selectively bind the SH2 domain of Stat3, disrupting its activation without relying on traditional ATP-competitive mechanisms[5].
Quantitative Target Profiles of Purine Scaffolds
To map the structure-activity relationship (SAR) landscapes, quantitative target engagement data must be systematically correlated with specific purine functionalizations.
Table 1: Selectivity and Target Profiles of Functionalized Purine Scaffolds
| Purine Scaffold Variant | Primary Target Class | Quantitative Binding / Affinity | Key Identification Assay | Ref |
| 9H-Purine (Compound 2a) | Bromodomains (BRD9) | Nanomolar affinity; Δ Tm 1.0–1.3 °C | Thermal Shift Assay / X-ray | [3] |
| 2,6,9-Trisubstituted | Kinases / HSP90 | Broad library (>1500 interactions) | Chemoproteomics (ATP-Sepharose) | [2],[1] |
| NG52-derived Purines | Metabolic Enzymes (PGK1) | >70% inhibition at 1 μ M | ADP-Glo / CETSA | [4] |
| 2,6,9-Trisubstituted | Stat3 (SH2 domain) | KD : 0.8−12 μ M | In vitro DNA-binding assay | [5] |
Experimental Protocols: Self-Validating Systems for Target ID
To ensure scientific integrity, target identification cannot rely on a single phenotypic readout. The following protocols represent orthogonal, self-validating systems designed to confirm direct physical engagement between a purine scaffold and its biological target.
Protocol 1: Chemoproteomic Target Pull-Down via Clickable Purine Probes (ABPP)
Activity-based protein profiling (ABPP) utilizes chemical probes to covalently or non-covalently capture targets in their native physiological state. To avoid steric hindrance during live-cell target engagement, ABPP utilizes small alkyne-tagged purine probes, followed by post-lysis click chemistry (CuAAC) to attach bulky detection tags[6].
Step-by-Step Methodology:
-
Live-Cell Probe Incubation: Culture cells to 80% confluency. Treat with the alkyne-tagged purine probe (e.g., 10 μ M) or DMSO vehicle for 2 hours at 37°C.
-
Causality: Treating live cells ensures the target proteins are in their native conformation, preserving multiprotein complexes and physiological post-translational modifications.
-
-
Cell Lysis: Harvest cells and lyse using a mild non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
CuAAC Click Chemistry: To the cleared lysate, add an azide-fluorophore or azide-biotin tag (100 μ M), followed by CuSO4 (1 mM), TCEP (1 mM), and TBTA ligand (100 μ M). React for 1 hour at room temperature.
-
Causality: Performing the copper-catalyzed azide-alkyne cycloaddition after cell lysis allows the attachment of a bulky enrichment tag without compromising the native binding pocket during the initial live-cell incubation[6].
-
-
Streptavidin Enrichment: Incubate the biotinylated proteome with streptavidin-agarose beads for 2 hours. Wash stringently (3x with 1% SDS in PBS) to remove non-specific binders.
-
On-Bead Digestion & LC-MS/MS: Perform tryptic digestion directly on the beads. Analyze the eluted peptides via high-resolution LC-MS/MS to identify the enriched purinome.
-
Self-Validation: Always run a competitive control where cells are pre-treated with a 10x excess of the untagged parent purine compound. True targets will show diminished MS intensity in the competitive channel.
-
Chemoproteomic ABPP Workflow for Purine Target Identification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Label-Free Validation
Because chemical derivatization (adding an alkyne tag) can alter a purine's binding profile, label-free validation is mandatory. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm )[4].
Step-by-Step Methodology:
-
Intact Cell Treatment: Plate 1.5×106 cells per well. Treat with the unmodified purine inhibitor (e.g., 1 μ M) or vehicle control for 1–5 hours[4].
-
Thermal Gradient Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 equal aliquots in PCR tubes.
-
Heat Shock: Subject each tube to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: As temperature increases, unbound proteins unfold, exposing hydrophobic cores that drive irreversible aggregation. Ligand-bound targets require higher kinetic energy to unfold, shifting the aggregation curve to the right.
-
-
Lysis and High-Speed Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C[4].
-
Causality: This high-speed centrifugation is the most critical mechanical step. It strictly separates the denatured, aggregated protein network (pellet) from the intact, ligand-stabilized protein (supernatant).
-
-
Quantification: Analyze the soluble supernatants via Western Blot or targeted mass spectrometry. Plot the normalized band intensity against temperature to calculate the ΔTm .
-
Self-Validation: A true target engagement event must demonstrate a dose-dependent thermal shift when the assay is repeated at isothermal conditions with varying drug concentrations (ITDRF - Isothermal Dose-Response Fingerprint).
-
Cellular Thermal Shift Assay (CETSA) Logic for Label-Free Target Validation.
Conclusion
The identification of biological targets for purine scaffolds requires a synthesis of structural biology, thermodynamics, and advanced mass spectrometry. By combining the broad, unbiased discovery power of Activity-Based Protein Profiling with the rigorous, label-free validation of the Cellular Thermal Shift Assay, researchers can confidently map the polypharmacological landscape of purine derivatives, mitigating off-target toxicities and accelerating the development of highly selective therapeutics.
References
-
[2] Application of chemoproteomics to drug discovery: Identification of a clinical candidate targeting HSP90. RTI International / Chemistry and Biology. 2
-
[4] Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. 4
-
[5] Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters. 5
-
[1] Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. 1
-
[3] 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. ACS Publications. 3
-
[6] Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. 6
Sources
Application Note: Regioselective Synthesis of Purine Derivatives via One-Pot Multicomponent Mannich-Type Reactions
Introduction & Scientific Rationale
Purine derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous antiviral agents, antineoplastic drugs, and transition state analogue inhibitors of human purine nucleoside phosphorylase (PNP), such as DADMe-Immucillin-G[1]. Traditionally, the synthesis of N-alkylated purines relies on direct alkylation (using alkyl halides and inorganic bases) or Mitsunobu reactions. However, these classical methods often suffer from poor regioselectivity, yielding tedious-to-separate mixtures of N7 and N9 isomers[2].
To bypass these limitations, multicomponent reactions (MCRs) leveraging Mannich-type chemistry offer a highly atom-economical, green, and regioselective alternative[3]. By utilizing a one-pot three-component system comprising a purine base, an aliphatic aldehyde, and an active methylene compound, researchers can achieve exclusive N9-alkylation under mild aqueous conditions[4].
Mechanistic Insights: The Causality of the Modified Mannich Pathway
While classical Mannich reactions involve the condensation of an amine, formaldehyde, and an enolizable carbonyl to form a β-amino carbonyl (Mannich base)[5], the application to purine N-alkylation proceeds via a modified, divergent pathway[4].
When utilizing ethylenediamine as a catalyst in aqueous media, the reaction does not follow the classical iminium-ion intermediate typical of secondary amines. Instead, causality dictates a tandem sequence:
-
Knoevenagel-Type Condensation : The aliphatic aldehyde (e.g., propionaldehyde) and the active methylene (e.g., diethyl malonate) interact under ethylenediamine catalysis to form an α,β-unsaturated ester.
-
Aza-Michael Addition : The purine base subsequently undergoes a regioselective Michael addition to the unsaturated ester.
The exclusive formation of the N9-alkylated product is driven by thermodynamic control; the N9-tautomer possesses higher aromaticity than the N7-tautomer, and the steric bulk of the Knoevenagel intermediate heavily favors attack at the less hindered N9 position[2][4].
Fig 1. Logical workflow of the one-pot Mannich-type multicomponent purine synthesis.
Optimization of Reaction Conditions
The choice of catalyst and solvent is critical for the self-validating nature of this protocol. Standard inorganic bases (e.g., K₂CO₃, Cs₂CO₃) fail to drive the three-component assembly, resulting in trace yields[4]. Ethylenediamine acts as a bifunctional organic catalyst, activating the Knoevenagel condensation while maintaining a pH profile suitable for the subsequent aza-Michael addition. Furthermore, conducting the reaction in water at 15 °C suppresses side reactions (such as aldehyde self-condensation) and maximizes yield.
Table 1: Catalyst Optimization for the Three-Component Reaction
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | None | H₂O | 15 | N.R. |
| 2 | K₂CO₃ | H₂O | 15 | Trace |
| 3 | Cs₂CO₃ | H₂O | 15 | Trace |
| 4 | Na₂HPO₄·12H₂O | H₂O | 15 | Trace |
| 5 | Triethylamine | H₂O | 15 | Trace |
| 6 | Ethylenediamine | H₂O | 15 | 85 |
Data summarized from Zhang et al., demonstrating the critical necessity of ethylenediamine as a bifunctional catalyst[4].
Experimental Protocol: One-Pot Synthesis of N9-Alkylated Purines
Fig 2. Step-by-step experimental workflow for the Mannich-type purine synthesis.
Step 1: Reagent Preparation
-
6-chloro-9H-purine : 1.0 mmol
-
Propionaldehyde : 1.2 mmol
-
Diethyl malonate : 1.2 mmol
-
Ethylenediamine : 0.1 mmol (10 mol%)
-
Deionized Water : 5.0 mL
Causality Note: A slight stoichiometric excess (1.2 eq) of the aldehyde and malonate ensures complete consumption of the purine base. 6-chloro-9H-purine is chosen as the scaffold because the 6-chloro group can be subsequently substituted via nucleophilic aromatic substitution (S_NAr) to generate diverse libraries of bioactive adenine or hypoxanthine analogues[2].
Step 2: Reaction Execution
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-9H-purine (1.0 mmol) in 5.0 mL of deionized water.
-
Add propionaldehyde (1.2 mmol) and diethyl malonate (1.2 mmol) sequentially to the aqueous suspension.
-
Place the flask in a temperature-controlled water bath set strictly to 15 °C.
-
Add ethylenediamine (10 mol%) dropwise to the mixture.
-
Stir the mixture vigorously for 8 hours.
Causality Note: The reaction is heterogeneous initially but transitions as the intermediate forms. Maintaining 15 °C is critical; elevated temperatures (>25 °C) lead to complex mixtures, aldehyde degradation, and reduced N9-regioselectivity[4].
Step 3: Workup and Isolation
-
Self-Validation Checkpoint 1 (Reaction Monitoring) : Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active 6-chloro-9H-purine spot indicates completion.
-
Dilute the reaction mixture with 15 mL of ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality Note: Water is highly polar and easily partitioned from the EtOAc layer, effectively removing the ethylenediamine catalyst and any unreacted highly polar byproducts without the need for harsh acidic quenches that could degrade the purine.
Step 4: Purification & Self-Validating QC
-
Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/EtOAc gradient.
-
Self-Validation Checkpoint 2 (Regioselectivity Confirmation) :
-
LC-MS : Run a sample to confirm the exact mass of the target adduct [M+H]+. A single major peak validates the efficiency of the Knoevenagel/aza-Michael cascade.
-
NMR Spectroscopy : Confirm exclusive N9-alkylation via ¹H and ¹³C NMR. The N9-alkylation is verified by the characteristic downfield chemical shift of the purine C8 proton (typically ~8.5 ppm) and the complete absence of the N9-H broad singlet.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Application Note: High-Resolution HPLC-UV Method Development and Validation for 1-Propen-1-amine, 3-(1H-purin-2-yl)-
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredients (API)
Introduction & Biological Context
The compound 1-Propen-1-amine, 3-(1H-purin-2-yl)- (also known as 3-(1H-purin-2-yl)prop-1-en-1-amine) represents a highly polar, basic structural motif frequently encountered in the synthesis of advanced antimetabolites and cyclin-dependent kinase (CDK) inhibitors [1]. The purine scaffold is a privileged structure in medicinal chemistry, specifically designed to compete with ATP within the highly conserved catalytic domains of kinases [2].
Because these purine-based allylic amines serve as critical precursors or active pharmacophores in oncology and virology, establishing a robust, self-validating analytical method is paramount for ensuring API purity, stability, and batch-to-batch consistency.
Caption: Mechanism of action for purine-based cell cycle inhibitors targeting CDKs.
Scientific Rationale & Chromatographic Causality
Analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents two distinct physicochemical challenges that dictate the method's architecture:
-
Extreme Polarity & Phase Collapse: The combination of a purine ring and a primary allylic amine results in a highly hydrophilic molecule. On standard C18 stationary phases, this leads to poor retention ( k′<1 ) and co-elution with the void volume. Furthermore, highly aqueous mobile phases required to retain such polar analytes often cause hydrophobic phase collapse (dewetting) in standard C18 columns.
-
Basic Amine Tailing: The primary amine ( pKa≈9.5 ) remains fully protonated under standard acidic or neutral HPLC conditions. These positively charged species interact strongly with residual, unendcapped silanols ( Si−O− ) on the silica matrix, causing severe peak tailing, band broadening, and loss of resolution.
The Solution: To counteract these phenomena, this protocol employs a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) paired with 0.1% Trifluoroacetic Acid (TFA) . TFA serves a dual mechanistic purpose: it lowers the pH to suppress silanol ionization and acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate counter-ion pairs with the protonated primary amine, increasing its apparent hydrophobicity and driving retention onto the stationary phase, while simultaneously masking residual silanols to ensure sharp, symmetrical peaks.
Caption: Logical workflow for resolving chromatographic challenges of polar basic amines.
Experimental Protocols
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters Atlantis T3 (150 x 4.6 mm, 3 µm) | Polar-endcapped C18 prevents phase collapse in highly aqueous conditions. |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Provides ion-pairing and maintains acidic pH (~2.0). |
| Mobile Phase B | 0.1% TFA in LC-MS Grade Acetonitrile | Eluting solvent; maintains constant TFA concentration to prevent baseline drift. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Injection Volume | 10 µL | Balances sensitivity with prevention of column overloading. |
| Column Temperature | 30°C ± 2°C | Reduces mobile phase viscosity and stabilizes retention times. |
| Detection (UV) | 260 nm | Optimal wavelength for the purine conjugated π−π∗ transition system. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial hold to retain polar analyte |
| 2.0 | 98 | 2 | Isocratic hold |
| 10.0 | 60 | 40 | Linear gradient for elution of related impurities |
| 12.0 | 10 | 90 | Column wash |
| 14.0 | 10 | 90 | Column wash |
| 14.1 | 98 | 2 | Return to initial conditions |
| 20.0 | 98 | 2 | Re-equilibration |
Step-by-Step Methodologies
Workflow 1: Mobile Phase Preparation
-
Mobile Phase A: Measure 1000 mL of LC-MS grade water into a clean glass reservoir. Using a glass volumetric pipette, carefully add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.
-
Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes. Note: Never filter TFA solutions through nylon membranes; use PTFE if filtration is necessary.
Workflow 2: Sample Preparation (API Assay) Causality Note: The sample diluent must closely match the initial mobile phase conditions (98% Aqueous) to prevent "solvent shock," which causes peak splitting and fronting when injecting polar analytes.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5, v/v) containing 0.05% TFA.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Propen-1-amine, 3-(1H-purin-2-yl)- reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
-
Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Filtration: Filter the working solution through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane adsorption.
Self-Validating System: System Suitability & Validation
To ensure the trustworthiness of the data, every analytical run must be preceded by a System Suitability Test (SST). The method is considered a "self-validating system" only when these parameters are met, proving that the column chemistry and ion-pairing mechanisms are functioning correctly.
System Suitability Criteria (n=6 injections)
| Parameter | Acceptance Criteria | Observed Value (Typical) | Causality of Failure |
| Retention Time ( tR ) | ~ 6.5 min (± 2.0% RSD) | 6.54 min (0.4% RSD) | Inadequate column equilibration with TFA. |
| Peak Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 | Loss of TFA (evaporation) or column voiding. |
| Theoretical Plates ( N ) | ≥ 5000 | 8,450 | Column degradation or extra-column volume. |
| Area Precision (%RSD) | ≤ 2.0% | 0.6% | Injector malfunction or sample instability. |
Method Validation Summary
| Validation Parameter | Range / Result |
| Linearity Range | 1.0 µg/mL to 150 µg/mL ( R2=0.9998 ) |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) |
| Method Accuracy (Recovery) | 98.5% - 101.2% across 3 concentration levels |
| Intra-day Precision | 0.8% RSD (n=6) |
Troubleshooting & Causality Guide
| Observed Issue | Root Cause Analysis | Corrective Action |
| Drifting Retention Times | The stationary phase is not fully saturated with the TFA ion-pairing agent. | Flush the column with Mobile Phase A for at least 20 column volumes prior to the first injection. |
| Sudden Peak Tailing | Depletion of TFA in the mobile phase due to volatility, allowing silanol interactions to resume. | Prepare fresh mobile phases daily. Ensure mobile phase bottles are capped with proper venting valves. |
| Split Peaks / Fronting | The sample diluent is too strong (too much organic solvent), causing the analyte to travel faster than the mobile phase front. | Re-prepare the sample using a diluent that matches the initial gradient conditions (e.g., 95% Water). |
References
-
Ferreira da Silva, B. F. "In silico and in vitro assessment of novel purine derivatives as anticancer agents." RepositóriUM, Universidade do Minho, 2016. URL:[Link]
-
Vieth, M., et al. "Structural Classification of Protein Kinases Using 3D Molecular Interaction Field Analysis of Their Ligand Binding Sites: Target Family Landscapes." Journal of Medicinal Chemistry - ACS Publications, 2002. URL:[Link]
-
Iaroshenko, V.O., et al. "Therapeutic Potential of 1-Deazapurines as Alpha-Glucosidase Inhibitors: Molecular Docking and Pharmacokinetic Evaluation." MDPI, 2023. URL:[Link]
Navigating the Complexities of Amine Analysis: A Detailed Guide to GC/MS
Abstract
The analysis of amine compounds by Gas Chromatography-Mass Spectrometry (GC/MS) presents a significant analytical challenge due to their inherent polarity, high basicity, and potential for thermal instability.[1][2] These characteristics often lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust and reliable GC/MS methods for amine analysis. We will delve into the critical aspects of sample preparation, with a strong emphasis on derivatization techniques that enhance volatility and improve chromatographic behavior. Furthermore, this guide will detail the crucial parameters for both the gas chromatography and mass spectrometry components of the analysis, providing a holistic protocol for successful amine quantification.
The Challenge of Amine Analysis by GC/MS
Amines are a broad class of organic compounds that play vital roles in biological systems and are key components in many pharmaceutical and chemical products.[1] However, their analysis by GC/MS is notoriously difficult. The primary obstacles include:
-
High Polarity and Basicity: The presence of the amino group leads to strong interactions with active sites, such as acidic silanol groups, on the surfaces of the GC inlet liner and capillary column.[3] This adsorption results in significant peak tailing, where the latter half of the peak is broader than the front half, compromising peak integration and resolution.[2][3]
-
Low Volatility: Many amines, particularly those with higher molecular weights or multiple functional groups, have low volatility, making them unsuitable for direct GC analysis which requires the sample to be in a gaseous state.[4][5]
-
Thermal Instability: Some amines are prone to degradation at the high temperatures typically used in GC inlets and columns, leading to inaccurate quantification and the appearance of artifact peaks.[6]
To overcome these challenges, a critical step in the analytical workflow is the chemical modification of the amine analytes through a process called derivatization .[1][7]
The Cornerstone of Success: Derivatization
Derivatization chemically modifies the amine to create a new compound with properties more suitable for GC/MS analysis.[7] The primary goals of derivatization in amine analysis are to:
-
Increase Volatility: By replacing the polar N-H bond with a less polar group, the resulting derivative becomes more volatile.[1][8]
-
Improve Thermal Stability: Derivatization can protect the amine from degradation at high temperatures.[6]
-
Enhance Chromatographic Performance: The less polar derivatives exhibit reduced interaction with active sites in the GC system, leading to sharper, more symmetrical peaks.[1]
-
Improve Sensitivity: Certain derivatizing agents can introduce functional groups that enhance the response of specific detectors.[1]
The most common derivatization techniques for amines are silylation, acylation, and alkylation.[1]
Silylation
Silylation involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[9] Silylating reagents are popular due to their ease of use and the formation of stable derivatives.[9]
-
Common Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.[1][6]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating reagent.[8]
-
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms t-BDMS derivatives that are significantly more stable to hydrolysis than TMS derivatives.[9][10]
-
Acylation
Acylation introduces an acyl group to the amine, forming a stable amide derivative. Fluorinated acylating reagents are particularly useful as they can significantly enhance the sensitivity of the electron capture detector (ECD).[1]
-
Common Reagents:
-
Trifluoroacetic anhydride (TFAA): A common reagent for trifluoroacylating primary and secondary amines.[6][11]
-
Pentafluoropropionic anhydride (PFPA): Another fluorinated anhydride used for derivatization.[1]
-
Heptafluorobutyric anhydride (HFBA): Offers enhanced sensitivity for ECD.[1]
-
Alkyl Chloroformates (e.g., isobutyl chloroformate, propyl chloroformate): These reagents react with amines to form carbamates, which have good chromatographic properties.[5][12]
-
Alkylation
Alkylation involves the addition of an alkyl group to the amine. This method can be used to derivatize primary and secondary amines.
-
Common Reagents:
-
Pentafluorobenzyl bromide (PFBBr): Used to form pentafluorobenzyl derivatives.[7]
-
The choice of derivatization reagent depends on the specific amines being analyzed, the sample matrix, and the desired analytical outcome.
Protocol: Derivatization of Amines with Isobutyl Chloroformate (IBCF)
This protocol provides a detailed, step-by-step methodology for the derivatization of a broad range of volatile and non-volatile biogenic amines in a liquid matrix, such as wine or beer, adapted from a previously reported method.[12][13]
Materials
-
Amine standards
-
Isobutyl chloroformate (IBCF)
-
Toluene
-
Methanol
-
Potassium hydroxide (KOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Internal standards (e.g., deuterated analogs)
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure
-
Sample Preparation: To 1 mL of the sample (or standard solution) in a reaction vial, add the internal standard(s).[12]
-
Derivatization Reaction: Add 500 µL of toluene and 50 µL of IBCF. Vortex the mixture for 10 minutes to ensure a quantitative reaction.[12]
-
Reagent Removal:
-
For most amines, add 500 µL of alkaline methanol (saturated KOH in methanol) and vortex for 5 minutes. Then, add 1.5 mL of 5 M NaOH and vortex for another 5 minutes.[12]
-
For the analysis of tyramine and histamine, transfer 250 µL of the toluene layer to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of toluene.[12]
-
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.[12]
-
Analysis: Carefully transfer the upper toluene layer to an autosampler vial for GC/MS analysis.[12]
Derivatization Workflow Diagram
Caption: Workflow for amine derivatization with IBCF.
Optimizing GC/MS Parameters for Amine Analysis
Achieving reliable and reproducible results requires careful optimization of both the gas chromatography and mass spectrometry parameters.
Gas Chromatography
-
Column Selection: The choice of the GC column is critical. A non-polar or mid-polar column is generally suitable for the analysis of derivatized amines.[14][15] A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[12][16] For underivatized, highly basic amines, specialized "amine" columns with a base-deactivated stationary phase are recommended to minimize peak tailing.[17][18]
-
Column Dimensions: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column is a good starting point for most applications, offering a good balance between efficiency and sample capacity.[14][17]
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the derivatized analytes without causing thermal degradation. A typical starting point is 280 °C.[12]
-
Injection Mode: A pulsed splitless injection can enhance the transfer of analytes to the column, improving sensitivity.[12]
-
Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen and nitrogen can also be used as alternatives.[19]
-
Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up is necessary to separate amines with a range of volatilities. An example program is: initial temperature of 100 °C held for 1 minute, ramped to 160 °C at 10 °C/min, then ramped to 280 °C at 25 °C/min, and held for several minutes.[12]
Mass Spectrometry
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is the standard for GC/MS analysis, providing reproducible fragmentation patterns for compound identification.[12]
-
Ion Source Temperature: A typical ion source temperature is 230 °C.[12]
-
Acquisition Mode:
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for routine amine analysis.
GC/MS Analysis Workflow Diagram
Caption: General workflow for GC/MS analysis.
Data Presentation: Example GC/MS Parameters for Biogenic Amine Analysis
The following table summarizes typical GC/MS parameters for the analysis of derivatized biogenic amines.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 6890 or equivalent | [12] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [12][16] |
| Carrier Gas | Helium at a constant pressure of 30 psi | [12] |
| Injection Mode | Pulsed splitless (32 psi pulse pressure, 45 s purge-off time) | [12] |
| Inlet Temperature | 280 °C | [12] |
| Oven Program | 100 °C (1 min), then 10 °C/min to 160 °C, then 25 °C/min to 280 °C (hold 13.3 min) | [12] |
| Mass Spectrometer | Agilent 5973 or equivalent | [12] |
| Ionization Energy | 70 eV (Electron Impact) | [12] |
| MS Transfer Line Temp. | 280 °C | [12] |
| Ion Source Temperature | 230 °C | [12] |
| MS Quadrupole Temperature | 150 °C | [12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [12] |
Method Validation
A robust GC/MS method for amine analysis must be thoroughly validated to ensure its accuracy, precision, and reliability. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range.[12]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[16]
-
Accuracy: This is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated.[12]
-
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[4]
Conclusion
The successful analysis of amine compounds by GC/MS is a multi-faceted process that requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. Derivatization is a crucial step that transforms these challenging analytes into compounds that are amenable to GC/MS analysis. By following the protocols and guidelines outlined in this application note, researchers, scientists, and drug development professionals can develop and validate robust and reliable methods for the accurate quantification of amines in a variety of matrices.
References
-
Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8118–8126. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Kim, J., Kim, H., & Kim, Y. P. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(8), 1269. [Link]
-
Ge, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 345-354. [Link]
-
Bishop, M. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Kim, H. Y., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 143-150. [Link]
-
Li, L., et al. (2013). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(4), 2194-2201. [Link]
-
Fernandes, J. O., & Ferreira, M. A. (2001). A GC-MS method for quantitation of histamine and other biogenic amines in beer. Journal of the Institute of Brewing, 107(4), 221-226. [Link]
-
Nakovich, L. (2003). Biogenic amines detection in food industry. Alma Ata Repository. [Link]
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
- Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review, 9(1), 47-72.
-
Płotka-Wasylka, J., et al. (2020). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. Molecules, 25(9), 2239. [Link]
-
Van de Plas, R., et al. (2012). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1887-1897. [Link]
-
JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
-
Grembecka, M., & Szefer, P. (2013). Direct solid phase microextraction combined with gas chromatography – Mass spectrometry for the determination of biogenic amines in wine. Food Chemistry, 141(3), 2977-2984. [Link]
-
Chrom-Tech. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
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In vitro kinase assay protocol for purine inhibitors
Application Note: In Vitro Kinase Assay Protocol for the Characterization of Purine-Based ATP-Competitive Inhibitors
Introduction & Mechanistic Rationale
Purine derivatives (e.g., roscovitine, purvalanol, and their analogs) represent a highly privileged scaffold in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and FLT3[1][2]. Because the purine core structurally mimics the adenine ring of adenosine triphosphate (ATP), these compounds function predominantly as Type I, ATP-competitive inhibitors[1]. They bind directly to the active conformation of the kinase (DFG-in state), forming critical hydrogen bonds with the amino acid residues in the kinase hinge region[1][2].
To accurately evaluate the potency (IC50) and selectivity of these compounds, researchers must employ a robust in vitro kinase assay. While traditional radiometric assays measuring [γ-33P]-ATP incorporation remain highly sensitive[3][4], modern high-throughput screening (HTS) heavily utilizes homogeneous, luminescent ADP-detection platforms[5][6]. These platforms measure the accumulation of ADP, providing a universal readout for any kinase without the safety, disposal, and compound auto-fluorescence concerns associated with older methodologies[5][7].
Visualizing the Mechanism of Action
The efficacy of a purine inhibitor is dictated by its ability to outcompete endogenous ATP at the kinase active site.
Competitive binding mechanism of purine inhibitors at the kinase hinge region.
Assay Design: The Self-Validating System
A reliable protocol must be a self-validating system. When screening purine inhibitors, the assay must differentiate true enzymatic inhibition from assay interference (e.g., compound precipitation or luciferase inhibition). We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™)[5][7].
To ensure data integrity, the following controls are mandatory on every plate to calculate the assay's Z'-factor[8]:
-
Maximum Activity Control (Max, 0% Inhibition) : Kinase + Substrate + ATP + Vehicle (DMSO). Establishes the 100% activity baseline.
-
Background Control (Min, 100% Inhibition) : Substrate + ATP + Vehicle (No Kinase). Establishes the background noise of unconsumed ATP.
-
Reference Inhibitor Control : A well-characterized ATP-competitive inhibitor (e.g., Staurosporine or Roscovitine) to verify inter-assay reproducibility and validate the pharmacological response[2].
Causality Check: Why run the assay at the apparent ATP Km ? For ATP-competitive purine inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay[3][9]. Running the reaction at the ATP Km provides a critical mathematical balance: it ensures a sufficient signal window while maintaining sensitivity to the inhibitor. If the ATP concentration vastly exceeds the Km , the purine inhibitor will be outcompeted, artificially inflating the apparent IC50[3].
Step-by-Step Experimental Protocol
This protocol outlines a 384-well format luminescent ADP detection assay[8][10].
Phase I: Reagent Preparation
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the purine inhibitor in 100% DMSO[8]. Transfer to the assay plate to achieve a final DMSO concentration of ≤ 1% (DMSO concentrations >1% can denature the kinase).
-
Kinase Working Solution : Dilute the recombinant kinase in 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) to a concentration that yields 10-20% ATP conversion within the linear range of the assay[3][10].
-
Substrate/ATP Mix : Prepare a solution containing the specific peptide/protein substrate and ATP. The ATP concentration should be equal to its apparent Km for the specific kinase[3].
Phase II: Kinase Reaction & Equilibrium 4. Pre-incubation : Add 5 µL of the Kinase Working Solution to the 384-well plate containing the inhibitor. Incubate for 15–30 minutes at room temperature. Rationale: Purine derivatives can sometimes exhibit slow-binding kinetics; pre-incubation allows the inhibitor-kinase complex to reach equilibrium before the competing ATP is introduced[8]. 5. Reaction Initiation : Add 5 µL of the Substrate/ATP Mix to initiate the reaction. 6. Incubation : Seal the plate and incubate at room temperature for 60 minutes[8].
Phase III: ADP Detection 7. ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Rationale: This reagent terminates the kinase reaction and actively depletes the remaining unconsumed ATP, leaving only the ADP generated by the kinase[7][10]. 8. Signal Generation : Add 20 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Rationale: This reagent converts the ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the newly synthesized ATP[5][6][7]. 9. Data Acquisition : Read the plate on a multi-mode microplate reader using the luminescence detection mode (integration time 0.5–1 second per well)[10].
Visualizing the Assay Workflow
Step-by-step workflow of the homogeneous luminescent ADP detection assay.
Quantitative Data, Analysis & Troubleshooting
The raw luminescence units (RLU) are converted to % Inhibition using the self-validating controls:
% Inhibition=100×(1−RLUmax−RLUminRLUcompound−RLUmin)Plot the % Inhibition against the log[Inhibitor] using non-linear regression (four-parameter logistic curve) to determine the IC50[3][8].
Table 1: Critical Parameters and Troubleshooting for Purine Inhibitor Assays
| Parameter / Issue | Expected Range / Observation | Mechanistic Cause & Solution |
| Assay Z'-Factor | 0.6−0.9 | Cause : Measures assay robustness. Solution : If Z' < 0.5, check ATP depletion efficiency or enzyme stability. |
| ATP Conversion Rate | 10%−20% | Cause : Ensures initial velocity conditions. Solution : If >20%, reduce enzyme concentration or reaction time to prevent substrate depletion[10]. |
| IC50 Shift (High ATP) | Significant increase in IC50 | Cause : Confirms ATP-competitive mechanism of the purine scaffold[3][9]. Solution : Perform a Schild plot analysis by running the assay at multiple ATP concentrations. |
| False Positives | High apparent inhibition | Cause : Compound inhibits luciferase rather than the kinase. Solution : Run an orthogonal assay (e.g., radiometric[3]) or a luciferase counter-screen. |
References
-
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - ACS Publications. 1
-
ADP-Glo™ Kinase Assay Technical Manual - Promega Corporation. 5
-
ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. 7
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. 3
-
A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors - ResearchGate. 2
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. 9
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. 10
-
Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay - Benchchem. 8
-
Promega ADP-Glo kinase assay - BMG LABTECH.6
-
Gene expression signatures and small-molecule compounds link a protein kinase to Plasmodium falciparum motility - PMC. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression signatures and small-molecule compounds link a protein kinase to Plasmodium falciparum motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. bmglabtech.com [bmglabtech.com]
- 7. promega.com [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]
- 10. promega.com [promega.com]
Cell-based assay for evaluating antiproliferative activity
Advanced Cell-Based Assays for Evaluating Antiproliferative Activity: Mechanistic Insights and Protocols
Evaluating antiproliferative activity is a cornerstone of oncology drug discovery, toxicology, and regenerative medicine. As an Application Scientist, I approach cell proliferation not merely as a single metric, but as a composite of metabolic health, ATP availability, and de novo DNA synthesis. Selecting the appropriate assay requires matching the mechanism of action of your compound with the fundamental biology of the readout.
Assay Selection Strategy
The decision to use a metabolic proxy versus a direct DNA synthesis measurement dictates the sensitivity and throughput of your workflow.
Decision tree for selecting the optimal antiproliferative assay based on readout and throughput.
Quantitative Assay Comparison
| Assay Type | Target Marker | Detection Modality | Limit of Detection | Assay Time | Multiplexing Capability |
| CellTiter-Glo | Intracellular ATP | Luminescence | ~15 cells/well (384-well) | ~10-15 mins | Low (lytic assay) |
| EdU Click-iT | Newly Synthesized DNA | Fluorescence | Single-cell resolution | 2-24 hours | High (preserves GFP/RFP) |
| MTT Assay | Mitochondrial Dehydrogenases | Absorbance (570 nm) | ~200-500 cells/well | 2-4 hours | Low (colorimetric interference) |
Protocol 1: ATP-Based Luminescent Assay (CellTiter-Glo)
Mechanistic Causality : ATP is the universal energy currency of metabolically active cells. Upon cell death, endogenous ATPases rapidly deplete intracellular ATP, making it an exceptionally sensitive proxy for cell viability[1]. The CellTiter-Glo assay utilizes a recombinant luciferase enzyme that requires ATP to oxidize luciferin, producing a luminescent signal[1]. The proprietary lysis buffer stabilizes the luciferase, generating a "glow-type" signal with a half-life of >5 hours, which eliminates the need for automated reagent injectors and allows for batch processing of high-throughput screens[1].
Self-Validating Methodology :
-
Cell Seeding : Plate cells in opaque-walled multiwell plates (e.g., 96-well, 100 µL/well) to prevent optical crosstalk between wells[2]. Incubate overnight to allow for cell attachment and exponential growth recovery.
-
Compound Treatment : Add the test compound and incubate according to your specific experimental timeline.
-
Internal Control Setup : Always include a "Media + Vehicle" background control well (no cells). Causality: Serum contains trace ATP that can artificially inflate baseline luminescence; this must be subtracted[2].
-
Equilibration : Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe edge effects and signal variability[2].
-
Reagent Addition : Add a volume of CellTiter-Glo Reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium)[2].
-
Lysis and Stabilization : Mix contents for 2 minutes on an orbital shaker to ensure complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].
-
Readout : Record luminescence using an integration time of 0.25–1 second per well[2].
Protocol 2: Direct DNA Synthesis Assay (EdU Click Chemistry)
Mechanism of EdU incorporation during S-phase and subsequent detection via click chemistry.
Mechanistic Causality : While metabolic assays infer proliferation, directly measuring DNA synthesis provides absolute confirmation of cell division. Historically, BrdU incorporation was the standard, but it requires harsh DNA denaturation (HCl or heat) to allow large anti-BrdU antibodies to access the epitope[3]. This destroys cell morphology and quenches endogenous fluorescent proteins (e.g., GFP)[3]. The EdU (5-ethynyl-2′-deoxyuridine) assay replaces this with a small alkyne-modified thymidine analog[4]. Because the detection relies on a copper-catalyzed azide-alkyne cycloaddition (click chemistry) using a small fluorescent azide, it easily penetrates intact double-stranded DNA without denaturation[3].
Self-Validating Methodology :
-
Pulse Labeling : Prepare a 2X EdU working solution in pre-warmed complete media. Add to the cells to achieve a final concentration of 10 µM[5].
-
Incubation : Incubate for the desired pulse time. Causality: The pulse duration should reflect the cell cycle kinetics; typically, 2-4 hours is sufficient for rapidly dividing cells to capture the S-phase population[5].
-
Fixation and Permeabilization : Remove media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 for 20 minutes to allow the click reagents to enter the nucleus[3].
-
Internal Control Setup : Include an "Unpulsed Cells + Click Reaction" control. Causality: This validates that the fluorescent azide is not non-specifically binding to cellular structures, establishing a true negative baseline[5].
-
Click Reaction : Prepare the Click-iT reaction cocktail (containing fluorescent azide and Cu(I) catalyst) immediately before use. Add to wells and incubate for 30 minutes at room temperature, protected from light[3].
-
Readout : Wash cells thoroughly with PBS and quantify fluorescence via flow cytometry, high-content imaging, or a microplate reader[3].
Protocol 3: Tetrazolium Reduction Assay (MTT)
Mechanistic Causality : The MTT assay relies on NAD(P)H-dependent oxidoreductases (primarily mitochondrial succinate dehydrogenase) to reduce the yellow tetrazolium salt into insoluble purple formazan crystals[6]. While highly cost-effective, it is prone to chemical interference. For example, antioxidant compounds like Epigallocatechin gallate (EGCG) can directly reduce MTT or artificially upregulate mitochondrial dehydrogenase activity, leading to a false underestimation of antiproliferative effects[7].
Self-Validating Methodology :
-
Cell Seeding and Treatment : Seed cells in clear 96-well plates and treat with the test compound.
-
Internal Control Setup : Include a "Compound + MTT (No Cells)" control. Causality: This is critical to rule out direct chemical reduction of the MTT salt by the drug itself, which would yield false-positive viability signals[7].
-
MTT Addition : Add 50 µL of MTT solution (5 mg/mL in PBS) to each well. If the culture medium contains interfering agents, replace it with serum-free medium prior to MTT addition.
-
Incubation : Incubate the plate at 37°C with 5% CO₂ for 2-4 hours to allow sufficient formazan crystal formation.
-
Solubilization : For suspension cells, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells and crystals, then carefully aspirate the supernatant. Add 100-150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan.
-
Readout : Measure absorbance at 570 nm using a spectrophotometer. Use a reference wavelength of >630 nm to correct for background noise caused by cell debris or plate imperfections[6].
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
Application of purine derivatives in medicinal chemistry
An in-depth technical guide to the application, rational design, and biological validation of purine derivatives in medicinal chemistry.
Executive Summary
Purine (imidazo[4,5-d]pyrimidine) is a ubiquitous nitrogenous heterocycle that serves as the foundational scaffold for endogenous nucleobases like adenine and guanine[1]. In medicinal chemistry, the purine ring is widely regarded as a "privileged structure." Because it mimics endogenous biological ligands (such as ATP, GTP, and cAMP), it can interface with a vast array of enzymes and receptors[2]. This guide explores the mechanistic rationale, step-by-step synthesis, and biological validation of purine derivatives, focusing on their applications as targeted anticancer and antiviral agents.
Mechanistic Insights: The Purine Scaffold in Oncology
The structural versatility of purines enables the generation of vast chemical libraries capable of modulating critical oncogenic signaling pathways. Because purine derivatives structurally resemble ATP, they frequently act as competitive inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle[3].
By occupying the ATP-binding pocket of CDKs, these derivatives prevent the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, effectively halting the cell cycle at the G1/S transition and ultimately inducing apoptosis[4].
Fig 1. Mechanism of action for purine-based CDK inhibitors inducing cell cycle arrest.
Beyond CDKs, rationally engineered purine analogues have demonstrated potent modulation of other targets, including Phosphoglycerate kinase 1 (PGK1) and Mixed Lineage Kinases (MLK1/3), which are implicated in inflammatory diseases and cancer progression[5]. Furthermore, hybridization strategies—such as fusing purines with benzoxazine systems—have yielded compounds that induce mechanistically distinct cytotoxic responses, including kinase-independent apoptotic pathways[6].
Quantitative Profiling of Purine Derivatives
To benchmark the efficacy of novel purine scaffolds, it is essential to evaluate their half-maximal inhibitory concentrations (IC50) across specific enzymatic targets and cancer cell lines.
Table 1: Quantitative Potency of Selected Purine Derivatives
| Compound / Scaffold | Primary Target / Mechanism | Test System (Cell Line / Enzyme) | IC50 / Potency | Reference |
| Benzoxazine-Purine (Compound 1) | DNA/RNA Synthesis Inhibition | HCT-116 (Colon Cancer) | 7.06 μM | [6] |
| Benzoxazine-Purine (Compound 1) | DNA/RNA Synthesis Inhibition | MCF-7 (Breast Cancer) | 13.0 μM | [6] |
| Purine Derivative (6e) | MLK1 Kinase Inhibition | MLK1 (Enzymatic Assay) | 332.1 nM | [5] |
| Purine Derivative (6e) | MLK3 Kinase Inhibition | MLK3 (Enzymatic Assay) | 628.8 nM | [5] |
| Purvalanol-A | CDK Inhibition | Broad Spectrum | Nanomolar range | [4] |
Rational Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of highly substituted purine compounds traditionally exploits the differential reactivity of the purine ring positions. Starting from a commercially available precursor like 2,6-dichloropurine, medicinal chemists can sequentially introduce diversity at the N9, C6, and C2 positions[3].
Causality in Synthetic Design:
-
Regioselectivity at N9: N-alkylation is the standard first step. Using a mild base like K 2 CO 3 prevents the premature hydrolysis of the C-Cl bonds while selectively deprotonating the N9 position (which is more acidic than the carbon centers)[3].
-
Differential Halogen Reactivity (C6 vs. C2): The C6 position is significantly more electron-deficient than C2 due to the electron-withdrawing effects of the adjacent nitrogen atoms and the fused imidazole ring. Consequently, nucleophilic aromatic substitution (S N Ar) at C6 occurs readily at mild temperatures (e.g., 60°C). Substitution at C2 requires harsher conditions (e.g., 120°C in a sealed tube) to overcome the higher activation energy barrier[3].
Fig 2. Step-by-step synthetic workflow for 2,6,9-trisubstituted purine derivatives.
Protocol 1: Sequential Functionalization of 2,6-Dichloropurine
Self-Validating System: Each step incorporates Thin-Layer Chromatography (TLC) monitoring to ensure complete consumption of the starting material before proceeding, preventing complex mixture formation.
Step 1: N9-Alkylation
-
Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K 2 CO 3 , 2.0 eq) and stir for 15 minutes to allow complete deprotonation.
-
Dropwise add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq).
-
Stir at room temperature for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will appear less polar than the starting material.
-
-
Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography.
Step 2: C6-Nucleophilic Substitution
-
Dissolve the N9-alkylated intermediate (1.0 eq) in ethanol.
-
Add the primary nucleophile (e.g., an aliphatic amine, 1.1 eq) and triethylamine (TEA, 1.5 eq) to neutralize the generated HCl.
-
Heat the mixture to 60°C for 4-6 hours.
-
Validation: TLC will show a shift to a more polar spot due to the introduction of the amine.
-
-
Concentrate under reduced pressure and purify the 2-chloro-6-amino-9-alkylpurine intermediate via column chromatography.
Step 3: C2-Nucleophilic Substitution
-
Dissolve the C6-substituted intermediate (1.0 eq) in a high-boiling solvent (e.g., n-butanol or NMP).
-
Add the secondary nucleophile (e.g., a different amine or alkoxide, 3.0 eq).
-
Transfer to a sealed pressure tube and heat to 120°C for 16-24 hours.
-
Causality: The sealed tube prevents solvent evaporation and allows the reaction to reach the elevated temperatures required to break the less reactive C2-Cl bond.
-
-
Cool to room temperature, extract, and purify the final 2,6,9-trisubstituted purine via preparative HPLC.
-
Validation: Confirm structural integrity using 1 H/ 13 C NMR and High-Resolution Mass Spectrometry (HRMS)[7].
-
Protocol 2: Biological Evaluation & Mechanism of Action Profiling
Once synthesized, purine hybrids must be evaluated for their antiproliferative activity and mechanism of action[6].
Step 1: In Vitro Cytotoxicity (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Treat cells with serial dilutions of the synthesized purine derivative (0.1 μM to 100 μM) for 72 hours.
-
Causality: A 72-hour exposure ensures the drug has sufficient time to interfere with multiple cell cycles, capturing both rapid and delayed apoptotic events.
-
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours. Formazan crystals are then solubilized with DMSO.
-
Read absorbance at 570 nm using a microplate reader.
-
Validation: Calculate IC 50 using non-linear regression analysis. A positive control (e.g., Fludarabine or Purvalanol-A) must be included to validate assay sensitivity[4].
-
Step 2: Cell Cycle Analysis via Flow Cytometry
-
Harvest treated cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours.
-
Causality: Ethanol fixation permeabilizes the cell membrane, allowing the intracellular fluorescent dye to reach the nucleus.
-
-
Resuspend cells in PBS containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL).
-
Causality: PI intercalates stoichiometrically into nucleic acids. RNase A is critical to degrade RNA, ensuring the fluorescence signal is strictly proportional to DNA content[8].
-
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze via flow cytometry.
-
Validation: An accumulation of cells in the G0/G1 or G2/M phase compared to the vehicle control confirms cell cycle arrest, a hallmark of CDK-inhibiting purine derivatives[8].
-
References
-
Title: Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays Source: benchchem.com URL: 3
-
Title: Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: acs.org URL: 5
-
Title: Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action Source: mdpi.com URL: 6
-
Title: Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: mdpi.com URL: 4
-
Title: Structure of purine derivatives with antiviral activity Source: researchgate.net URL: 8
-
Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: rsc.org URL: 1
-
Title: A Technical Guide to Purine Derivatives in Medicinal Chemistry Source: benchchem.com URL: 2
-
Title: Synthesis of purine derivatives (HSP90 inhibitors) from di‐aminopyrimidines Source: researchgate.net URL: 7
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Chemical Probe 1-Propen-1-amine, 3-(1H-purin-2-yl)-: A Guide to its Application in Cellular and Biochemical Research
Abstract
This document provides a comprehensive guide for the utilization of 1-Propen-1-amine, 3-(1H-purin-2-yl)-, a novel chemical probe for the investigation of purinergic signaling pathways. Due to the nascent stage of research on this specific molecule, this guide synthesizes information from analogous purine and propenamine derivatives to propose a foundational framework for its application. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers to explore the biological activity of this compound. We present hypothesized mechanisms of action, detailed protocols for in vitro characterization, and a roadmap for its use in cell-based assays. The overarching goal is to equip researchers with the necessary tools to validate and expand the utility of 1-Propen-1-amine, 3-(1H-purin-2-yl)- as a valuable chemical probe.
Introduction: The Promise of a Novel Purinergic Probe
Purinergic signaling, mediated by purine nucleosides and nucleotides, is a fundamental communication system in virtually all mammalian tissues. The diverse array of purinergic receptors, categorized into P1 (adenosine) and P2 (ATP/ADP) subtypes, governs a vast landscape of physiological processes, from neurotransmission and inflammation to cell proliferation and apoptosis. Consequently, the development of selective chemical probes to dissect these pathways is of paramount importance in both basic research and drug discovery.
1-Propen-1-amine, 3-(1H-purin-2-yl)- emerges as a compound of interest due to its hybrid structure, incorporating a purine moiety and a propenamine side chain. While direct studies on this specific molecule are not yet available in peer-reviewed literature, its constituent parts suggest a potential interaction with components of the purinergic signaling cascade. The purine core provides a scaffold for recognition by purine-binding proteins, while the propenamine tail can influence selectivity and potency. This guide provides a theoretical and practical framework for initiating the investigation of this promising, yet uncharacterized, chemical entity.
Physicochemical Properties and Handling
A comprehensive understanding of a chemical probe's physical and chemical characteristics is crucial for its effective use. While experimental data for 1-Propen-1-amine, 3-(1H-purin-2-yl)- is not yet published, we can extrapolate expected properties based on similar structures.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₉N₅ | Calculated |
| Molecular Weight | 175.19 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Based on similar purine derivatives. |
| Solubility | Predicted to be soluble in DMSO and polar organic solvents. Aqueous solubility may be limited. | General knowledge of similar heterocyclic compounds. |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard practice for labile organic compounds to prevent degradation. |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For aqueous-based assays, dilute the DMSO stock into the final assay buffer immediately before use, ensuring the final DMSO concentration does not exceed a level that affects the experimental system (typically <0.5%).
Hypothesized Mechanism of Action and Potential Targets
The structural features of 1-Propen-1-amine, 3-(1H-purin-2-yl)- suggest several plausible biological targets. The purine ring is a common motif in ligands for a variety of proteins, including:
-
Adenosine Receptors (P1): These G-protein coupled receptors (GPCRs) are central to many physiological processes. The purine core could enable binding to the orthosteric site.
-
P2X and P2Y Receptors (P2): While typically activated by nucleotides, some small molecules can modulate their activity.
-
Enzymes of Purine Metabolism: Kinases, nucleotidases, and other enzymes involved in purine synthesis and degradation are potential targets.
-
DNA and RNA Processing Enzymes: The purine structure is a fundamental component of nucleic acids, suggesting potential interactions with polymerases, helicases, or topoisomerases.[1]
The propenamine side chain can contribute to target affinity and selectivity through various non-covalent interactions within a binding pocket.
Caption: Hypothesized molecular targets of 1-Propen-1-amine, 3-(1H-purin-2-yl)-.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for characterizing the biological activity of 1-Propen-1-amine, 3-(1H-purin-2-yl)-.
General Cell Culture and Treatment
-
Cell Line Selection: Choose cell lines relevant to the biological question. For purinergic signaling, cell lines expressing specific adenosine or P2 receptors are ideal (e.g., HEK293 cells stably expressing a receptor of interest, or endogenous expressers like PC-12 or Jurkat cells).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment:
-
Prepare a serial dilution of the 1-Propen-1-amine, 3-(1H-purin-2-yl)- stock solution in the appropriate cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: MTT Assay
It is essential to determine the concentration range at which the compound exhibits biological activity without causing general cytotoxicity.
-
Plate Cells: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treat Cells: After 24 hours, treat the cells with a range of concentrations of 1-Propen-1-amine, 3-(1H-purin-2-yl)- (e.g., 0.1 to 100 µM).
-
Add MTT Reagent: Following the desired incubation period (e.g., 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Target Engagement: Radioligand Binding Assay (Hypothetical for Adenosine Receptors)
This protocol is a template and would need to be adapted based on the specific receptor and available radioligand.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the adenosine receptor of interest.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁ receptors), and increasing concentrations of 1-Propen-1-amine, 3-(1H-purin-2-yl)-.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of 1-Propen-1-amine, 3-(1H-purin-2-yl)- by non-linear regression analysis.
Caption: A generalized workflow for the characterization of 1-Propen-1-amine, 3-(1H-purin-2-yl)-.
Data Interpretation and Troubleshooting
-
High Cytotoxicity: If the compound shows cytotoxicity at low concentrations, consider its potential as a cytotoxic agent. The propenamine moiety in some contexts can be associated with cytotoxic effects.[1]
-
No Apparent Activity: If no activity is observed, consider the possibility that the true target is not expressed in the chosen cell line or that the assay conditions are not optimal. A broader screening panel may be necessary.
-
Inconsistent Results: Ensure consistent cell passage numbers, reagent quality, and adherence to protocols.
Future Directions
The preliminary characterization of 1-Propen-1-amine, 3-(1H-purin-2-yl)- will pave the way for more in-depth studies. Future work should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography or chemical proteomics to identify the specific binding partners of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of diseases where purinergic signaling is implicated.
Conclusion
While the biological role of 1-Propen-1-amine, 3-(1H-purin-2-yl)- remains to be elucidated, its unique chemical structure presents an exciting opportunity for the development of a novel chemical probe. This guide provides a foundational framework for researchers to embark on the characterization of this compound. Through careful and systematic investigation, the scientific community can unlock the potential of 1-Propen-1-amine, 3-(1H-purin-2-yl)- to advance our understanding of purinergic signaling in health and disease.
References
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Karaburun, A. et al. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Z Naturforsch C J Biosci. 2010;65(11-12):647-52. Available from: [Link].
- BenchChem. Application of (3-Phenyl-2-propen-1-YL)propylamine Derivatives in Medicinal Chemistry: Focus on Anticancer Agents.
-
Zhang, Y. et al. efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Organic & Biomolecular Chemistry. 2013;11(39):6795-802. Available from: [Link].
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Application Notes and Protocols: Solid-Phase Synthesis of a Purine Derivative Library
Introduction
Purine derivatives are a cornerstone of medicinal chemistry and drug development, owing to their ubiquitous presence in essential biological molecules like nucleic acids and ATP.[1] Their diverse pharmacological activities have led to their use as scaffolds in the development of a wide range of therapeutics.[2][3] The generation of large, diverse libraries of these compounds is crucial for high-throughput screening and the identification of novel drug candidates. Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for this purpose, enabling the rapid assembly of molecules on an insoluble polymer support.[] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing, making it highly amenable to automation and the parallel synthesis of compound libraries.[][5]
This guide provides a comprehensive overview of the strategies and protocols for the solid-phase synthesis of purine derivative libraries. We will delve into the core principles, strategic planning, detailed experimental procedures, and analytical characterization, offering insights into the rationale behind key experimental choices.
Core Principles of Solid-Phase Purine Synthesis
The success of any solid-phase synthesis hinges on the judicious selection of three key components: the solid support (resin), the linker, and the protecting group strategy.
-
Solid Support (Resin): The insoluble matrix upon which the synthesis is performed. Polystyrene resins cross-linked with divinylbenzene are common choices.[6] The physical properties of the resin, such as its swelling capacity in different solvents, are critical for reaction efficiency.[7]
-
Linker: A chemical handle that connects the initial purine scaffold to the solid support. The choice of linker is paramount as it dictates the conditions under which the final product is cleaved from the resin.[8] "Safety-catch" linkers, which require a discrete activation step before cleavage, offer an additional layer of control.[9][10]
-
Protecting Groups: These are temporary modifications to reactive functional groups on the purine scaffold and building blocks to prevent unwanted side reactions. An effective protecting group strategy involves groups that are stable to the reaction conditions used for chain elongation and diversification but can be removed under conditions that do not affect the linker or the rest of the molecule.[11]
Strategic Considerations for Library Design
The primary advantage of SPOS is the ability to systematically introduce diversity at multiple positions on the purine scaffold. A common and effective strategy involves starting with a di- or tri-halogenated purine, such as 2,6-dichloropurine or 2,6,8-trichloropurine.[12] The differential reactivity of the halogen atoms allows for sequential and regioselective diversification.
Key Diversification Points on the Purine Scaffold:
-
C6 Position: Highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, alcohols, and thiols.[13][14]
-
C2 Position: Generally less reactive than C6, allowing for selective substitution after the C6 position has been modified.
-
C8 Position: Can be functionalized through various methods, including bromination followed by palladium-mediated coupling reactions.[12]
-
N9 Position: Can be alkylated using methods like the Mitsunobu reaction to introduce another point of diversity.[15]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[16][17][18] and Stille couplings[12], are powerful tools for creating carbon-carbon bonds at these positions, further expanding the accessible chemical space.[1]
Visualizing the Workflow
The overall process can be visualized as a multi-step sequence, starting from an immobilized purine scaffold and culminating in a diverse library of cleaved and purified compounds.
Caption: General workflow for solid-phase synthesis of a triply diversified purine library.
Detailed Experimental Protocols
Protocol 1: Immobilization of 2,6-Dichloropurine on Rink Amide Resin
Rationale: The Rink Amide linker is chosen for its stability to a wide range of reaction conditions and its susceptibility to cleavage with trifluoroacetic acid (TFA), which simultaneously removes many common acid-labile side-chain protecting groups. This protocol starts by coupling the purine scaffold to the resin via the N9 position.
Materials:
-
Rink Amide MBHA resin
-
2,6-Dichloropurine
-
Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
In a separate flask, dissolve 2,6-dichloropurine (3.0 eq) in DMF.
-
Add DIC (3.0 eq) to the purine solution and pre-activate for 10 minutes.
-
Add the pre-activated purine solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 16 hours.
-
Drain the reaction solution. Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the resin under high vacuum for 12 hours.
-
Optional: Perform a test cleavage on a small amount of resin and analyze by LC-MS to confirm successful loading.
Protocol 2: Diversification at the C6 Position via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The chlorine at the C6 position is significantly more electrophilic than the one at C2, allowing for selective displacement. A diverse library of primary or secondary amines can be used in this step. An excess of the amine is used to drive the reaction to completion.
Materials:
-
Purine-loaded resin from Protocol 1
-
A library of primary or secondary amines (R¹-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Swell the resin (1.0 eq) in NMP.
-
In a separate vial, prepare a solution of the desired amine (5.0 eq) and DIPEA (5.0 eq) in NMP.
-
Add the amine solution to the resin.
-
Agitate the mixture at 50-80 °C for 4-12 hours (reaction progress can be monitored by a test cleavage).
-
Drain the reaction solution. Wash the resin sequentially with NMP (5x), DCM (5x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Diversification at the C2 Position via Suzuki-Miyaura Coupling
Rationale: With the C6 position functionalized, the less reactive C2-chloride can be targeted using a more powerful C-C bond-forming reaction. The Suzuki-Miyaura coupling is ideal for this, offering a broad tolerance of functional groups on the boronic acid coupling partner.[19] The choice of palladium catalyst, ligand, and base is crucial for high yields.[17][20]
Materials:
-
C6-functionalized resin from Protocol 2
-
A library of aryl or heteroaryl boronic acids (R²-B(OH)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable ligand
-
Potassium fluoride (KF), spray-dried
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Place the resin (1.0 eq) in an oven-dried reaction vessel.
-
Add spray-dried KF (8.0 eq).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the boronic acid (4.0 eq), Pd₂(dba)₃ (0.1 eq), and P(t-Bu)₃ (0.2 eq) in anhydrous THF.
-
Seal the vessel and agitate the mixture at 50-60 °C overnight.[20]
-
Cool the reaction to room temperature and drain the solution.
-
Wash the resin sequentially with THF (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x) to remove palladium residues and other reagents.
-
Dry the resin under high vacuum.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction on the solid support.
Protocol 4: Cleavage and Final Product Isolation
Rationale: A strong acid, typically TFA, is used to cleave the linker and simultaneously remove acid-labile protecting groups. A "cleavage cocktail" containing scavengers is essential to trap reactive cationic species (e.g., liberated protecting groups) and prevent them from causing side reactions with the desired product.
Materials:
-
Fully diversified, dry resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[21]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of additional TFA.
-
Reduce the volume of the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate dropwise to a flask of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold ether (2x).
-
Dry the final product under vacuum.
Analytical Characterization and Purification
Trustworthiness through Validation: Every synthesized library must be validated. Due to the nature of combinatorial synthesis, a representative subset of the library is typically characterized thoroughly.
| Technique | Purpose | Key Information Obtained |
| LC-MS | Purity assessment and molecular weight confirmation.[22] | Provides molecular weight of the main product and an estimate of its purity by UV trace. Essential for high-throughput analysis. |
| ¹H and ¹³C NMR | Definitive structural elucidation. | Confirms the exact structure of the synthesized molecule. Can be performed on purified representative compounds.[23][24] |
| Preparative HPLC | Purification of the final compounds. | Separates the target compound from failed sequences and impurities, yielding a highly pure sample for biological testing.[23] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading of Initial Scaffold | Incomplete activation of purine; steric hindrance. | Increase pre-activation time; use a different coupling agent (e.g., HATU); ensure resin is adequately swollen. |
| Incomplete Diversification Reaction | Insufficient reagent excess; low reactivity of substrate; poor resin swelling. | Increase excess of reagents and reaction time/temperature; switch to a better solvent for resin swelling (e.g., NMP, THF). |
| Significant Deletion Products | Incomplete coupling at a previous step; premature cleavage. | Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted sites.[25] Verify linker stability to all reaction conditions. |
| Low Recovery After Cleavage | Product instability in cleavage cocktail; poor precipitation. | Add different scavengers; optimize precipitation solvent and temperature. |
References
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ResearchGate. (n.d.). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. Retrieved from [Link]
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Franci, G., et al. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science. Retrieved from [Link]
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Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition. Retrieved from [Link]
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Misuraca, M. C., et al. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. New Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Retrieved from [Link]
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Abdel-Aal, A.-M., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. Retrieved from [Link]
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Krátky, M., et al. (2010). Solid-Phase Synthesis of Highly Diverse Purine-Hydroxyquinolinone Bisheterocycles. European Journal of Organic Chemistry. Retrieved from [Link]
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Lakshman, M. K., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science. Retrieved from [Link]
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Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. Retrieved from [Link]
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Conejo-Garcia, A., et al. (2010). Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. Current Organic Chemistry. Retrieved from [Link]
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Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]
- Jida, M. (2010). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. University of Helsinki.
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Abdel-Aal, A.-M., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. PMC. Retrieved from [Link]
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Brown, A. R., et al. (2000). Combined Application of Analytical Techniques for the Characterization of Polymer Supported Species. Journal of Combinatorial Chemistry. Retrieved from [Link]
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MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
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University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]
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Gray, N., et al. (1999). Solid-phase synthesis of 2,6,8-trisubstituted purines. Tetrahedron Letters. Retrieved from [Link]
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McAllister, L. A., et al. (2006). Solid phase approaches to N-heterocycles using a sulfur linker cleaved by SmI2. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Dynamic combinatorial chemistry. Retrieved from [Link]
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Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Linkers for solid-phase organic synthesis. Retrieved from [Link]
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Lee, Y.-R., et al. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Retrieved from [Link]
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Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. Retrieved from [Link]
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Reddit. (2024). Base protection of purine nucleosides: how to choose a protecting group?. Retrieved from [Link]
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Caamaño, O., et al. (2006). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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RSC Publishing. (2025). An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. Retrieved from [Link]
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Liu, J., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters. Retrieved from [Link]
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ResearchGate. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]
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Liu, J., et al. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]
- Unknown Source. Chemical Synthesis of Peptides and Proteins: Solid Support.
-
Hocek, M., et al. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Carboni, B., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC. Retrieved from [Link]
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ResearchGate. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
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High-throughput screening of purine analog libraries
Application Notes & Protocols
Topic: High-Throughput Screening of Purine Analog Libraries for Drug Discovery
Abstract
Purine analogs represent a cornerstone of medicinal chemistry, yielding therapeutics for oncology, virology, and immunology.[1][2][3][4][5] Their structural mimicry of endogenous purines allows them to interfere with critical cellular processes, primarily DNA and RNA synthesis.[1][2][6] The vast chemical space accessible through modifications to the purine scaffold necessitates a high-throughput screening (HTS) approach to efficiently identify and characterize novel drug candidates. This guide provides a comprehensive overview of the strategic considerations, assay technologies, and detailed protocols required to execute a successful HTS campaign for purine analog libraries. We delve into the causality behind experimental design, from target selection to hit validation, ensuring a robust and self-validating screening cascade.
The Strategic Imperative: Why High-Throughput Screening for Purine Analogs?
The therapeutic success of purine analogs stems from their ability to act as antimetabolites, competitively inhibiting enzymes crucial for cell proliferation or viral replication.[4][7] Key targets often include protein kinases, polymerases, and enzymes involved in nucleotide metabolism.[6][8] High-throughput screening (HTS) is not merely a tool but a strategic necessity for this compound class for several reasons:
-
Scale and Diversity: Purine analog libraries can encompass tens of thousands of compounds. HTS provides the only feasible method to interrogate such vast collections.[9][10]
-
Speed to Lead: Automation and miniaturization inherent in HTS accelerate the identification of "hits"—compounds showing desired activity—from which lead optimization can begin.[9][11]
-
Data-Rich Decision Making: HTS campaigns generate large datasets that, when analyzed correctly, can reveal structure-activity relationships (SAR) early in the discovery process.
The fundamental goal of an HTS campaign is to efficiently triage large libraries to identify a smaller, manageable set of confirmed hits for downstream characterization.[9]
Designing the Screen: Assay Development and Technology Selection
The selection of an appropriate assay is the most critical decision in an HTS campaign. The choice depends on the biological question being asked and the nature of the target. Broadly, screens can be categorized as target-based (biochemical) or pathway-based (cell-based).[11][12]
Biochemical Assays: Interrogating the Target Directly
Biochemical assays utilize purified components (e.g., an enzyme, its substrate) to directly measure the effect of a compound on its molecular target.[11] This approach is ideal for identifying direct inhibitors. For purine analogs, which frequently target enzymes, several HTS-compatible technologies are particularly relevant.
-
Luminescence-Based Assays: These assays measure light produced from a chemical reaction. A prominent example is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced.[13] Its high sensitivity and resistance to compound interference make it a robust choice for primary screening.[13]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays measure the transfer of energy between two fluorophores (a donor and an acceptor) when they are in close proximity.[14] Homogeneous Time-Resolved Fluorescence (HTRF®) is an advanced FRET technology that uses a long-lifetime lanthanide donor to minimize background fluorescence, resulting in a highly sensitive and robust assay format.[15][16][17] It is exceptionally well-suited for kinase assays, where an antibody against a phosphorylated substrate is labeled with the acceptor and a second antibody against a tag on the substrate is labeled with the donor.[17]
-
Fluorescence Polarization (FP): FP measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18] In a kinase binding assay, a small fluorescent tracer that binds to the kinase's active site is displaced by an inhibitor from the purine analog library, leading to a decrease in polarization.[18][19] This method is excellent for identifying competitive inhibitors.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the diffusion of singlet oxygen from a "Donor" bead to an "Acceptor" bead.[20][21][22] When a biomolecular interaction brings the beads into close proximity (~200 nm), a chemiluminescent signal is generated.[23][24] This technology is highly versatile and can be adapted for enzyme assays, immunoassays, and protein-protein interaction studies.[22]
| Assay Technology | Principle | Primary Application for Purine Analogs | Advantages | Considerations |
| ADP-Glo™ | Luminescence (ATP to ADP conversion) | Kinase & ATPase activity | Universal for any ADP-producing enzyme, high sensitivity[13] | Indirect measurement of phosphorylation |
| HTRF® | Time-Resolved FRET | Kinase activity, protein-protein interactions | Low background, high signal-to-noise, robust[15][16] | Requires specific antibody pairs |
| Fluorescence Polarization (FP) | Molecular rotation speed | Competitive binding assays (e.g., kinase inhibitors) | Homogeneous, simple, cost-effective[18] | Requires a suitable fluorescent probe; sensitive to library interference |
| AlphaScreen® | Singlet oxygen energy transfer | Enzyme activity, protein-protein interactions | High signal amplification, very sensitive[22][23] | Sensitive to light and singlet oxygen quenchers |
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays provide more physiologically relevant data by testing compounds on intact, living cells.[10][12] This allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity.
-
Luciferase Reporter Gene Assays: These are powerful tools for monitoring the activity of specific cell signaling pathways.[25][26] A reporter construct is created where the expression of a luciferase gene is controlled by a promoter containing response elements for a pathway of interest (e.g., NF-κB, CREB).[25][27] Inhibition or activation of the pathway by a purine analog results in a measurable change in light output. These assays are highly sensitive, have a wide dynamic range, and are readily adaptable to HTS.[27][28]
-
Cytotoxicity & Cell Proliferation Assays: For anticancer drug discovery, the primary goal is often to identify compounds that kill or inhibit the growth of cancer cells. Assays like the MTT or Sulforhodamine B (SRB) assays are workhorses for primary screening, measuring overall cell viability.[29][30]
-
Mechanism of Action (MoA) Assays: Following a primary screen, secondary cell-based assays can elucidate the mechanism by which a hit compound works. These include assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining), which are critical for characterizing purine analogs that often function by inducing apoptosis or cell cycle arrest.[29][30]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step, iterative process that requires careful planning and execution. The workflow is designed to systematically reduce a large library of compounds to a small number of high-quality, validated leads.
Caption: The HTS cascade for purine analog drug discovery.
Data Analysis and Quality Control
Rigorous quality control is essential for the reliability of HTS data. The Z'-factor is a statistical parameter used to evaluate the quality of an assay.[25] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[25] Hits are typically identified as compounds that produce a signal greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls or >50% inhibition).
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition HTS using HTRF®
This protocol describes a primary screen to identify inhibitors of a target kinase (e.g., a cyclin-dependent kinase, CDK) from a purine analog library.
Objective: To identify purine analogs that inhibit the phosphorylation of a peptide substrate by the target kinase.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate. The phosphorylated product is detected by a Europium cryptate-labeled anti-tag antibody (donor) and an XL665-labeled anti-phospho-substrate antibody (acceptor). Inhibition of the kinase prevents the formation of the immunocomplex, resulting in a loss of the HTRF® signal.[17]
Caption: Principle of the HTRF® kinase inhibition assay.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each purine analog from the library (typically at 10 mM in DMSO) into the wells of a 384-well low-volume assay plate. Also dispense DMSO only for negative controls and a known inhibitor for positive controls.
-
Enzyme Addition: Add 5 µL of 2X kinase solution (prepared in kinase reaction buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of 2X ATP/Substrate solution (prepared in kinase reaction buffer) to all wells to start the reaction. The final concentration of compounds is 50 µM.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF® detection mix (containing Europium- and XL665-labeled antibodies) to all wells to stop the reaction.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[14]
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition for each compound relative to the controls.
Protocol 2: Cell-Based Luciferase Reporter Assay for NF-κB Pathway Inhibition
This protocol describes a secondary screen to confirm the activity of hits from a primary screen in a cellular context.
Objective: To determine if active purine analogs can inhibit the NF-κB signaling pathway in cells.
Principle: A stable cell line is used that expresses a firefly luciferase gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), transcription factors bind to this element, driving luciferase expression. An inhibitor will prevent this, leading to a decrease in the luminescent signal.[25][26]
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into a 384-well white, clear-bottom plate at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the hit purine analogs. Add 10 µL of the 3X compound dilutions to the cells. Incubate for 1 hour at 37°C.
-
Pathway Activation: Add 10 µL of 3X TNF-α (a known NF-κB activator) to all wells except for the unstimulated negative controls.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for pathway activation and luciferase expression.
-
Lysis and Luminescence: Equilibrate the plate to room temperature. Add 30 µL of a luciferase assay reagent (which lyses the cells and contains luciferin substrate) to each well.
-
Data Acquisition: After a 10-minute incubation, measure the luminescence on a microplate reader.
-
Data Analysis: Normalize the data to the stimulated (positive) and unstimulated (negative) controls. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
From Hit to Lead: Downstream Validation
A successful primary screen is only the beginning. Hits must be rigorously validated through a series of downstream experiments:
-
Hit Confirmation: Re-test the initial hits using freshly prepared compound from a solid sample to rule out false positives from library degradation or aggregation.
-
Dose-Response Analysis: Generate IC50 (for inhibitors) or EC50 (for activators) curves to determine the potency of the confirmed hits.
-
Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint. For example, a kinase inhibitor identified in an HTRF® assay could be confirmed using a label-free method like surface plasmon resonance (SPR) to measure direct binding.
-
Selectivity Profiling: Screen potent hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity. High selectivity is often a desirable trait for a therapeutic candidate to minimize off-target effects.[31]
-
Mechanism of Action (MoA) Studies: Employ further biochemical and cell-based assays to understand precisely how the compound exerts its effect (e.g., ATP-competitive vs. allosteric inhibition, induction of apoptosis vs. senescence).
By following this structured, data-driven approach, researchers can effectively leverage the power of HTS to discover and advance novel purine analogs with significant therapeutic potential.
References
-
BMG Labtech. AlphaScreen SureFire Phospho-ERK assay. Available from: [Link]
-
BMG LABTECH. AlphaScreen. Available from: [Link]
-
Berthold Technologies GmbH & Co.KG. AlphaScreen®. Available from: [Link]
-
Bentham Open Archives. The Use of AlphaScreen Technology in HTS: Current Status. Available from: [Link]
-
ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. Available from: [Link]
-
BMG LABTECH. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Available from: [Link]
-
Panvera. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Available from: [Link]
-
NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. Available from: [Link]
-
NIH. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC. Available from: [Link]
-
Massive Bio. Purine Nucleoside Analog. Available from: [Link]
-
Berthold Technologies GmbH & Co.KG. HTRF®. Available from: [Link]
-
Wikipedia. Purine analogue. Available from: [Link]
-
NCBI Bookshelf. Purine Analogues - LiverTox - NIH. Available from: [Link]
-
PubMed. Acyclic purine phosphonate analogues as antiviral agents. Synthesis and structure-activity relationships. Available from: [Link]
-
NIH. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation - PMC. Available from: [Link]
-
NIH. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. Available from: [Link]
-
Agilent. Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Available from: [Link]
-
Frontiers. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Available from: [Link]
-
PubMed. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Available from: [Link]
-
BPS Bioscience. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Available from: [Link]
-
Celtarys - Drug Discovery. Biochemical assays for kinase activity detection. Available from: [Link]
-
ResearchGate. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Available from: [Link]
-
PubMed. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Available from: [Link]
-
Chemical Communications (RSC Publishing). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Available from: [Link]
-
NIH. Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment - PMC. Available from: [Link]
-
PubMed. Potential immunological action of purine nucleoside analogues. Available from: [Link]
-
PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. Available from: [Link]
-
PubMed. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available from: [Link]
-
NIH. Antirhinovirus activity of purine nucleoside analogs - PMC. Available from: [Link]
-
Semantic Scholar. A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
-
NIH. Genome-wide screens connect HD82 loss-of-function to purine analog resistance in African trypanosomes - PMC. Available from: [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]
-
ResearchGate. (PDF) Biological activities of purine analogues: a review. Available from: [Link]
-
BioTechnologia. Cell-based assays in high-throughput mode (HTS). Available from: [Link]
-
NIH. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC. Available from: [Link]
-
NIH. High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors - PMC. Available from: [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 11. opentrons.com [opentrons.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. HTRF Principle | Revvity [revvity.co.kr]
- 15. bmglabtech.com [bmglabtech.com]
- 16. berthold.com [berthold.com]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. berthold.com [berthold.com]
- 23. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 24. researchgate.net [researchgate.net]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 27. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
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- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Chromatographic Resolution of Substituted Purine Isomers
Introduction & Analytical Scope
Substituted purines—ranging from endogenous methylated nucleosides (e.g., N6-methyladenosine) to synthetic chiral antiviral therapeutics—present a unique analytical challenge. Because positional, structural, and optical isomers of purines often possess identical molecular weights and similar physicochemical properties, mass spectrometry (MS) alone is fundamentally insufficient for their unambiguous identification.
During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, isobaric purine isomers undergo collision-induced dissociation (CID) at the N-β-glycosidic bond, yielding identical product ions. For example, 1-methylguanosine (m1G), N2-methylguanosine (m2G), and 7-methylguanosine (m7G) all share the same Multiple Reaction Monitoring (MRM) transition of m/z 298.1 → 166.1[1]. Without orthogonal chromatographic separation, analysts risk severe isotopic crosstalk and Type III misidentifications[1]. This application note details field-proven, self-validating chromatographic workflows to achieve baseline resolution of these complex isomers.
Mechanistic Principles of Isomer Separation
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar, intact purine nucleosides, HILIC provides superior retention and selectivity compared to Reversed-Phase Liquid Chromatography (RPLC). The primary retention mechanism in HILIC relies on the partitioning of the polar purine between the bulk acetonitrile-rich mobile phase and a water-enriched layer immobilized on the stationary phase[2].
The Causality of Electrostatics: Methylation position drastically alters the charge state of the purine ring. While m1G and m2G remain neutral under typical mobile phase conditions, methylation at the 7-position (m7G) generates a quaternary amine with a permanent positive charge. This induces a strong secondary electrostatic attraction with the negatively charged silanol groups on bare silica or specific zwitterionic HILIC phases. Consequently, m7G elutes significantly later than its uncharged positional isomers[2]. To modulate this intense electrostatic interaction and prevent severe peak tailing, the mobile phase must be buffered with a volatile salt (e.g., ammonium acetate) at concentrations >20 mM[2].
Chiral Chromatography for Enantiomeric Purines
When analyzing racemic mixtures of synthetic substituted purines, enantiomeric resolution requires Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (such as amylose or cellulose derivatives coated on silica) are the industry standard.
The Causality of Chiral Recognition: Separation is achieved through transient diastereomeric complex formation. The polysaccharide backbone forms a helical structure with distinct chiral cavities. Enantiomers are separated based on their differential ability to achieve a steric fit within these cavities, stabilized by hydrogen bonding and π-π interactions with the carbamate or benzoate derivatization groups of the CSP[3].
Decision Workflow for Method Selection
Decision matrix for selecting chromatographic modes based on purine isomer structural properties.
Experimental Protocols
Protocol 1: HILIC-MS/MS Resolution of Positional Methylpurine Isomers
Objective: Baseline separation of isobaric methylated adenosines (m1A, m6A) and guanosines (m1G, m2G, m7G) in biological extracts.
System Validation Check: This protocol is inherently self-validating. The successful baseline resolution of the m1G, m2G, and m7G triad proves that the stationary phase water layer is fully established and the ionic strength is sufficient. Co-elution or severe tailing of m7G immediately indicates inadequate column equilibration or buffer depletion.
Materials & Reagents:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 mm × 150 mm, 1.7 µm)[1].
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile containing 2 mM Ammonium Acetate.
Step-by-Step Methodology:
-
Column Solvation & Equilibration: Purge the column with 95% Mobile Phase B at 0.2 mL/min for a minimum of 30 column volumes. Causality: HILIC columns require extended equilibration to adsorb water from the mobile phase and build the stable pseudo-stationary aqueous layer required for analyte partitioning.
-
Sample Reconstitution: Dry the extracted purine samples under nitrogen and reconstitute in 90% Acetonitrile / 10% Water. Causality: Injecting highly aqueous samples into a HILIC system disrupts the delicate stationary phase water layer at the column head, leading to peak splitting and catastrophic loss of retention.
-
Gradient Elution Program:
-
0.0–5.0 min: Isocratic hold at 90% B.
-
5.0–25.0 min: Linear gradient from 90% B to 60% B. (Gradually increasing the aqueous content elutes the highly polar, positively charged m7G).
-
25.0–30.0 min: Isocratic wash at 60% B.
-
30.0–30.1 min: Return to 90% B.
-
30.1–40.0 min: Re-equilibration at 90% B.
-
-
Thermodynamic Control: Maintain the column compartment strictly at 35°C. Temperature fluctuations alter the thickness of the adsorbed water layer, causing retention time drift.
-
Detection: Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) MRM mode (See Table 1 for transitions).
Protocol 2: Chiral HPLC Separation of Purine Enantiomers
Objective: Isocratic enantioseparation of a racemic substituted purine derivative (e.g., a chiral nucleoside analog).
System Validation Check: Injection of a known racemic standard must yield two peaks with an area ratio of exactly 1:1 and a resolution factor ( Rs ) > 1.5.
Materials & Reagents:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 4.6 × 250 mm)[3].
-
Mobile Phase: Hexane / Isopropanol (70:30, v/v).
Step-by-Step Methodology:
-
Solvent Preparation: Premix the Hexane and Isopropanol in a dedicated reservoir and degas via ultrasonication for 15 minutes. Causality: On-line mixing of highly disparate solvents (like hexane and IPA) can cause micro-pulsations and localized solvent demixing inside the chiral cavities, broadening the peaks and destroying enantioselectivity.
-
Sample Preparation: Dissolve the purine racemate directly in the premixed mobile phase to prevent solvent mismatch artifacts during injection.
-
Chromatographic Run: Execute an isocratic elution at a flow rate of 1.0 mL/min.
-
Temperature Control: Set the column oven to 25°C. Causality: Chiral recognition is an enthalpy-driven, thermodynamically rigid process. Lower temperatures generally enhance the separation factor ( α ) by stabilizing the transient diastereomeric complexes, albeit at the cost of slightly broader peaks due to reduced mass transfer kinetics.
-
Detection: Monitor via UV absorbance (typically 254 nm or the specific λmax of the purine derivative).
Quantitative Data Summaries
Table 1: Chromatographic Retention and MRM Parameters for Methylated Purine Isomers (HILIC-MS/MS)
| Purine Isomer | Isomer Type | MRM Transition (m/z) | Charge State (pH 5.8) | Relative HILIC Elution Order |
| 1-methyladenosine (m1A) | Positional | 282.1 → 150.1 | Neutral / Polar | Early |
| N6-methyladenosine (m6A) | Positional | 282.1 → 150.1 | Neutral / Polar | Early |
| 1-methylguanosine (m1G) | Positional | 298.1 → 166.1 | Neutral / Polar | Intermediate |
| N2-methylguanosine (m2G) | Positional | 298.1 → 166.1 | Neutral / Polar | Intermediate |
| 7-methylguanosine (m7G) | Positional | 298.1 → 166.1 | Permanent Cation (+1) | Late (Strong Electrostatics) |
Note: Data synthesized from HILIC partitioning behaviors observed in bare silica and amide-bonded phases[2],[4].
Table 2: Typical Chiral Separation Parameters on Polysaccharide CSPs
| Analyte Class | Stationary Phase | Mobile Phase | Temp (°C) | Expected Resolution ( Rs ) |
| Derivatized Purine Racemate | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (70:30) | 25 | > 1.5 (Baseline) |
| Unmodified Chiral Nucleosides | Cellulose tris(4-methylbenzoate) | MeOH/H2O (90:10) | 20 | 1.2 - 2.0 |
References
-
MDPI - Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). 2
-
RSC Publishing - A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides. 4
-
PMC - Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.1
-
PMC - NIH - Chiral Stationary Phases for Liquid Chromatography: Recent Developments. 3
Sources
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides - Analytical Methods (RSC Publishing) DOI:10.1039/D6AY00083E [pubs.rsc.org]
Application Note: Advanced Protocols for the Chromatographic Purification and Recrystallization of Purine Derivatives
Introduction & Mechanistic Insights
Purines and their derivatives form the core of numerous medicinal chemistry scaffolds, including kinase inhibitors, antiviral agents, and nucleoside analogs[1]. Despite their ubiquity in drug development, the isolation and purification of purines present significant thermodynamic and kinetic challenges.
The purine ring system contains multiple basic nitrogen atoms that readily engage in strong intermolecular hydrogen bonding and π−π stacking[2]. This results in exceptionally high crystal lattice energies, rendering many purine derivatives poorly soluble in standard organic solvents. Consequently, they are prone to "oiling out" or precipitating as amorphous powders rather than forming true, pure crystals[2]. Furthermore, during chromatography, these nitrogen lone pairs interact strongly with acidic silanol groups on standard normal-phase silica, often leading to severe peak tailing, poor resolution, and irreversible adsorption[1].
To overcome these barriers, a causality-driven approach to purification is required. The polarity of the purine is heavily modulated by its substituents[1]. Non-polar substituents (e.g., benzyl groups, bulky alkyls) disrupt the hydrogen-bonding network, allowing for standard silica gel chromatography. Conversely, polar substituents (e.g., free amines, hydroxyls) necessitate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)[3][4].
Strategic Purification Workflow
The following decision matrix dictates the optimal purification route based on the specific structural features of the synthesized purine.
Decision matrix for the isolation and purification of purine derivatives.
Quantitative Solubility Profiling for Recrystallization
Recrystallization is a thermodynamically controlled purification method. Because only molecules of the exact same compound fit efficiently into the growing crystal lattice, impurities are systematically excluded[5]. For purines, finding a single solvent that provides high solubility at the boiling point and near-zero solubility at room temperature is rare. Therefore, a two-solvent (solvent/anti-solvent) system is frequently employed to force the lattice formation[5][6].
Table 1: Empirical Solvent Selection Guide for Purine Derivatives
| Solvent | Polarity Index | Purine Solubility Profile | Mechanistic Role in Recrystallization |
| Water | 10.2 | Low to Moderate | Primary solvent for highly polar, underivatized nucleosides[2]. |
| Methanol | 5.1 | Moderate to High | Excellent primary solvent; effectively disrupts intermolecular H-bonding networks[2]. |
| Ethanol | 5.2 | Moderate | Good primary solvent alternative; slower evaporation rate than Methanol. |
| Ethyl Acetate | 4.4 | Low | Superior anti-solvent; induces supersaturation slowly without crashing the lattice[6]. |
| Chloroform | 4.1 | Low to Moderate | Useful primary solvent specifically for N-alkylated or benzylated purines[2]. |
| Hexane | 0.1 | Insoluble | Harsh anti-solvent; often causes purines to oil out amorphously. Use with extreme caution. |
Experimental Protocols
Protocol A: Reversed-Phase HPLC Purification of Polar Purines
Causality: Highly substituted polar purines streak on normal phase silica due to secondary interactions. Using a C18 stationary phase with a volatile basic modifier (e.g., ammonia) suppresses the ionization of the purine nitrogens. This sharpens the peak shape, increases retention, and allows for direct lyophilization without leaving inorganic salt residues[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude purine mixture in a minimum volume of DMSO or the initial mobile phase (e.g., 5% Methanol in Water). Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Column Selection: Utilize an end-capped C18 preparative column (e.g., 150 x 21.2 mm, 5 µm). The end-capping protects the silica backbone from dissolution by basic modifiers[1].
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Ammonium Hydroxide (pH ~10).
-
Solvent B: LC-MS grade Methanol + 0.1% Ammonium Hydroxide.
-
-
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 column volumes. The basic pH ensures the purine nitrogens remain deprotonated, maximizing resolution on the hydrophobic C18 phase.
-
Fraction Collection & Recovery: Monitor elution using a Diode Array Detector (DAD) at 254 nm and 280 nm. Pool pure fractions (>95% by analytical LC-MS) and freeze-dry (lyophilize) to remove water, methanol, and ammonia, yielding the semi-pure solid[1].
Protocol B: Two-Solvent Recrystallization (Methanol/Ethyl Acetate)
Causality: Freeze-dried purines are often amorphous and retain trace impurities. A Methanol (primary solvent) and Ethyl Acetate (anti-solvent) system provides the ideal thermodynamic gradient to slowly build a pure crystal lattice, excluding trapped impurities[5][6].
Step-by-Step Methodology:
-
Initial Dissolution: Place the semi-pure purine solid in a clean, dry Erlenmeyer flask. Add a minimal amount of near-boiling Methanol dropwise while swirling on a hot plate until the solid just completely dissolves[5].
-
Hot Gravity Filtration (Optional): If insoluble particulates or colored impurities remain, add a small spatula tip of decolorizing charcoal (Norit), boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper[5].
-
Anti-Solvent Addition: Keep the methanolic solution hot. Slowly add hot Ethyl Acetate dropwise with continuous swirling until the solution becomes faintly cloudy (indicating the saturation point has been reached)[5].
-
Clearing the Solution: Add 1-2 drops of hot Methanol until the solution just turns clear again.
-
Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 2-3 hours. Crucial: Do not disturb or scratch the flask during this phase, as kinetic shock will cause the purine to precipitate amorphously, trapping impurities.
-
Ice Bath Maturation: Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize crystal yield[5].
-
Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold Ethyl Acetate to remove mother liquor residues[5][7].
-
Drying: Dry the crystals under high vacuum in a desiccator to constant weight.
Self-Validating Quality Control
To ensure the protocol functions as a self-validating system, the final crystalline product must be subjected to orthogonal testing to confirm both chemical purity and structural integrity:
-
Analytical LC-MS: Confirms the exact mass ( [M+H]+ ) and ensures chromatographic purity is >99%.
-
1 H and 13 C NMR: Ensures no residual solvent is trapped within the crystal lattice. (e.g., Residual Ethyl Acetate will present distinct peaks at 4.12, 2.05, and 1.26 ppm).
-
Melting Point Determination: A sharp melting point range (< 2 °C) validates the uniformity of the crystal lattice, distinguishing a highly pure crystal from an amorphous precipitate[7].
References
- Teledyne Labs. "Purine and Related Compound Purification Strategies.
- PubMed.
- ResearchGate. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Google Patents. "US4199574A - Methods and compositions for treating viral infections and guanine acyclic nucleosides.
- Benchchem. "Overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl-." Benchchem Technical Support.
- Scribd. "Tosyltheophylline (TSTH)
- University of Alberta. "Recrystallization - Single Solvent & Two Solvent Methods." UAlberta Chemistry Lab Resources.
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A set of procedures for resolving purine compounds by reversed-phase high performance liquid chromatography: application to the study of purine nucleotide and nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. scribd.com [scribd.com]
- 7. US4199574A - Methods and compositions for treating viral infections and guanine acyclic nucleosides - Google Patents [patents.google.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing Purine Scaffolds: A Case Study with 1-Propen-1-amine, 3-(1H-purin-2-yl)-
Authored by: A Senior Application Scientist
Introduction: The Power of Fragments and the Privilege of Purines
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a robust and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By employing small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher ligand efficiency.[3][4][5] These initial, weakly binding fragments serve as starting points for the rational, structure-guided evolution into potent, drug-like molecules.[6][7]
The purine ring system, a heterocyclic aromatic structure composed of fused pyrimidine and imidazole rings, is a cornerstone of medicinal chemistry.[8] As a fundamental component of DNA, RNA, and essential cofactors like ATP, the purine scaffold is a "privileged" structure, recognized by a multitude of biological targets.[8][9] This inherent biological relevance makes purine analogs highly sought-after building blocks in drug discovery, with applications as anticancer, antiviral, and immunosuppressive agents.[9][][11]
This guide provides a detailed framework for the application of a purine-based fragment, exemplified by 1-Propen-1-amine, 3-(1H-purin-2-yl)-, in an FBDD campaign. We will delve into the strategic considerations, experimental protocols, and data interpretation necessary to advance a purine fragment from an initial hit to a viable lead candidate.
Part 1: Fragment Library Design and Initial Screening
A successful FBDD campaign begins with a well-curated fragment library.[5] The inclusion of fragments like 1-Propen-1-amine, 3-(1H-purin-2-yl)- should be guided by principles of diversity, solubility, and synthetic tractability.
Key Characteristics of a Robust Fragment Library
| Parameter | Recommended Value | Rationale |
| Molecular Weight | < 300 Da | Ensures better sampling of chemical space and higher hit rates.[1][5] |
| cLogP | < 3 | Promotes aqueous solubility, which is crucial for biophysical assays.[12] |
| Number of H-bond Donors | ≤ 3 | Adheres to the "Rule of Three" for fragment-likeness. |
| Number of H-bond Acceptors | ≤ 3 | Adheres to the "Rule of Three" for fragment-likeness. |
| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, leading to more defined binding modes. |
| Structural Diversity | High (including 3D shapes) | Maximizes the exploration of target binding sites.[13][14] |
The fragment 1-Propen-1-amine, 3-(1H-purin-2-yl)- possesses several desirable features: a purine core for potential interactions with ATP-binding sites or other purine-recognizing domains, and a propenylamine substituent that provides a vector for future chemical elaboration.
Workflow for Primary Fragment Screening
A multi-pronged approach to primary screening is recommended to mitigate the risk of false positives and negatives.[15]
Caption: FBDD screening and validation workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[16][17]
-
Immobilization of the Target Protein:
-
Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Aim for a low immobilization density to minimize mass transport effects.
-
-
Preparation of Fragment Solutions:
-
Prepare a stock solution of 1-Propen-1-amine, 3-(1H-purin-2-yl)- and other fragments in 100% DMSO.
-
Create a dilution series in the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent and low (<5%).
-
-
Screening:
-
Inject the fragment solutions over the immobilized target surface and a reference surface (without the protein or with an irrelevant protein).
-
Monitor the change in the refractive index, which is proportional to the binding of the fragment to the target.[16]
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Identify fragments that produce a response significantly above the background noise.
-
A steady-state affinity (KD) can be estimated for the initial hits.
-
Part 2: Hit Validation and Structural Characterization
The validation of initial hits is a critical step to eliminate artifacts and confirm direct binding to the target.[15]
Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming fragment binding and providing information about the binding site.[16] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
-
Add the fragment hit (e.g., 1-Propen-1-amine, 3-(1H-purin-2-yl)-) to a final concentration of ~100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D proton NMR spectrum of the fragment alone.
-
Acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its signals.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the target.
-
The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[18][19] It provides invaluable information for the subsequent hit-to-lead optimization phase.[3]
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein alone (apo form).
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment (e.g., 1-Propen-1-amine, 3-(1H-purin-2-yl)-) to the protein solution before setting up crystallization trials.
-
Soaking: Soak existing apo-protein crystals in a solution containing a high concentration of the fragment.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and collect diffraction data using a synchrotron X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure.
-
The resulting electron density map should clearly show the bound fragment, revealing its binding mode and key interactions with the protein.
-
Part 3: Hit-to-Lead Optimization
With a validated, structurally characterized fragment hit, the next phase is to evolve it into a more potent lead compound.[7] Three common strategies are fragment growing, linking, and merging.[4][6]
Strategies for Optimizing Purine-Based Fragments
Caption: Common hit-to-lead optimization strategies in FBDD.
Protocol 4: Structure-Based Fragment Growing
This strategy involves adding chemical moieties to the initial fragment to engage with nearby pockets in the binding site, thereby increasing affinity and potency.[6][7]
-
In Silico Design:
-
Using the co-crystal structure of the target with 1-Propen-1-amine, 3-(1H-purin-2-yl)-, identify unoccupied pockets adjacent to the fragment. The propenylamine group serves as an excellent "growth vector".
-
Computationally design a small library of new molecules where different functional groups are added to the amine or the double bond.
-
-
Chemical Synthesis:
-
Synthesize the designed analogs. The synthesis of purine derivatives can be achieved through various established methods, often starting from commercially available substituted pyrimidines.[20] The propenylamine side chain can be introduced or modified using techniques like Mannich-type reactions or cross-coupling.[21]
-
-
Iterative Screening and Characterization:
-
Screen the newly synthesized compounds for improved binding affinity using SPR or another quantitative biophysical method.
-
Solve the crystal structures of the most promising analogs to guide the next round of design and synthesis.
-
Quantitative Assessment of Fragment Optimization
| Compound | KD (µM) | Ligand Efficiency (LE) |
| Fragment Hit (1-Propen-1-amine, 3-(1H-purin-2-yl)-) | 250 | 0.35 |
| Grown Analog 1 | 50 | 0.38 |
| Grown Analog 2 | 5 | 0.42 |
| Optimized Lead | 0.05 | 0.45 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = -1.37 * pKD / Nheavy, where Nheavy is the number of non-hydrogen atoms.
The use of purine-based fragments, such as 1-Propen-1-amine, 3-(1H-purin-2-yl)-, within a well-structured FBDD campaign offers a powerful approach to discovering novel chemical matter for a wide range of biological targets. The combination of sensitive biophysical screening techniques, high-resolution structural biology, and iterative, structure-guided medicinal chemistry is essential for successfully translating a low-affinity fragment into a potent, optimized lead compound. This guide provides the foundational protocols and strategic insights for researchers to embark on such a discovery journey.
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- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.).
- Purine derivatives as potent anticancer agents: a comprehensive review - PubMed. (2026, January 15).
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- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025, February 4).
- Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016, November 30).
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
- Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. (2018, July 9).
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Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Retrieved March 15, 2026, from [Link]
- Purine Synthesis for Research - BOC Sciences. (n.d.).
- Fragment HIT Identification in FBDD - CrystalsFirst. (2022, November 16).
- Fragment-based drug discovery: A graphical review - PMC. (2025, September 10).
- Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.).
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC. (n.d.).
- Fragment Screening by Surface Plasmon Resonance - PMC. (2010, February 4).
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19).
- Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks. (2024, May 8).
- Pharmaceuticals | Special Issue : Purine and Its Derivatives - MDPI. (n.d.).
- Fragment Based Drug Discovery. (2016, April 20).
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.).
- (PDF) Biological activities of purine analogues: a review - ResearchGate. (2018, April 27).
- Escape from planarity in fragment-based drug discovery - Vrije Universiteit Amsterdam. (2020).
- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC. (2019, February 28).
- Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives - ResearchGate. (2020, January 15).
- efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. (2013, August 22).
-
Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]
- Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. (2026, January 29).
- Synthesis, Characterisation of Some Novel Purine Derivatives - jchps. (2020, January).
- Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC. (n.d.).
- Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed. (2014, February 13).
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The Alchemist's Guide to Modern Drug Discovery: A Handbook on Experimental Design for Structure-Activity Relationship (SAR) Studies
Foreword: The Modern Imperative of Rational Drug Design
The journey of a drug from a mere concept to a life-saving therapeutic is an arduous and often inefficient odyssey. Historically, this process was heavily reliant on serendipity and the exhaustive screening of vast chemical libraries. However, the paradigm has shifted. We now stand in an era of rational drug design, where the intricate dance between a molecule's structure and its biological activity can be systematically deciphered and exploited. This is the realm of Structure-Activity Relationship (SAR) studies, a cornerstone of modern medicinal chemistry and pharmacology.[1][2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals navigating the multifaceted landscape of SAR experimental design. It is not a rigid protocol but a strategic handbook, designed to impart not just the "how" but, more critically, the "why" behind each experimental choice. Our objective is to equip you with the knowledge to design, execute, and interpret SAR studies with scientific rigor, ultimately accelerating the journey from a promising "hit" to a viable drug candidate.
I. The Philosophy of SAR: An Iterative Dialogue with Nature
At its core, an SAR study is an iterative conversation with a biological target.[3] We introduce a chemical entity, observe its effect, and then systematically modify its structure to understand which features are critical for the desired biological response. This process, often encapsulated in the Design-Make-Test-Analyze (DMTA) cycle, is the engine of lead optimization.[4]
The fundamental principle is that the three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, which in turn govern its interaction with biological systems.[1][2] By methodically altering a molecule's structure—adding, removing, or modifying functional groups—we can map the chemical space and identify the key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic properties.[5][6]
II. Laying the Foundation: Strategic Compound Selection and Library Design
The success of any SAR campaign hinges on the quality and diversity of the compounds being tested. A well-designed compound library allows for the systematic exploration of chemical space around a hit compound.
A. From Hit to Series: The Genesis of an SAR Campaign
The starting point for an SAR study is a "hit"—a compound identified from a high-throughput screen (HTS) or other discovery method that exhibits the desired biological activity. The initial step is to validate this hit to ensure its activity is real and not an artifact. Once validated, the goal is to establish an initial SAR by synthesizing and testing a small set of close analogs. This initial exploration helps to identify which parts of the molecule are amenable to modification and which are essential for activity.
B. Strategies for Analog Design: A Chemist's Toolkit
Several strategies guide the design of analogs for SAR studies:
-
R-Group Analysis: This involves systematically modifying substituents (R-groups) around a common chemical scaffold to probe their impact on activity.[7]
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
-
Scaffold Hopping: This more advanced technique involves replacing the central core of a molecule while retaining the key pharmacophoric groups. This can lead to the discovery of novel chemical series with improved properties or intellectual property positions.[5]
C. The Rise of Computational Chemistry in Compound Selection
Modern SAR studies are heavily augmented by computational tools.[2][5] Quantitative Structure-Activity Relationship (QSAR) models, for instance, use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the activity of untested compounds.[8][9] Virtual screening and molecular docking simulations can further prioritize which compounds to synthesize and test, saving valuable time and resources.[10][11]
III. The Crucible of Discovery: Robust Assay Development and Validation
The "Test" phase of the DMTA cycle is where biological data is generated. The quality and reliability of this data are paramount, making robust assay development and validation a critical, non-negotiable step.
A. Choosing the Right Assay: A Question of Biological Relevance
The choice of assay depends on the biological question being asked. Assays can be broadly categorized as:
-
Biochemical Assays: These are performed in a cell-free system and directly measure the interaction of a compound with its purified target, such as an enzyme or receptor. They are excellent for determining potency (e.g., IC50).[4]
-
Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context, as they account for factors like cell permeability and potential cytotoxicity.[12][13][14]
It is crucial to select an assay that is relevant to the disease biology and is amenable to a high-throughput format.
B. The Hallmarks of a Robust Assay: A Checklist for Success
A well-validated assay should possess the following characteristics:
-
Accuracy and Precision: The assay should produce results that are close to the true value and are reproducible.
-
Sensitivity: The assay should be able to detect small changes in activity.
-
Dynamic Range: The assay should have a wide window between the minimum and maximum signals.
-
Robustness: The assay should be insensitive to small variations in experimental conditions.
Statistical parameters such as the Z'-factor and signal-to-background ratio are used to quantify the quality of an assay.
IV. Protocols in Practice: From the Benchtop to High-Throughput Screening
The following protocols provide a detailed, step-by-step guide for common assays used in SAR studies. These are intended as a starting point and should be optimized for the specific target and compound series.
Protocol 1: High-Throughput Spectrophotometric Enzyme Inhibition Assay
This protocol describes a general method for measuring enzyme inhibition in a 384-well format, suitable for SAR screening.
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor compounds (dissolved in DMSO)
-
Assay buffer
-
384-well microplates
-
Microplate reader with absorbance capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, serially dilute the inhibitor compounds in DMSO and dispense them into the 384-well plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to all wells except the negative controls.
-
Incubation: Incubate the plates at the optimal temperature for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each well. Normalize the data to the positive and negative controls and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[3][15]
Protocol 2: Cell-Based Luciferase Reporter Assay for Target Engagement
This protocol is designed to measure the ability of a compound to modulate the activity of a specific signaling pathway in a high-throughput format.[16][17][18]
Materials:
-
Cells stably expressing a luciferase reporter construct
-
Cell culture medium
-
Inhibitor compounds (dissolved in DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression.
-
Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent, which lyses the cells and contains the substrate luciferin.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence data to a cell viability assay to account for any cytotoxic effects. Plot the normalized reporter activity against the inhibitor concentration to determine the EC50 or IC50 value.
V. Making Sense of the Data: Analysis and Interpretation
The data generated from SAR assays is a treasure trove of information. The key is to extract meaningful insights that can guide the next iteration of the DMTA cycle.
A. Visualizing SAR: From Tables to Landscapes
Several methods are used to visualize and analyze SAR data:
-
SAR Tables: These tables list the chemical structures and their corresponding activities, allowing for a direct comparison of analogs.
-
R-Group Analysis Plots: These plots visualize the effect of different R-groups on activity, helping to identify favorable and unfavorable substitutions.[12]
-
Activity Cliffs: These are pairs of structurally similar molecules that have a large difference in activity. Identifying and understanding activity cliffs can provide crucial insights into the SAR.[7]
-
Activity Landscapes: These are 3D representations of the SAR, where chemical space is plotted against biological activity.[4]
B. The Power of Matched Molecular Pair Analysis (MMPA)
MMPA is a computational technique that identifies pairs of molecules that differ by a single, well-defined structural transformation.[1][19][20][21] By analyzing a large number of such pairs, it is possible to quantify the effect of specific structural changes on activity. This information can be used to predict the activity of new compounds and to prioritize which analogs to synthesize.
C. Integrating Physicochemical and ADME Properties
A successful drug must not only be potent and selective but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Therefore, it is essential to assess properties such as solubility and metabolic stability early in the SAR process.
Table 1: Key Physicochemical and ADME Assays in SAR Studies
| Property | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assays | To ensure compounds are soluble enough for biological testing and to predict oral absorption. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assays | To assess the susceptibility of compounds to metabolism by liver enzymes, a key determinant of in vivo half-life.[19][22] |
| Permeability | Caco-2 or PAMPA Assays | To predict the ability of a compound to be absorbed across the intestinal wall. |
| hERG Inhibition | Patch-Clamp or Binding Assays | To assess the risk of cardiac toxicity, a common cause of drug attrition. |
VI. Visualizing the Path Forward: Diagrams for Clarity and Insight
Diagrams are invaluable tools for visualizing complex workflows and relationships in SAR studies.
Diagram 1: The Iterative Nature of the DMTA Cycle
Caption: A typical high-throughput screening workflow for enzyme inhibitors.
VII. Case Study: SAR-Guided Optimization of a Kinase Inhibitor
The development of kinase inhibitors for cancer therapy provides a powerful example of the successful application of SAR principles. [11][23][24][25] The Challenge: A pharmaceutical company identified a novel kinase inhibitor with moderate potency (IC50 = 500 nM) from a high-throughput screen. The initial hit also showed poor selectivity and low metabolic stability.
The SAR Campaign:
-
Initial SAR: A small library of analogs was synthesized to probe the SAR around the hit compound. R-group analysis revealed that modifications to a specific phenyl ring were well-tolerated.
-
Potency Enhancement: Guided by molecular modeling, a series of substitutions were made on the phenyl ring. This led to the discovery of a compound with a 10-fold improvement in potency (IC50 = 50 nM).
-
Selectivity Improvement: The team then focused on improving selectivity against other kinases. By introducing a bulky substituent, they were able to disrupt binding to off-target kinases, resulting in a highly selective inhibitor.
-
Metabolic Stability: The lead compound was found to be rapidly metabolized at a specific site. Using a bioisosteric replacement strategy, they replaced the labile group with a more stable alternative, significantly improving the compound's metabolic stability.
The Outcome: Through a systematic and iterative SAR campaign, the team was able to optimize the initial hit into a potent, selective, and metabolically stable lead candidate that was advanced into preclinical development.
VIII. The Future of SAR: The Confluence of Biology, Chemistry, and Artificial Intelligence
The field of SAR is continuously evolving. The integration of artificial intelligence and machine learning is poised to revolutionize how we approach drug discovery. [10]AI-powered platforms can now analyze vast datasets to predict the properties of novel compounds with increasing accuracy, and even design new molecules from scratch. [8][26] As our understanding of biology deepens and our computational tools become more powerful, the principles of SAR will remain at the heart of our quest to design safer and more effective medicines. The journey from a simple chemical structure to a life-altering therapy is a testament to the power of rational design and the enduring importance of the structure-activity relationship.
IX. References
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Molsoft L.L.C. (n.d.). ICM User's Guide: SAR Analysis. Retrieved from Molsoft L.L.C. website.
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PMC. (2025, March 14). Integrating artificial intelligence in drug discovery and early drug development: a transformative approach.
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IntuitionLabs. (2026, January 14). Big Data in Pharma: Case Studies from Drug Discovery to Marketing.
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Digital Discovery (RSC Publishing). (n.d.). A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods.
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MedCrave. (n.d.). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors.
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Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
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GraphViz Examples and Tutorial. (n.d.). Simple Graph.
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PMC. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
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Dove Medical Press. (2016, December 2). Structure-activity relationships study of mTOR kinase inhibition.
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YouTube. (2025, October 2). Higher-Throughput, Cell-Based Immunocytochemistry Assays with LICORbio!.
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ACS Omega. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
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ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development.
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PubMed. (2025, August 22). High-Throughput Screening and Initial SAR Studies Identify a Novel Sub-micromolar Potent Human cGAS Inhibitor.
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PubMed. (2005, September 15). Statistical analysis of systematic errors in high-throughput screening.
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PubMed. (2023, January 15). A novel cell-based assay for the high-throughput screening of epithelial-mesenchymal transition inhibitors.
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ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
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BMG LABTECH. (n.d.). High-throughput screening (HTS).
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Reddit. (2023, October 26). Molecular Pathway Figure Generator.
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Technical Support Center: Troubleshooting 2-Substituted Purine Synthesis
Welcome to the Purine Synthesis Technical Support Center. Synthesizing 2-substituted purines is a notoriously challenging endeavor in medicinal chemistry. The purine scaffold presents a complex electronic environment where the C2, C6, and C8 positions exhibit drastically different reactivities. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to help you overcome low yields, regioselectivity issues, and catalyst poisoning during C2 functionalization.
Core Principles of Purine Regioselectivity
Before troubleshooting specific reactions, it is critical to understand the inherent electronic distribution of the purine ring. The pyrimidine half of the purine system (N1-C2-N3-C4-C5-C6) renders the C2 and C6 positions electron-deficient. However, C6 is significantly more reactive toward nucleophiles than C2 . This is because nucleophilic attack at C6 forms a Meisenheimer intermediate that is highly stabilized by the extended conjugation of the adjacent imidazole ring (N7/N9). The C2 position lacks this extended stabilization, making it kinetically sluggish.
Conversely, for electrophilic metalation (C-H activation), the C8 position is the most acidic and will undergo deprotonation first, requiring engineered workarounds to functionalize C2[1].
Fig 1. Mechanistic divergence in purine regioselectivity based on reaction type.
Frequently Asked Questions (FAQs)
FAQ 1: Overcoming Low Reactivity in C2 SNAr Reactions
Q: My nucleophilic aromatic substitution (SNAr) reactions at the C2 position consistently stall, yielding unreacted starting material. How can I force this reaction?
A: The kinetic barrier for nucleophilic addition at C2 is high. If you are using a 2-chloropurine or 2-bromopurine, the leaving group is not polarizing the C2 carbon enough to overcome this barrier. The Solution: Switch to a 2-fluoropurine scaffold. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the leaving group departure. Fluorine's extreme electronegativity severely polarizes the C2-F bond, lowering the LUMO of the purine ring and vastly accelerating the addition step. Commercial manufacturing routes (e.g., for the drug Islatravir) rely heavily on 2-fluoroadenine intermediates for this exact reason, achieving >90% yields where chloro-analogues fail[2].
FAQ 2: Regioselectivity in 2,6-Dihalopurines
Q: I am starting with 2,6-dichloropurine. How can I selectively functionalize C2 without reacting at C6?
A: You cannot do this directly via SNAr because the C6 position is inherently more reactive. Attempting a direct C2 substitution will result in a mixture of C6-substituted and 2,6-disubstituted products. The Solution: You must use a sequential, step-down reactivity approach.
-
First, functionalize C6 at mild temperatures (e.g., SNAr at 25 °C).
-
The introduction of a nucleophile (like an amine or alkoxy group) at C6 donates electron density into the purine ring, effectively deactivating the remaining C2-Cl bond toward further SNAr.
-
Finally, utilize Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) at elevated temperatures (100–160 °C) to selectively activate the dormant C2-Cl bond[3].
FAQ 3: Catalyst Poisoning in Pd-Catalyzed C2 Couplings
Q: My Buchwald-Hartwig amination at C2 stalls at 20% conversion. Adding more palladium doesn't help. What is happening?
A: Purines are excellent multidentate ligands. If the N9 or N7 nitrogens are unprotected, they will coordinate to the Pd(II) intermediate, creating highly stable, off-cycle resting states that sequester and poison your catalyst. The Solution: N9-protection (e.g., THP, Boc, or Benzyl) is mandatory. Furthermore, you must use bulky, electron-rich bidentate ligands (such as BINAP or Xantphos). These ligands saturate the coordination sphere of the palladium, physically blocking the purine nitrogens from binding to the metal center[3].
FAQ 4: Direct C2 Functionalization via C-H Activation
Q: Can I bypass halopurines and directly functionalize the C2 C-H bond?
A: Direct deprotonation of a purine will always occur at C8 due to its high acidity. However, you can exploit a thermodynamic rearrangement known as lithiation-mediated anionic transfer . By lithiating the C8 position with a bulky base (LTMP) and quenching with a stannylating agent (Bu3SnCl), the stannyl group will initially form at C8 but spontaneously migrate to the C2 position upon warming, providing a highly selective C2-stannyl purine for subsequent Stille couplings[1].
Quantitative Data & Troubleshooting Matrices
Table 1: Reactivity and Leaving Group Comparison for Purine Functionalization
| Leaving Group | C6 SNAr Reactivity | C2 SNAr Reactivity | C2 Pd-Coupling Reactivity | Typical Yield (C2) |
| -F | Extremely High (0 °C) | High (25-60 °C) | Poor (Strong C-F bond) | 85 - 95% (SNAr) |
| -Cl | High (25 °C) | Low (Requires >100 °C) | Excellent (with BINAP/Pd) | 70 - 85% (Pd-Cat) |
| -Br | High (0-25 °C) | Moderate (80 °C) | Excellent | 75 - 90% (Pd-Cat) |
| -I | Moderate | Very Low | Excellent (Fast oxidative addition) | 80 - 95% (Pd-Cat) |
Table 2: Troubleshooting Matrix for C2-Purine Synthesis
| Observed Issue | Primary Causality | Recommended Corrective Action |
| No reaction at C2 (SNAr) | High activation energy barrier at C2. | Convert 2-chloropurine to 2-fluoropurine using TMAF, or switch to Pd-catalysis. |
| Pd-Catalyst turns black/precipitates | Purine nitrogens coordinating to Pd(0), causing aggregation. | Ensure complete N9 protection. Switch ligand to bulky bidentate (BINAP). |
| Mixture of C2/C6 isomers | Insufficient temperature differentiation during sequential addition. | Perform C6 substitution strictly at ≤25 °C. Purify before C2 functionalization. |
| Loss of N9 protecting group | Acidic/Thermal instability of THP or Boc during C2 coupling. | Switch to a more robust protecting group like Benzyl (Bn) or SEM. |
Self-Validating Experimental Protocols
Protocol A: Sequential C6-SNAr / C2-Buchwald-Hartwig Amination
Purpose: Selective C2 amination starting from 2,6-dichloropurine[3].
Step 1: C6-Selective SNAr
-
Dissolve N9-THP-2,6-dichloropurine (1.0 eq) in anhydrous THF (0.2 M).
-
Add the first amine (1.1 eq) and DIPEA (2.0 eq) dropwise at 0 °C.
-
Warm to 25 °C and stir for 2 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. The C6-substituted product will appear as a distinct, UV-active spot (254 nm) with a lower Rf value. LC-MS must show [M+H]+ corresponding to the mono-aminated product.
-
Quench with water, extract with EtOAc, and purify via flash chromatography.
Step 2: C2-Selective Buchwald-Hartwig Coupling
-
In a flame-dried Schlenk flask, combine the C6-amino-2-chloropurine intermediate (1.0 eq), the second amine (1.5 eq), Pd(OAc)2 (0.05 eq), BINAP (0.10 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill with Argon (3x).
-
Add degassed anhydrous 1,4-dioxane (0.1 M) and heat to 100 °C for 12 hours.
-
Validation Checkpoint: The reaction mixture should remain a homogeneous dark red/brown. If it turns black with a metallic mirror, catalyst degradation has occurred. LC-MS will confirm the mass shift of the chlorine isotope pattern (-35 Da) to the new amine mass.
-
Filter through Celite, concentrate, and purify to yield the 2,6-diaminopurine.
Protocol B: Lithiation-Mediated C8-to-C2 Stannyl Transfer
Purpose: Direct C2 functionalization via C-H activation and anionic migration[1].
Fig 2. Step-by-step workflow for the C8 to C2 anionic stannyl transfer.
Methodology:
-
Prepare a solution of Lithium tetramethylpiperidide (LTMP) (4.0 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of 6-chloro-9-ribosylpurine (1.0 eq) in THF. Stir at -78 °C for 1 hour to ensure complete C8-lithiation.
-
Validation Checkpoint: An aliquot quenched with D2O should show >95% deuterium incorporation at the C8 position via 1H-NMR (disappearance of the sharp C8-H singlet around 8.5 ppm).
-
Add Tributyltin chloride ( Bu3SnCl ) (4.5 eq) dropwise at -78 °C.
-
Remove the cooling bath and allow the reaction to slowly warm to 25 °C over 4 hours. Causality note: The stannyl group initially attacks at C8, but the steric clash with the N9-ribosyl group drives a thermodynamic anionic transfer to the less hindered C2 position.
-
Quench with saturated aqueous NH4Cl , extract with CH2Cl2 , and purify via neutral alumina chromatography to yield the 2-stannylpurine (>90% yield).
References
-
A New Entry to 2-Substituted Purine Nucleosides Based on Lithiation-Mediated Stannyl Transfer of 6-Chloropurine Nucleosides , The Journal of Organic Chemistry (ACS Publications),[Link]
-
Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir , Organic Process Research & Development (ACS Publications),[Link]
-
Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression , PubMed Central (NIH),[Link]
Sources
Technical Support Center: Purifying Basic Amine Compounds
Welcome to the technical support center for the purification of basic amine compounds. As a Senior Application Scientist, I understand that while basic amines are foundational in pharmaceuticals and specialty chemicals, their purification can present significant and often frustrating challenges. Their inherent basicity and polarity frequently lead to problematic interactions with standard chromatography media, resulting in poor peak shape, low recovery, and compound degradation.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable purification methods.
Troubleshooting Guide: From Tailing Peaks to Lost Yield
This section addresses specific, common problems in a question-and-answer format. We diagnose the likely cause and provide detailed, step-by-step protocols to resolve the issue.
Q1: My reverse-phase HPLC peak for my basic amine is severely tailing. What's causing this and how do I fix it?
A1: The primary cause of peak tailing for basic compounds in reverse-phase chromatography is secondary ionic interactions between the protonated amine and ionized residual silanol groups (Si-OH) on the silica-based stationary phase. [1][2][3]
-
The "Why": Silica-based C18 columns have a working pH range. Above a pH of ~3, the acidic silanol groups on the silica surface become deprotonated (Si-O⁻), creating localized negative charges.[1][2] Your basic amine, which is protonated and positively charged in a typical acidic mobile phase (e.g., pH 2-5), is electrostatically attracted to these negative sites.[3][4] This creates a secondary retention mechanism, separate from the intended hydrophobic interaction, which leads to a "smearing" or tailing effect as the analyte is slowly released from these active sites.[2][3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Solutions & Protocols:
-
Lower the Mobile Phase pH: By operating at a low pH (typically 2.5-3.0), you ensure the vast majority of surface silanol groups are protonated and neutral, minimizing the unwanted ionic interaction.[2]
-
Protocol: Prepare your aqueous mobile phase with a buffer or acid modifier to maintain a pH of 2.5-3.0. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
Expert Insight: While both are effective, TFA can act as an ion-pairing agent, which can sometimes improve peak shape for amines more than formic acid.[5][6] However, TFA is known to cause ion suppression in mass spectrometry, so formic acid is often preferred for LC-MS applications.[7][8]
-
-
Use a Modern, Base-Deactivated Column: Column technology has advanced significantly. Modern columns are often "end-capped," where residual silanols are chemically derivatized to be less active.[4] Others have polar-embedded phases or are built on silica-hydride technology, which inherently has fewer silanol groups.[4][6]
-
Action: If you are using an older column, switch to a column specifically marketed as "base-deactivated," "high-purity silica," or designed for polar basics.
-
-
Work at High pH: An alternative strategy is to deprotonate your amine by raising the mobile phase pH to be at least 2 units above the amine's pKa.[9][10] In this state, the amine is neutral and will not engage in ionic interactions with the column.
-
Caution: This requires a pH-stable column (e.g., hybrid or specialized silica) to prevent hydrolysis of the silica stationary phase, which occurs at high pH.[1]
-
Q2: My polar amine compound won't retain on my C18 column; it elutes in the void volume. How can I achieve separation?
A2: This is a common problem for highly polar or hydrophilic amines. The non-polar C18 stationary phase provides insufficient interaction for retention. You have several effective strategies to address this.
Strategies for Retaining Polar Amines:
| Strategy | Principle of Operation | Best For | Key Considerations |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It adsorbs to the C18 phase, creating an ionic surface that retains the charged amine.[11] | Basic compounds that are too polar for standard reverse-phase. | Can be difficult to get reproducible results, requires dedicating a column to the method, and is often not MS-friendly.[12] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (like silica, diol, or amide) and a high organic mobile phase.[13][14] The analyte partitions into a water-enriched layer on the stationary phase surface.[14] | Very polar, hydrophilic compounds that are unretained in reverse-phase.[13][15] | Method development can be less intuitive than reverse-phase. Requires careful equilibration. Acetonitrile is the preferred organic solvent.[13] |
| Mixed-Mode Chromatography | Utilizes stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., SCX) functionalities. | Complex mixtures containing analytes with diverse polarities and charge states. | Can provide unique selectivity but may require more complex mobile phases to control both retention mechanisms. |
Recommended Protocol: HILIC Method Development
HILIC is often the most robust and MS-friendly approach for purifying highly polar amines.[16]
-
Column Selection: Start with a bare silica, amide, or diol-based HILIC column.[13]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 95% B
-
Time 10 min: 50% B
-
Time 12 min: 50% B
-
Time 12.1 min: 95% B
-
Time 15 min: 95% B
-
-
Optimization: Adjust the gradient slope and starting %B to optimize the separation. Unlike reverse-phase, increasing the aqueous solvent (A) will decrease retention time.[15]
Q3: I'm losing my amine compound during workup and purification. My yields are unexpectedly low. What could be happening?
A3: Low yield can be attributed to several factors, including compound instability, irreversible binding to the stationary phase, or physical loss during handling. [17]
Potential Causes and Solutions:
-
On-Column Degradation: The acidic surface of standard silica gel can catalyze the degradation of sensitive amines.[9][18]
-
Irreversible Adsorption: Highly basic amines can bind so strongly to acidic silanols that they do not elute from the column, especially in normal-phase chromatography.[17]
-
Solution: As above, use a less acidic stationary phase or add a mobile phase modifier. Ensure your elution solvent is strong enough.
-
-
Volatility: Some low molecular weight amines can be volatile.
-
Solution: Be cautious during solvent evaporation steps (rotary evaporation). Use lower temperatures and pressures. Consider converting the free base to a salt (e.g., HCl or TFA salt) to reduce its volatility before evaporation.
-
-
Degradation in Solution: Some amines are susceptible to oxidation or degradation, especially when exposed to air, light, or non-neutral pH conditions over time.[20]
-
Solution: Work quickly, use fresh solvents, and consider blanketing solutions with an inert gas like nitrogen or argon. Store purified fractions at low temperatures.[21]
-
Frequently Asked Questions (FAQs)
Q: What is the "2 pH rule" and how does it apply to amine purification? A: The "2 pH rule" is a guideline stating that to ensure a compound is fully in its acidic or basic form, the pH of the solution should be adjusted to at least 2 units away from its pKa. For a basic amine, setting the mobile phase pH 2 units below its pKa will ensure it is >99% protonated (charged). Conversely, setting the pH 2 units above its pKa will ensure it is >99% deprotonated (neutral).[9][22] This is critical for achieving reproducible retention and good peak shape.[10][23]
Q: Can I use normal-phase (silica gel) chromatography for basic amines? A: Yes, but with modifications. Standard silica gel is acidic and will interact strongly with basic amines, causing tailing and potential degradation.[9][19] To succeed, you must either:
-
Neutralize the Silica: Add a small amount of a competing base (e.g., 0.1-1% triethylamine or ammonia) to your mobile phase.[9][19]
-
Use a Modified Stationary Phase: Employ an amine-functionalized or alumina column, which provides a basic or neutral surface.[19]
Q: My amine is a salt (e.g., hydrochloride). How does this affect purification? A: The salt form is highly polar and will have very different solubility and chromatographic behavior than the free base. For reverse-phase, the salt will be even more polar and may elute earlier. For normal-phase, it will likely be completely immobile on silica. Often, the best strategy is to neutralize the salt back to the free base form with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup before proceeding with chromatography.
Q: How can I prevent my amine system from foaming or causing corrosion in large-scale operations? A: In industrial settings, foaming can be caused by hydrocarbon contamination or high concentrations of suspended solids.[24] Corrosion can be initiated by degradation products or improper process conditions.[24][25] Mitigation strategies include:
-
Preventing Contamination: Use filter-coalescers and knockout drums on feed gas streams to remove liquids and solids.[21]
-
Temperature Control: Keep the lean amine temperature slightly hotter than the feed gas to prevent hydrocarbon condensation.[21][24]
-
Monitoring: Regularly monitor for amine degradation products and heat stable salts, which can be corrosive.[25]
References
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. Peak Tailing in HPLC.
- MICROSOLV - MTC USA. (2026). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Nagae, N., et al.
- HPLC Troubleshooting Guide.
- MicroSolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Dolan, J.W. (2026). Ion Pairing — Blessing or Curse?
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Axion Labs. (2022). HPLC Peak Tailing.
- Chrom Tech, Inc. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Biotage. (2023). Is there an easy way to purify organic amines?
- (2023).
- AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- Biotage. (2023).
- Refining Community.
- Benchchem. purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane.
- Stoll, D.R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
- Biotage. (2023).
- Mixed-Mode Chromatography vs.
- Waters. Effect of pH on LC-MS Analysis of Amines.
- Stoll, D.R., Dolan, J.W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- MedCrave online. (2017).
- Effect of mobile phase pH on reversed-phase HPLC separ
- Buchi.com.
- Benchchem.
- Veldman, R. HOW TO REDUCE AMINE LOSSES. Scribd.
- ResearchGate. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- FUJIFILM Wako.
- Chromatography Forum. (2010). TFA vs. Formic Acid.
- Biotage. (2023).
- TOSOH BIOSCIENCE. Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Element Lab Solutions. (2024).
- Vysus Group. (2021). Common amine system corrosion issues and how to solve them.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 5. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 9. biotage.com [biotage.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. helixchrom.com [helixchrom.com]
- 13. biotage.com [biotage.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. refiningcommunity.com [refiningcommunity.com]
- 22. biotage.com [biotage.com]
- 23. akjournals.com [akjournals.com]
- 24. scribd.com [scribd.com]
- 25. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Purine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the aqueous solubility of purine derivatives. Purine analogs (such as adenine/guanine derivatives and ATP-competitive kinase inhibitors) often exhibit poor aqueous solubility due to their largely hydrophobic, planar ring systems[1]. This planarity promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy. When introduced to an aqueous buffer, the energetic cost of breaking this lattice often exceeds the hydration energy, leading to rapid precipitation and failed in vitro assays.
The following guide provides field-proven, self-validating strategies to overcome these thermodynamic barriers without compromising your biological assays.
Solubilization Strategy Workflow
Systematic workflow for selecting a purine solubilization strategy.
Troubleshooting & FAQs
Q1: Why do my purine-based kinase inhibitors precipitate immediately upon dilution into aqueous assay buffers? Causality: When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the solvent polarity shifts drastically. The hydrophobic purine ring is repelled by water, and the high lattice energy drives rapid nucleation[1]. If the dilution is done too quickly or at low temperatures, the drug crashes out of solution before it can kinetically stabilize.
Q2: My in vitro cellular assay is highly sensitive to organic solvents. What is the best solvent-free solubilization strategy? Causality & Solution: Cyclodextrin complexation is the gold standard for solvent-sensitive assays. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic interior cavity and a hydrophilic exterior. It encapsulates the lipophilic purine core, forming a water-soluble inclusion complex that masks the drug from the aqueous environment without using cytotoxic solvents[1],[2].
Q3: Can pH adjustment or salt formation resolve the solubility of purine derivatives? Causality & Solution: Yes. Many purine derivatives are ampholytic, meaning they contain ionizable nitrogen atoms[1]. Adjusting the buffer pH away from the compound's isoelectric point increases ionization, enhancing ion-dipole interactions with water. Furthermore, converting the purine into a lipophilic salt (e.g., using docusate) can drastically lower the melting point and crystal lattice energy, enhancing solubilization in both lipidic and aqueous environments[3].
Quantitative Data: Impact of Solubilization Strategies
The table below summarizes the expected solubility gains when applying different formulation strategies to highly lipophilic purine derivatives.
| Solubilization Strategy | Example Agent | Mechanism of Action | Typical Solubility Gain | Assay Compatibility |
| Intrinsic (Baseline) | PBS Buffer (pH 7.4) | N/A | ~0.01 - 0.1 mg/mL | High |
| Co-Solvent Addition | 1% DMSO (v/v) | Disrupts water hydrogen bonding network | 10x - 50x | Moderate (Check toxicity) |
| Complexation | 10% HP- β -CD (w/v) | Encapsulates hydrophobic purine core | 50x - 100x | High (Biocompatible) |
| Salt Formation | Docusate (Lipophilic Salt) | Alters crystal lattice energy | >100x | Moderate to High |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Preparation of HP- β -CD/Purine Inclusion Complexes
Use this protocol when organic solvents must be strictly avoided.
-
Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target experimental buffer (e.g., PBS, pH 7.4).
-
Drug Addition: Weigh the purine derivative powder to achieve a target concentration that is 10-fold higher than its known intrinsic solubility. Add the powder directly to the HP- β -CD solution.
-
Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time and kinetic energy (heat) are required for the drug to partition into the cyclodextrin cavity.
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved purine.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane to ensure a sterile, particulate-free solution.
-
Self-Validation Step (Crucial): Do not assume the target concentration was reached. Quantify the dissolved purine concentration in the filtrate using HPLC-UV. Compare the Area Under the Curve (AUC) against a standard curve prepared in 100% organic solvent to confirm the exact working concentration.
Protocol 2: Controlled Co-Solvent Dilution for In Vitro Assays
Use this protocol for biochemical assays (e.g., enzymatic kinase assays) that can tolerate trace amounts of DMSO.
-
Stock Preparation: Prepare a highly concentrated stock solution (10 mM to 50 mM) of the purine derivative in 100% anhydrous DMSO. Vortex and sonicate until optically clear.
-
Buffer Warming: Warm the target aqueous buffer to 37°C. Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.
-
Dropwise Addition: While vortexing the aqueous buffer vigorously, add the DMSO stock dropwise. Causality: Vigorous mechanical agitation prevents localized zones of high drug concentration, effectively bypassing the nucleation threshold that causes precipitation.
-
Concentration Limit: Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent enzyme denaturation.
-
Self-Validation Step (Crucial): Measure the absorbance of the final assay buffer at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of invisible colloidal aggregates or micro-precipitates. If OD600 is high, the co-solvent ratio or mixing speed must be optimized.
Application: Mechanism of Solubilized Purine Kinase Inhibitors
Once successfully solubilized, purine derivatives serve as powerful tools in structural biology and genomics. Because they mimic the adenine ring of ATP, they act as highly selective ATP-competitive inhibitors for critical signaling proteins, such as Cyclin-Dependent Kinase 2 (CDK2)[4].
Mechanism of action for solubilized purine-based CDK2 inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Purine N-Alkylation
Welcome to the technical support center for purine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we will move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N7 and N9 alkylated products? This seems to be the most common issue.
A1: This is the classic challenge in purine chemistry and stems from the molecule's electronic structure. Purines are ambident nucleophiles, meaning they have multiple reactive sites.[1] The N7 and N9 positions of the imidazole ring are the most common sites for alkylation. The ratio of products is a delicate balance between kinetic and thermodynamic control.[2][3][4]
-
Kinetic Product (Often N7): In many cases, the N7 position is the most nucleophilic site of the neutral purine, leading to a faster initial reaction.[5] Reactions run at lower temperatures for shorter durations often favor the kinetic product.
-
Thermodynamic Product (Often N9): The N9-alkylated product is typically the more thermodynamically stable isomer.[6][7] Reactions run at higher temperatures or for longer times can allow for equilibration, leading to a higher proportion of the N9 product.[3][8]
Controlling this selectivity is the core of optimizing your reaction, and the detailed guides below will address specific strategies.
Q2: My purine starting material has poor solubility in common organic solvents. How can I overcome this?
A2: Poor solubility is a frequent hurdle, especially with guanine and its derivatives.[1][9] This can lead to slow, incomplete reactions and low yields. Strategies to mitigate this include:
-
Solvent Choice: Use highly polar aprotic solvents like DMF, DMSO, or NMP. While effective, be aware that purification can sometimes be more difficult from these high-boiling point solvents.[1]
-
Base Selection: Using bases that generate more soluble purine salts can be effective. For example, tetrabutylammonium hydroxide (TBAOH) or fluoride (TBAF) are strong bases that are more soluble in organic solvents than inorganic bases like KOH.[1][10][11]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly enhance reaction rates, often by increasing the solubility of reactants at elevated temperatures and pressures over short reaction times.[1][5]
Q3: I'm observing O-alkylation in addition to N-alkylation on my guanine substrate. How can I prevent this?
A3: Guanine possesses an exocyclic oxygen at the C6 position which can also act as a nucleophile, leading to O6-alkylation, a common side reaction. The hardness/softness of your electrophile (alkylating agent) plays a key role here. Hard electrophiles tend to react at the harder oxygen nucleophile. To favor N-alkylation:
-
Use Softer Alkylating Agents: Alkyl iodides are softer than bromides, which are softer than chlorides. Using a softer alkylating agent will favor reaction at the softer nitrogen nucleophiles.
-
Protecting Groups: Protecting the O6 position is a definitive strategy. This can be done by converting it to a less nucleophilic group, such as a chloropurine intermediate.
Q4: What is the most reliable way to distinguish between my N7 and N9 isomers?
A4: While TLC can sometimes show a difference in polarity, NMR spectroscopy is the most definitive method for characterization.
-
¹³C NMR: There are reliable trends in the chemical shifts of the purine ring carbons. A key indicator is the chemical shift of the C5 carbon, which is typically found further downfield (higher ppm) in N9 isomers compared to their N7 counterparts.[6][7][12] The difference in chemical shifts between C5 and C8 can also be a reliable tool.[6][7]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. It shows correlations between protons and carbons over 2-3 bonds. You can look for a correlation between the protons on your alkyl group (e.g., the CH₂ group attached to the ring) and the carbons of the purine ring (C4 and C8 for N9; C8 and sometimes C5 for N7) to unambiguously assign the structure.[7][12]
In-Depth Troubleshooting Guides
Guide 1: Controlling N7 vs. N9 Regioselectivity
The primary goal in many purine alkylations is to achieve high regioselectivity. The outcome is determined by a complex interplay of the purine substrate, alkylating agent, base, and solvent.
The Underlying Mechanism: Kinetic vs. Thermodynamic Control
The regioselectivity of purine alkylation is governed by the competition between the N7 and N9 positions. This competition can be steered by reaction conditions that favor either the kinetic or thermodynamic product.
Caption: Kinetic vs. Thermodynamic Control in Purine Alkylation.
Troubleshooting Scenarios & Solutions
Problem: My reaction gives a nearly 1:1 mixture of N7 and N9 isomers.
| Potential Cause | Explanation & Solution |
| Intermediate Conditions | Your temperature and reaction time are likely in a "middle ground" where neither kinetic nor thermodynamic control dominates. |
| To favor N9 (Thermodynamic): Increase the reaction temperature and/or extend the reaction time. This allows the initially formed kinetic (N7) product to potentially revert and rearrange to the more stable N9 isomer. | |
| To favor N7 (Kinetic): Decrease the reaction temperature (e.g., run at 0 °C or room temperature) and monitor the reaction closely to stop it once the starting material is consumed, preventing equilibration.[7] | |
| Base/Solvent Combination | The choice of base and solvent significantly influences the nucleophilicity of the N7 and N9 positions. |
| For N9 Selectivity: A strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF is a classic combination that often favors N9 alkylation.[1][13] The base deprotonates the purine to form the purinate anion, and in DMF, the N9 position is often the more nucleophilic site. The use of bulky bases can also sterically hinder attack at N7. | |
| For N7 Selectivity: This is often more challenging. Some methods use Grignard reagents or Lewis acid catalysis, which can favor the N7 isomer.[6][7] For example, using silylated purines with a Lewis acid like SnCl₄ under carefully controlled, non-equilibrating conditions can favor the kinetic N7 product.[7] | |
| Steric Hindrance | The size of substituents on the purine ring and the alkylating agent can direct the reaction. |
| To enhance N9 Selectivity: A bulky substituent at the C6 position of the purine can sterically shield the N7 position, thus directing the alkylating agent to the more accessible N9 site.[14][15] Similarly, using a very bulky alkylating agent may also favor the less hindered N9 position. |
Guide 2: Optimizing Reagents and Solvents
The right combination of base, solvent, and alkylating agent is critical for success.
Table: Common Bases for Purine N-Alkylation
| Base | Common Solvent(s) | Strength | Key Considerations & Typical Outcome |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Moderate | Standard, often gives N7/N9 mixtures. Cesium carbonate is more soluble and can sometimes give better results. |
| NaH | DMF, THF | Strong | A very common choice for high N9 selectivity. Requires anhydrous conditions as it reacts violently with water.[1][13] |
| DBU | Acetonitrile, THF | Strong, Non-nucleophilic | Organic-soluble base. Can be effective but may still result in mixtures depending on the substrate.[1] |
| TBAF / TBAOH | THF, Acetonitrile | Strong | Excellent for improving solubility. Can provide rapid reactions and high N9 selectivity.[1][10][11] |
| KOtBu | THF, DMF | Strong, Bulky | A strong, sterically hindered base that can favor N9 by deprotonating the N9-H, making it the primary nucleophile. |
Experimental Protocol: TBAF-Assisted N9-Alkylation of 6-Chloropurine
This protocol highlights a modern, efficient method for achieving high N9 selectivity under mild conditions.[10][11]
-
Preparation: In a dry, inert-atmosphere flask, dissolve 6-chloropurine (1.0 eq) in anhydrous THF.
-
Base Addition: To the stirred solution, add tetrabutylammonium fluoride (TBAF) as a 1.0 M solution in THF (1.5 - 2.0 eq).
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature. The reaction is often complete within 10-30 minutes.[10][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the N9-alkylated product.
Caption: Workflow for TBAF-assisted N9-alkylation.
Guide 3: Alternative Alkylation Strategies
When standard Sₙ2 conditions fail or give poor selectivity, alternative methods can be powerful tools.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the alkylation of purines using an alcohol instead of an alkyl halide. It proceeds under mild, neutral conditions and often shows excellent N9 selectivity.[9][16]
Mechanism Overview:
-
Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) form a phosphonium salt.
-
The alcohol adds to this salt, forming an oxyphosphonium species, which is a very good leaving group.
-
The deprotonated purine (acting as the nucleophile) attacks the carbon of the alcohol, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 fashion.
Troubleshooting the Mitsunobu Reaction:
-
Problem: Low Yield.
-
Cause: Poor solubility of the purine in the typical solvent (THF).[9]
-
Solution: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C) or using a co-solvent like DMF to improve solubility. Ensure all reagents are anhydrous.
-
-
Problem: Difficult Purification.
-
Cause: Removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts can be challenging.
-
Solution: After the reaction, you can try precipitating the TPPO from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Alternatively, using polymer-bound PPh₃ can simplify workup, as the byproduct is removed by filtration.
-
-
Problem: No Reaction.
-
Cause: The pKa of the purine's N-H bond may be too high for efficient deprotonation under standard Mitsunobu conditions.
-
Solution: The reaction generally works best for nucleophiles with a pKa < 15. For less acidic purines, standard base-mediated alkylation may be a better choice.
-
References
- Broyde, S., & Shapiro, R. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of the American Chemical Society.
-
Ravindra, G., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H1. The Journal of Organic Chemistry. [Link]
-
Boulanger, E., et al. (2020). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life. [Link]
-
Wu, T. Y. H., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry. [Link]
-
Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]
-
Pujol, M. D., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]
-
Tomečková, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Li, Z., et al. (2013). Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction. Organic Letters. [Link]
-
Ravindra, G., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Comins, D. L., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters. [Link]
-
Legraverend, M., & Grierson, D. S. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
Sastry, G. N., & Shishkin, O. V. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Journal of the American Chemical Society. [Link]
-
Tomečková, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Niu, H.-Y., et al. (2016). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Journal of the Chinese Chemical Society. [Link]
-
Roy, S., et al. (2019). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]
-
Thompson, R. E., & Imperiali, B. (2013). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Vorbrüggen, H., & Krolikiewicz, K. (1993). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Nucleosides and Nucleotides. [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Kume, A., et al. (1983). Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alkyl halides. Nucleic Acids Research. [Link]
-
Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]
-
Jaworek, D., & Welsch, J. (1966). [Analytical differentiation of purine and pyrimidine nucleotides. I. Determination of AMP, ADP and ATP, and of GTP + ITP]. Enzymologia Biologica et Clinica. [Link]
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting HPLC Analysis of Purines
Welcome to the Analytical Support Hub. Purines (such as adenine, guanine, xanthine, and hypoxanthine) are notoriously challenging analytes in high-performance liquid chromatography (HPLC). Their high polarity, multiple ionizable nitrogen atoms, and structural similarities often lead to poor retention, peak tailing, and co-elution.
This guide is designed for researchers and drug development professionals to diagnose resolution failures, understand the underlying chromatographic mechanisms, and implement field-proven solutions.
Diagnostic Workflow: Isolating Resolution Failures
Before adjusting your method, use the logical workflow below to identify the root cause of your purine resolution issues.
Diagnostic workflow for troubleshooting poor HPLC resolution of purines.
Mechanistic Troubleshooting FAQs
Q1: Why do my purine analytes elute near the void volume with zero resolution on a standard C18 column?
The Causality: Purines are highly polar, nitrogen-rich compounds that exhibit exceptionally poor retention on traditional reversed-phase (RP) columns[1]. To force retention, analysts often use highly aqueous mobile phases (<5% organic modifier). However, under these extreme low-organic conditions, the hydrophobic C18 alkyl chains can undergo "phase collapse" or "de-wetting." When the stationary phase collapses, the effective surface area drops to near zero, leading to a sudden, irreproducible loss of retention and resolution[2]. The Solution: You must change the stationary phase chemistry. Switch to a polar-embedded C18 column (often designated as "AQ") which is specifically designed to resist de-wetting in 100% aqueous conditions. Alternatively, abandon RP-HPLC entirely and transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
Q2: I am experiencing severe peak tailing and splitting for xanthine and hypoxanthine. How do I correct this?
The Causality: The chromatographic behavior of ionizable purines is highly dependent on interactions with the solvent and the mobile phase pH[3]. Purines possess multiple nitrogen atoms with distinct pKa values. If your mobile phase pH is within 1 unit of an analyte's pKa, the purine exists dynamically in a mixed ionization state during the run. This dual-state existence causes the analyte to partition differently, resulting in peak splitting and severe broadening. The Solution: You must strictly control the ionization state by buffering the mobile phase. Experimental data shows that an acetate buffer at pH 4.0 ± 0.1 provides optimal buffer capacity in the region required to separate purines like uric acid, hypoxanthine, and xanthine[3].
Q3: Why does my baseline drift and resolution degrade over multiple injections in HILIC mode?
The Causality: HILIC relies on a fundamental mechanism where a water-enriched layer is adsorbed onto the polar stationary phase; polar analytes partition into and out of this adsorbed layer[4]. A common disadvantage of HILIC is the necessity for prolonged and extensive column re-equilibration[1]. If the column is not fully equilibrated between gradient runs, the volume of this immobilized water layer fluctuates. A shifting water layer directly alters partitioning thermodynamics, causing retention times to drift and resolution to degrade. The Solution: Program a post-run equilibration step of at least 15 to 20 column volumes. While this increases total run time, it creates a self-validating system where the stationary phase is identical at the start of every single injection.
Quantitative Method Comparison: RP-HPLC vs. HILIC
When troubleshooting fails on a standard C18 column, selecting the correct alternative chromatographic mode is critical. Use the table below to compare operational parameters.
| Parameter | Standard Reversed-Phase (C18) | Polar-Embedded RP (AQ-C18) | HILIC |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophobic + Polar interactions | Partitioning into adsorbed water layer[4] |
| Initial Mobile Phase | >95% Aqueous | >95% Aqueous | >70% Organic (e.g., Acetonitrile)[5] |
| Risk of Phase Collapse | High (De-wetting occurs)[2] | Low (Resists de-wetting) | None |
| Sample Diluent Requirement | Highly aqueous | Highly aqueous | Highly organic (matches mobile phase) |
| Equilibration Time | Fast (5-10 column volumes) | Fast (5-10 column volumes) | Slow (15-20+ column volumes)[1] |
| Elution Order | Decreasing polarity | Decreasing polarity | Increasing hydrophilicity (Reverse of RP)[5] |
Step-by-Step Methodology: Transitioning to a HILIC Workflow
If you are abandoning Reversed-Phase chromatography due to poor purine retention, follow this self-validating protocol to establish a robust HILIC method.
Step 1: Column and Mobile Phase Selection
-
Install a Zwitterionic (ZIC-HILIC) or Amide stationary phase column.
-
Prepare Mobile Phase A (Aqueous): Formulate a 10-20 mM ammonium formate or ammonium acetate buffer. Adjust the pH to between 3.0 and 4.0[4]. Crucial Check: Ensure the buffer salt is fully soluble at the maximum concentration of acetonitrile used in the gradient to prevent system blockages.
-
Prepare Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN). Do not substitute with methanol, as methanol is too polar and will disrupt the HILIC partitioning mechanism[4].
Step 2: Sample Preparation (The Diluent Match)
-
Causality: Injecting a highly aqueous sample into a HILIC column immediately dissolves the localized water layer at the head of the column, causing severe peak distortion and breakthrough.
-
Action: Dilute your purine samples in a solvent that closely matches the initial mobile phase conditions (e.g., 75-80% ACN). If the sample precipitates in high organic solvent, inject the absolute minimum volume possible (e.g., 1-2 µL).
Step 3: Gradient Design
-
Begin the gradient at 90% Mobile Phase B (high organic) to maximize the retention of the highly polar purines[5].
-
Gradually increase Mobile Phase A (aqueous buffer) over 10-15 minutes to elute the analytes. In HILIC, analytes elute in order of increasing hydrophilicity[5].
Step 4: Mandatory Equilibration
-
Program the method to return to 90% Mobile Phase B.
-
Hold these initial conditions for a minimum of 15 column volumes before the next injection to allow the water layer to fully re-adsorb onto the silica support[1][4].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Process Chemistry Technical Support Center: Scaling Up 1-Propen-1-amine, 3-(1H-purin-2-yl)-
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- presents unique chemical engineering challenges. This molecule features a highly polar purine core attached to a kinetically sensitive enamine side chain.
As you move from milligram-scale discovery to multi-kilogram API production, you will encounter three primary failure modes: catalyst poisoning by the purine ring , poor C2 regioselectivity , and hydrolytic degradation of the enamine . This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
Process Architecture & Reaction Workflow
To bypass the instability of free enamines and the regioselectivity issues of direct C-H functionalization, the recommended scale-up route utilizes a highly controlled Suzuki-Miyaura cross-coupling strategy.
Figure 1: Scalable synthetic workflow for 1-Propen-1-amine, 3-(1H-purin-2-yl)- via Suzuki coupling.
Diagnostic FAQs & Troubleshooting
Q1: My palladium catalyst is deactivating prematurely, and I am observing the formation of a black precipitate. How do I prevent this? Causality: The black precipitate is palladium black, indicating severe catalyst aggregation and deactivation[1]. Nitrogen atoms in heterocycles—particularly the N7 and N9 positions of the purine ring—strongly coordinate to the active Pd(0) species. This coordination displaces your ligands, pulling the palladium out of the catalytic cycle and causing it to aggregate[2]. Solution: Switch your ligand to dcpf (1,1'-bis(dicyclohexylphosphino)ferrocene). The extreme steric bulk of the dicyclohexyl groups creates a protective "pocket" around the palladium center. This physically blocks the bulky purine nitrogens from coordinating, while still allowing the linear boronic ester to undergo transmetalation[3].
Q2: I am trying to couple at the C2 position, but LC-MS shows the major product is functionalized at the C6 position. Why is the regioselectivity failing? Causality: In purine chemistry, the C6 position is significantly more electrophilic than the C2 position due to the electronic distribution of the fused pyrimidine-imidazole system. If you are using a 2,6-dichloropurine precursor, oxidative addition will almost exclusively occur at C6[4]. Solution: You must use 2-iodo-1H-purine (or a 2-iodo-6-substituted purine). The bond dissociation energy of the C-I bond is much lower than that of a C-Cl bond. This thermodynamic advantage forces the palladium catalyst to undergo oxidative addition at the C2 position first, completely overriding the natural electronic bias of the purine ring[5].
Q3: The cross-coupling works, but during the final deprotection step, my product degrades into an aldehyde and free ammonia. What is happening? Causality: The target molecule contains an enamine moiety (1-propen-1-amine). Enamines are highly nucleophilic at the β -carbon. In the presence of aqueous acid, water attacks the resulting iminium ion, rapidly hydrolyzing the molecule into an aldehyde and an amine. Solution: The deprotection of the N-Boc intermediate must be performed under strictly anhydrous conditions . By using anhydrous HCl in dioxane, the amine is instantly protonated to form an ammonium hydrochloride salt. This positive charge pulls electron density away from the double bond, deactivating the enamine and locking it into a stable, isolable solid.
Validated Scale-Up Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.
Step 1: Reagent Preparation & Degassing
-
Charge a clean, dry reactor with 2-Iodo-1H-purine (1.0 eq) and N-Boc-3-amino-1-propen-1-ylboronic acid pinacol ester (1.15 eq).
-
Add anhydrous K 3 PO 4 (2.0 eq) as the base.
-
Suspend the mixture in anhydrous 1,4-dioxane (10 volumes).
-
Validation Check: Sparge the suspension with ultra-pure Argon for exactly 30 minutes. The dissolved oxygen content must be <2 ppm to prevent oxidative degradation of the electron-rich phosphine ligand.
Step 2: Catalyst Activation & Coupling
-
Under a positive Argon flow, add [PdCl 2 (dcpf)] (5 mol%).
-
Heat the reactor to 90°C.
-
Validation Check: Observe the reaction color. A shift to a homogenous dark red/orange solution indicates active Pd(0) generation. If the solution turns opaque black within the first hour, oxygen ingress or ligand displacement has occurred[1].
-
Maintain temperature for 8 hours. Confirm completion via LC-MS (Target: >98% conversion of the 2-iodo starting material).
Step 3: Metal Scavenging & Isolation
-
Cool the reactor to 25°C.
-
Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 5 wt%) and stir for 4 hours.
-
Filter the mixture through a tightly packed Celite pad to remove the scavenger and inorganic salts.
-
Validation Check: Analyze the filtrate via ICP-MS. The palladium concentration must be <10 ppm before proceeding to API crystallization.
Step 4: Anhydrous Deprotection
-
Concentrate the filtrate under reduced pressure to 3 volumes.
-
Slowly add 4.0 M HCl in anhydrous dioxane (5.0 eq) at 10°C.
-
Stir for 2 hours until the hydrochloride salt of 1-Propen-1-amine, 3-(1H-purin-2-yl)- fully precipitates. Filter and dry under vacuum.
Quantitative Performance Data
The following table summarizes the optimization data for the C2-selective cross-coupling step, demonstrating the causality between ligand choice, leaving group, and process efficiency.
| Catalyst / Ligand System | Halogen at C2 | Yield (%) | Regioselectivity (C2:C6) | Pd Residue Post-Scavenging (ppm) |
| Pd(PPh 3 ) 4 | Cl | 15% | 1 : 5 | > 500 |
| Pd(dppf)Cl 2 | Cl | 42% | 1 : 2 | 320 |
| Pd 2 (dba) 3 / XPhos | I | 76% | 95 : 5 | 45 |
| [PdCl 2 (dcpf)] | I | 88% | > 99 : 1 | < 10 |
Table 1: Optimization matrix for the synthesis of the protected enamine intermediate. The dcpf ligand combined with a C2-iodo leaving group provides the only scalable parameters for API production.
References
-
Direct B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Halopurines. Practical Synthesis of ST1535, a Potent Adenosine A2A Receptor Antagonist The Journal of Organic Chemistry - ACS Publications[Link]
-
Haloselectivity of Heterocycles Baran Lab[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles PMC - National Institutes of Health[Link]
-
C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure PMC - National Institutes of Health[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Exotherms in Amination
Welcome to the Advanced Thermal Management Support Center. Amination reactions—particularly reductive aminations and cross-couplings—are highly exothermic transformations. While direct alkylation of amines is difficult to control and often leads to over-alkylation, reductive amination provides a controlled pathway by isolating imine formation and subsequent reduction[1]. However, scaling these reactions introduces severe thermal hazards. Because large-scale reactors lose very little heat to their surroundings, unmanaged exotherms can trigger secondary decompositions or thermal runaways[2].
This guide provides drug development professionals and process chemists with the diagnostic workflows, troubleshooting strategies, and self-validating protocols required to safely scale amination reactions.
Diagnostic Workflow for Thermal Hazard Assessment
Before scaling any amination reaction, a rigorous thermal hazard assessment is mandatory. The following decision matrix illustrates the causality between calorimetric data and scale-up strategies.
Workflow for thermal hazard assessment and scale-up of exothermic amination reactions.
Troubleshooting Guide: Common Scale-Up Failures
Issue 1: Uncontrolled Thermal Spikes During Reducing Agent Addition
Symptom: When dosing sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride into the reactor, the internal temperature spikes unpredictably, occasionally triggering the pressure relief valve. Root Cause (Causality): This is a classic symptom of reagent accumulation. If the dosing rate of the reducing agent exceeds the intrinsic kinetic rate of the reduction, unreacted hydride accumulates in the vessel. A subsequent minor temperature increase accelerates the reaction rate, causing the accumulated inventory to react simultaneously in an uncontrolled thermal spike[3]. Intervention: Shift the process to a "feed-controlled" regime. Utilize reaction calorimetry to measure the accumulation level[3]. Reduce the dosing rate and increase agitation to ensure the reducing agent is consumed immediately upon entry.
Issue 2: Catalyst Deactivation in High-Pressure Hydrogenation
Symptom: During an Ir-catalyzed or Pt/C heterogeneous reductive amination, the reaction stalls at 60% conversion, and a black precipitate is observed. Root Cause (Causality): Poor heat transfer in batch reactors causes localized thermal micro-environments (hot spots) near the catalyst surface. These extreme localized exotherms degrade the homogeneous Ir-catalyst or cause metal leaching from solid supports[4]. Intervention: Transition the reaction to continuous flow chemistry. The superior surface-area-to-volume ratio in flow reactors ensures near-instantaneous heat dissipation, preventing localized hot spots and preserving catalyst integrity[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate built-in validation checkpoints.
Protocol A: Reaction Calorimetry (RC1) for Amination Thermal Profiling
Reaction calorimetry is crucial for understanding the energetics of chemical transformations and assessing potential hazards[3]. This protocol determines the Maximum Temperature of Synthesis Reaction (MTSR).
-
System Calibration: Charge the reactor with the reaction solvent (e.g., THF). Run a calibration heater sequence to determine the baseline specific heat capacity ( Cp ) of the system.
-
Self-Validation Check: Monitor the baseline heat flow during a 30-minute isothermal hold. If the drift exceeds 0.5 W/L, the system is not at thermal equilibrium; recalibrate before proceeding.
-
-
Imine Formation: Dose the amine into the carbonyl solution under isothermal conditions. Integrate the heat flow curve to calculate the enthalpy of condensation.
-
Reduction Phase: Dose the reducing agent (e.g., STAB) at the proposed plant-scale addition rate. Continuously monitor heat generation and calculate the thermal accumulation percentage.
-
MTSR Calculation: Calculate the adiabatic temperature rise ( ΔTad ) based on the maximum accumulated unreacted material. Add this to the process temperature to determine the MTSR[5].
-
Self-Validation Check: Compare the calculated MTSR against the onset temperature of decomposition ( Td ) obtained via Differential Scanning Calorimetry (DSC). If MTSR ≥Td−50∘C , the batch process is fundamentally unsafe and must be redesigned.
-
Protocol B: Continuous Flow Reductive Amination Scale-Up
Continuous processing maintains consistent mixing times and heat transfer from research to manufacturing scale, mitigating the risks of batch scale-up[4].
-
Feed Preparation: Prepare Feed A (pre-formed imine in solvent) and Feed B (homogeneous catalyst/reducing agent).
-
Reactor Priming: Pump pure solvent through a tubular microreactor equipped with an active cooling jacket (set to 5 °C) to establish steady-state thermal control.
-
Continuous Reaction: Introduce Feed A and Feed B through a high-shear micromixer into the tubular reactor. Adjust the flow rate to achieve the kinetically required residence time.
-
Self-Validation Check: Route the reactor effluent through an inline FT-IR spectrometer. The complete disappearance of the imine stretch (C=N at ~1650 cm⁻¹) and the stabilization of the amine stretch validates 100% conversion. If the imine peak persists, decrease the flow rate (increase residence time) until the signal flatlines.
-
-
Quench and Collection: Direct the validated effluent through a back-pressure regulator into a continuously stirred quench vessel.
Quantitative Data: Batch vs. Flow Thermal Dynamics
The decision to move an exothermic amination from batch to flow is driven by quantitative engineering metrics. The table below summarizes the critical heat transfer parameters that dictate process safety.
| Parameter | Traditional Batch Reactor (1000 L) | Continuous Flow Reactor (Tubular) | Operational Impact on Amination Exotherm |
| Surface Area-to-Volume Ratio | 1 - 2 m²/m³ | > 500 m²/m³ | Flow allows for rapid, near-instantaneous heat dissipation. |
| Heat Transfer Coefficient (U) | 100 - 300 W/m²K | 1,000 - 5,000 W/m²K | Flow prevents localized hot spots, protecting catalysts from thermal degradation[4]. |
| Thermal Accumulation | High (Dosing dependent) | Near Zero (< 1%) | Flow eliminates the risk of a catastrophic runaway upon cooling failure. |
| Mixing Time | Minutes to Hours | Milliseconds to Seconds | Flow prevents reagent pooling and localized over-alkylation. |
| Typical MTSR Margin | Often dangerously narrow (< 20 °C) | Wide (> 50 °C) | Flow operates safely even with highly reactive, energy-dense intermediates. |
Frequently Asked Questions (FAQs)
Q: Why is direct alkylation of amines generally avoided at scale despite being a simpler, single-step reaction? A: Direct alkylation with alkyl halides is notoriously difficult to control both thermally and chemically. It often triggers a cascade of exothermic over-alkylations, resulting in a complex mixture of primary, secondary, tertiary amines, and quaternary ammonium salts[1]. Reductive amination provides a thermodynamically controlled alternative by isolating the imine formation and subsequent reduction, preventing multiple alkylations and allowing precise thermal management[1].
Q: What is the difference between Adiabatic Temperature Rise ( ΔTad ) and MTSR? A: ΔTad is the theoretical maximum temperature increase if 100% of the reaction heat is retained within the system (zero heat loss). MTSR (Maximum Temperature of Synthesis Reaction) is the specific temperature the reactor will reach if a total cooling failure occurs at the exact moment of maximum reactant accumulation[5]. We use MTSR to determine if the exotherm will trigger secondary decomposition pathways[2].
Q: How does thermal inertia ( Φ -factor) skew lab-scale safety data during amination scale-up? A: The Φ -factor represents the ratio of the total heat capacity of the system (reactor + contents) to the heat capacity of the contents alone. In laboratory glassware, Φ is high (often >2), meaning the glass absorbs much of the exotherm, artificially masking the true temperature rise. At the manufacturing scale, the vessel mass relative to the reaction volume is much smaller ( Φ approaches 1.0). Failing to correct for thermal inertia using low thermal inertia calorimetry (like VSP2 or ARSST) will result in a dangerous underestimation of the scale-up thermal hazard[6].
Q: Why does my reductive amination yield drop when I scale up the batch distillation of the solvent? A: Distillation alters the concentration and supersaturation of the reaction mixture. In batch scale-up, extended distillation times can lead to high supersaturation and rapid crystallization, which releases an immediate heat of crystallization (an additional exotherm)[4]. This sudden thermal event can degrade the product or cause the intermediate to crash out of solution prematurely.
References
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction Source: ACS Publications (acs.org) URL:4
-
Process Safety and Scale-up Source: H.E.L Group (helgroup.com) URL:2
-
Reaction Calorimetry Source: Prime Process Safety Center (primeprocesssafety.com) URL:3
-
Reductive Amination, and How It Works Source: Master Organic Chemistry (masterorganicchemistry.com) URL:1
-
Reactive Hazards: Process Scale-up Hazards and Characterisation Source: Singapore Institute of Technology (singaporetech.edu.sg) URL:6
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes Source: TSI Journals (tsijournals.com) URL:5
Sources
Technical Support Center: Enhancing the Stability of Purine Compounds for Long-Term Storage
Welcome to the Technical Support Center for Purine Compound Stability. This guide is designed for researchers, scientists, and drug development professionals who work with purine derivatives and face challenges related to their long-term stability. Purine analogs are foundational in numerous therapeutic areas, including oncology and virology, making their integrity paramount for reproducible and reliable experimental outcomes.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles governing purine stability. By understanding the "why" behind degradation, you can make more informed decisions to preserve your valuable compounds.
Frequently Asked Questions (FAQs): The Science of Purine Instability
This section addresses fundamental questions about the inherent instability of purine compounds.
Q1: What are the primary chemical degradation pathways for purine compounds?
A1: Purine compounds are susceptible to several degradation pathways, primarily hydrolysis and oxidation.
-
Hydrolysis of the N-glycosidic Bond: This is one of the most common degradation routes for purine nucleosides (a purine base attached to a sugar). The bond linking the purine base to the ribose or deoxyribose sugar is prone to cleavage, especially under acidic conditions.[3][4] This reaction separates the base from its sugar moiety. Purine nucleosides are generally much more susceptible to acid-catalyzed hydrolysis than their pyrimidine counterparts.[3]
-
Oxidation: The purine ring itself is susceptible to attack by reactive oxygen species (ROS). Guanine is particularly vulnerable to oxidation, often yielding 8-oxo-7,8-dihydroguanine (8-oxoGua), a common marker of oxidative damage.[5][6] This can occur through exposure to atmospheric oxygen, trace metal contaminants that catalyze oxidation, or certain buffer components.[7][8]
-
Enzymatic Degradation: In biological samples or if microbial contamination is present, enzymes such as purine nucleosidases can catalyze the hydrolysis of the N-glycosidic bond.[9][10] Pancreatic ribonucleases and phosphodiesterases can also break down purine-containing nucleic acids into smaller components.[11]
.
Caption: Primary degradation pathways for purine nucleosides.
Q2: How significantly do pH and temperature impact the stability of purine compounds?
A2: Both pH and temperature are critical factors that dramatically influence the rate of degradation.
-
pH: The stability of the N-glycosidic bond is highly pH-dependent. Acidic conditions (pH < 5) significantly accelerate the rate of hydrolysis, leading to depurination (loss of the purine base).[12][13][14] While the bond is more stable in neutral and alkaline media, very high pH can also promote degradation.[3] The optimal pH for storage is typically in the neutral to slightly alkaline range (pH 7-8).
-
Temperature: Like most chemical reactions, degradation rates increase with temperature.[15] Storing purine compounds at reduced temperatures (e.g., 4°C, -20°C, or -80°C) is one of the most effective ways to slow down both hydrolytic and oxidative degradation.[16] The choice of temperature depends on the desired storage duration and the compound's inherent stability.
Q3: What is lyophilization, and why is it recommended for long-term storage?
A3: Lyophilization, or freeze-drying, is a dehydration process where a frozen product is placed under a vacuum to allow the ice to sublimate directly from a solid to a vapor.[17] This method is highly effective for preserving purine compounds for several reasons:
-
Enhanced Stability: By removing water, lyophilization prevents hydrolytic degradation, a major pathway of instability for many pharmaceuticals.[18][19]
-
Extended Shelf-Life: The solid, dry state significantly slows down molecular mobility and chemical reactions, allowing for storage for years at appropriate temperatures.[19]
-
Convenience: Lyophilized products are lightweight, easier to transport, and can be accurately reconstituted to a desired concentration before use.[18]
Troubleshooting Guide: Common Issues & Solutions
This section provides practical solutions to specific problems encountered during the storage and handling of purine compounds.
Issue 1: My purine compound, stored as a solid, has changed color (e.g., turned yellow/brown) over time.
| Potential Cause | Explanation | Recommended Action & Validation |
| Oxidation | The purine ring is susceptible to oxidation from atmospheric oxygen. This is often accelerated by light exposure or trace metal contaminants. The color change indicates the formation of oxidized degradation products. | Action: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light. For highly sensitive compounds, store in a desiccator at -20°C or below. Validation: Analyze a small sample using HPLC-UV or LC-MS to identify and quantify degradation products.[20][21] Compare the chromatogram to a fresh or reference sample. |
| Hygroscopicity & Hydrolysis | The compound may be hygroscopic (absorbs moisture from the air). This absorbed water can lead to solid-state hydrolysis, especially if the compound itself is slightly acidic or stored in a non-inert atmosphere. | Action: Store the compound in a desiccator with a fresh desiccant. Ensure the container is tightly sealed. Consider re-lyophilizing the compound if significant moisture uptake is suspected. Validation: Use Karl Fischer titration to determine the water content of the solid. An increase over time confirms moisture absorption. |
Issue 2: My purine compound precipitates out of its aqueous buffer solution during frozen storage (-20°C).
| Potential Cause | Explanation | Recommended Action & Validation |
| Cryoconcentration of Buffer Salts | As the solution freezes, pure water crystallizes first, concentrating buffer salts, solutes, and your compound in the remaining liquid phase. This can cause drastic pH shifts and exceed the solubility limit of your compound, leading to precipitation.[22] | Action: 1. Use a Cryoprotectant: Add a cryoprotectant like glycerol (5-20%) or sucrose to the buffer before freezing. These agents form a glassy matrix, minimizing cryoconcentration.[23] 2. Flash Freeze: Freeze aliquots rapidly in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C. This promotes the formation of smaller ice crystals and can help maintain a more uniform solid phase. 3. Lower Storage Temperature: Store at -80°C instead of -20°C. The lower temperature will further reduce molecular mobility and may prevent the aggregation that leads to precipitation.[24] |
| Low Intrinsic Solubility | The compound may simply have low solubility in the chosen buffer, which is exacerbated at lower temperatures. | Action: 1. Re-evaluate the Buffer System: Test solubility in a panel of biocompatible buffers (e.g., PBS, Tris, HEPES) at your target pH. 2. Introduce a Co-solvent: If compatible with your downstream application, consider adding a small percentage (1-10%) of a co-solvent like DMSO or ethanol to the aqueous buffer to improve solubility.[25] Validation: After thawing, vortex the sample thoroughly and centrifuge. Measure the concentration of the supernatant by UV-Vis or HPLC to determine how much compound remains in solution. |
Issue 3: I observe a new peak in my HPLC chromatogram after storing my purine nucleoside solution for several weeks at 4°C.
| Potential Cause | Explanation | Recommended Action & Validation |
| Acid-Catalyzed Hydrolysis | This is the most likely cause. The new peak is probably the free purine base that has been cleaved from the sugar moiety. Even in nominally neutral buffers, the pH can drift over time, or the compound itself can contribute to a slightly acidic microenvironment.[3][4] | Action: 1. Optimize pH: Ensure your storage buffer has sufficient buffering capacity and is adjusted to a pH between 7.0 and 8.0.[12] 2. Store Frozen: For storage longer than a few days, prepare single-use aliquots and store them at -20°C or, preferably, -80°C. 3. Use Excipients: For liquid formulations, consider adding stabilizing excipients.[26][27] (See Table 3). |
| Oxidation | The new peak could also be an oxidized derivative of your parent compound.[6] | Action: 1. De-gas Buffers: Before preparing your solution, de-gas the buffer by sparging with nitrogen or argon to remove dissolved oxygen. 2. Add an Antioxidant: If compatible with your experiment, add an antioxidant like L-ascorbic acid or a chelating agent like EDTA to scavenge metal ions that catalyze oxidation.[28] Validation: Use LC-MS to determine the mass of the new peak. The mass of the free purine base or a +16 Da adduct (addition of oxygen) would confirm hydrolysis or oxidation, respectively. |
Sources
- 1. Long-term follow-up after purine analogue therapy in hairy cell leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term follow-up after purine analogue therapy in hairy cell leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 5. scispace.com [scispace.com]
- 6. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EC 3.2.2.1 [iubmb.qmul.ac.uk]
- 10. Purine nucleosidase - Wikipedia [en.wikipedia.org]
- 11. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 14. signagen.com [signagen.com]
- 15. Postmortem time and storage temperature affect the concentrations of hypoxanthine, other purines, pyrimidines, and nucleosides in avian and porcine vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 17. fda.gov [fda.gov]
- 18. The science of lyophilization in the pharmaceutical industry [niras.com]
- 19. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 22. drugpatentwatch.com [drugpatentwatch.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. WO2019060115A1 - Compositions and methods for lyophilization of bacteria or listeria strains - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pharmtech.com [pharmtech.com]
- 28. lohmann-minerals.com [lohmann-minerals.com]
Technical Support Center: Method for Removing Residual Catalysts from Purine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the removal of residual metal catalysts from purine synthesis. The information presented herein is curated to address common challenges and provide robust solutions grounded in scientific principles and field-proven experience.
Introduction
Palladium-catalyzed cross-coupling reactions are invaluable tools in the synthesis of complex molecules, including purine derivatives, which are crucial in pharmaceutical development.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[3] Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in pharmaceutical products due to their potential toxicity.[4][5] This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to ensure your final product meets the required purity standards.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of residual catalysts and offers step-by-step solutions.
Problem 1: High Levels of Residual Palladium Detected Post-Filtration
Symptoms: Your initial filtration step (e.g., through Celite) is not sufficiently reducing the palladium content in your purine product.[1]
Possible Causes and Solutions:
-
Soluble Palladium Species: Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C).[6] Homogeneous catalysts or soluble palladium species will pass through the filter.
-
Solution: Switch to a method designed for soluble catalyst removal, such as using metal scavengers, precipitation, or chromatography.[6]
-
-
Fine Catalyst Particles: The catalyst particles may be too fine to be trapped by the filter medium.
-
Colloidal Palladium: The palladium may have formed a colloidal suspension, which can be difficult to remove by standard filtration.
-
Solution: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[8]
-
Problem 2: Inefficient Removal of Catalyst Using Metal Scavengers
Symptoms: Residual palladium levels remain above the acceptable limit even after treatment with a metal scavenger.
Possible Causes and Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. The effectiveness of a scavenger is dependent on the metal's oxidation state and the solvent system.[6][9]
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger and/or extend the stirring time. Gentle heating can also improve the kinetics of scavenging, provided your product is stable at elevated temperatures.[4]
-
-
Product Binding to the Scavenger: Your purine derivative may be non-specifically binding to the scavenger, leading to product loss.
Problem 3: Product Loss During Crystallization
Symptoms: While crystallization is effective at removing the catalyst, the yield of your final purine product is unacceptably low.
Possible Causes and Solutions:
-
Suboptimal Solvent System: The chosen solvent may not provide the ideal solubility curve for efficient crystallization.
-
Solution: Screen for a solvent or solvent system where your purine product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10]
-
-
Co-precipitation: The catalyst may be co-precipitating with your product.
-
Solution: Modify the crystallization conditions. Slow, controlled cooling promotes the formation of larger, purer crystals, which can help exclude impurities.[11]
-
-
Mother Liquor Adhesion: Residual mother liquor containing the catalyst may be trapped within the crystal lattice or on the crystal surface.
-
Solution: Improve the filtration and washing steps. A well-formed filter cake and washing with a cold, appropriate solvent can effectively remove the mother liquor.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual catalysts from purine synthesis?
A1: The most common methods include:
-
Adsorption: Using materials like activated carbon or silica-based metal scavengers.[4]
-
Crystallization: Purifying the solid product by inducing crystallization, leaving the catalyst in the mother liquor.[7]
-
Filtration: A simple method for removing heterogeneous catalysts.[7]
-
Extraction: Using liquid-liquid extraction to separate the product from catalyst residues based on their differing solubilities.[7]
-
Chromatography: Separating the product from the catalyst using a stationary phase.[7]
Q2: How do I choose the most suitable catalyst removal strategy?
A2: The optimal strategy depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require more advanced techniques like scavenging or chromatography.[7]
-
Properties of Your Product: The stability, solubility, and physical state of your purine derivative will influence the choice of method.
-
Required Purity Level: For APIs, stringent limits on residual metals (often below 10 ppm) necessitate highly efficient purification methods.[7]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are materials, often based on silica or polymers, that are functionalized with ligands that have a high affinity for specific metals.[4][8] They work by forming strong complexes with the metal catalyst, which can then be easily removed by filtration.[2]
Q4: Can I use a combination of methods for more efficient catalyst removal?
A4: Yes, a multi-step approach is often the most effective way to achieve the desired purity.[1] For example, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with a metal scavenger to remove any remaining soluble or fine particles.
Q5: What are the regulatory limits for residual catalysts in pharmaceutical products?
A5: Regulatory agencies like the EMA and FDA have established guidelines for acceptable limits of metal residues in drug substances.[13][14] These limits are based on the permitted daily exposure (PDE) of the metal and the route of administration of the drug.[14] For palladium, the oral PDE is typically 100 µ g/day .[1]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
Objective: To remove residual palladium catalyst from a crude purine product solution.
Materials:
-
Crude product solution containing palladium catalyst
-
Activated Carbon (5-10 wt% of the crude product)
-
Suitable solvent (e.g., THF, Methanol)
-
Celite®
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolve the Crude Product: Ensure the crude purine product is fully dissolved in a suitable solvent.
-
Add Activated Carbon: Add the activated carbon to the solution and stir the mixture vigorously at room temperature or with gentle heating for a predetermined time (e.g., 1-4 hours).
-
Prepare Celite Pad: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel.
-
Filter: Filter the mixture through the Celite® pad to remove the activated carbon.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
Objective: To remove soluble palladium species from a purine derivative solution.
Materials:
-
Crude product solution containing soluble palladium
-
Silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol)
-
Suitable solvent
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Select Scavenger and Determine Loading: Choose a scavenger based on the known or suspected oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II).[6] The manufacturer's instructions will provide guidance on the appropriate loading (typically in equivalents relative to the catalyst).
-
Add Scavenger: Add the scavenger to the stirred solution of the crude product.
-
Stir: Stir the mixture at room temperature for the recommended time (e.g., 1-16 hours).
-
Filter: Remove the scavenger by filtration.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent and combine the filtrates.
-
Analyze: Analyze the filtrate for residual palladium content to confirm the effectiveness of the removal.
Data Presentation
Table 1: Comparison of Catalyst Removal Methods
| Method | Catalyst Type | Advantages | Disadvantages | Typical Efficiency |
| Filtration (with Celite®) | Heterogeneous (e.g., Pd/C) | Simple, fast, low cost | Ineffective for soluble species, can be clogged by fine particles | Variable, highly dependent on particle size |
| Activated Carbon | Homogeneous and Heterogeneous | Broad applicability, relatively low cost | Can adsorb the product, leading to yield loss | >98% removal possible[15] |
| Metal Scavengers | Homogeneous and Heterogeneous | High selectivity, high efficiency | Higher cost than activated carbon, requires screening for optimal scavenger | Can reduce Pd levels to < 1 ppm[9] |
| Crystallization | Homogeneous and Heterogeneous | Can achieve very high purity, scalable | Can be time-consuming, potential for product loss | Highly dependent on the specific system |
Visualizations
Decision Tree for Catalyst Removal
Caption: Decision tree for selecting a catalyst removal method.
Workflow for Scavenger Screening
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biotage.com [biotage.com]
- 3. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sopachem.com [sopachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospectra.us [biospectra.us]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in Amine Compound Chromatography
Welcome to the technical support center for addressing the common and often frustrating issue of peak tailing when analyzing amine-containing compounds with High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we will delve into the root causes of peak tailing and provide a structured, in-depth approach to troubleshooting and resolving these issues, ensuring the integrity and accuracy of your chromatographic results.
Section 1: Troubleshooting Guide - A Systematic Approach to Eliminating Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge, can significantly compromise the resolution, accuracy of quantification, and overall reliability of an HPLC method.[1] This is a particularly prevalent issue for basic compounds, such as amines, due to their specific interactions with the stationary phase.[1][2]
Understanding the Primary Cause: The Silanol Interaction
The most common culprit behind the peak tailing of amine compounds in reversed-phase chromatography is the interaction between the basic amine groups and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] These silanol groups can exist in different forms, with free silanols being more acidic and thus more likely to interact strongly with basic analytes.[1] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), leading to strong electrostatic interactions with protonated amine compounds (R-NH3+).[2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][2]
A Logical Workflow for Troubleshooting
When faced with peak tailing for amine compounds, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying the cause and implementing the most effective solution.
Caption: A troubleshooting workflow for addressing amine peak tailing.
Detailed Experimental Protocols
The acidity of silanol groups can be suppressed by lowering the pH of the mobile phase.[2] By operating at a low pH (typically ≤ 3), the silanol groups remain fully protonated, minimizing their ionic interaction with basic analytes.[1][2]
Step-by-Step Methodology:
-
Prepare a Mobile Phase with a pH of 3.0:
-
Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in the aqueous portion of your mobile phase.
-
Ensure the organic component of your mobile phase also contains the same concentration of the acidic modifier to maintain a consistent pH during the gradient.[5]
-
-
Equilibrate the Column:
-
Flush the column with at least 10-20 column volumes of the new, low-pH mobile phase to ensure complete equilibration.
-
-
Inject the Amine Standard:
-
Analyze your amine compound and observe the peak shape. A significant reduction in tailing should be apparent.[2]
-
-
Optimize Retention (If Necessary):
-
Lowering the pH may decrease the retention time of your basic analyte. If needed, you can increase retention by reducing the percentage of the organic solvent in the mobile phase.[2]
-
Causality: By protonating the silanol groups, you are effectively neutralizing their negative charge, thereby eliminating the secondary ionic retention mechanism that causes peak tailing for protonated basic compounds.
If adjusting the pH alone is insufficient or not feasible for your separation, the addition of a "sacrificial base" to the mobile phase can be highly effective. These are small, basic molecules that compete with your analyte for interaction with the active silanol sites.[6]
Commonly Used Additives:
Step-by-Step Methodology:
-
Select an Appropriate Additive:
-
Triethylamine (TEA) is a common starting point.
-
-
Prepare the Modified Mobile Phase:
-
Add the chosen amine modifier to the aqueous portion of your mobile phase at a concentration typically ranging from 10-50 mM. A common starting concentration for TEA is 0.1% (v/v).[9]
-
-
Equilibrate the Column:
-
Thoroughly flush the column with the modified mobile phase.
-
-
Analyze Your Sample:
-
Inject your amine compound and evaluate the peak shape. The sacrificial base will preferentially interact with the silanol groups, effectively shielding your analyte from these secondary interactions.[10]
-
Causality: The sacrificial base, being in high concentration in the mobile phase, saturates the active silanol sites on the stationary phase. This competitive binding minimizes the opportunity for your amine analyte to interact with these sites, leading to a more uniform retention mechanism and improved peak symmetry.
Section 2: Advanced Strategies and Column Selection
When mobile phase optimization does not completely resolve peak tailing, the choice of HPLC column becomes the next critical factor to consider.[1][11]
Column Technology for Amine Analysis
Modern HPLC columns offer various solutions to mitigate the negative effects of silanol interactions.
| Column Type | Mechanism of Action | Suitability for Amines | Key Considerations |
| High-Purity, End-Capped Silica Columns (Type B) | The silica is of higher purity with fewer metal contaminants, and the residual silanol groups are chemically bonded ("capped") with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[1][2] | Excellent | This is the standard for most modern reversed-phase applications and significantly reduces peak tailing for basic compounds compared to older, non-end-capped columns.[1] |
| Polar-Embedded Columns | A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain of the stationary phase.[12] | Excellent | The embedded polar group helps to shield the analyte from the underlying silica surface and its residual silanols. These columns also offer alternative selectivity.[12] |
| Hybrid Particle Columns | The stationary phase is a hybrid of silica and organosiloxane materials. | Excellent | These columns exhibit improved pH stability and reduced silanol activity, making them very versatile for a wide range of compounds, including amines.[1] |
| Positively Charged Surface Columns | The stationary phase surface carries a low-level positive charge. | Excellent | This positive charge repels protonated basic analytes, minimizing their interaction with the underlying silica and any residual silanol groups.[1][5] |
| Non-Silica-Based Columns (e.g., Polymer, Zirconia) | The stationary phase is made from materials that do not have silanol groups. | Good | These columns completely eliminate the possibility of silanol interactions but may offer different selectivity and have different operating limitations compared to silica-based columns.[1] |
The Role of Ion-Pairing Chromatography
For particularly challenging separations of ionic or highly polar amines, ion-pairing chromatography can be a powerful tool. This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.[13][14]
Mechanism:
-
The ion-pairing reagent, which typically has a hydrophobic tail and a charged head group, forms a neutral ion-pair with the charged amine analyte in the mobile phase.[13]
-
This neutral complex can then be retained and separated by the non-polar stationary phase through hydrophobic interactions.[13]
Common Ion-Pairing Reagents for Basic (Cationic) Analytes:
-
Alkyl sulfonates (e.g., sodium dodecyl sulfate, sodium heptanesulfonate)[15]
-
Perfluorinated carboxylic acids (e.g., trifluoroacetic acid - TFA)[5][15]
Experimental Considerations:
-
Reagent Concentration: The concentration of the ion-pairing reagent will affect the retention of the analyte.[14][16]
-
Column Equilibration: It is crucial to dedicate a column to ion-pairing applications, as the reagents can be difficult to completely wash out.[13]
-
MS Compatibility: Many traditional ion-pairing reagents are not volatile and can suppress the signal in mass spectrometry. For LC-MS applications, volatile ion-pairing reagents like TFA or formic acid are preferred.[15]
Section 3: Frequently Asked Questions (FAQs)
Q1: All of my peaks are tailing, not just the amine compounds. What could be the cause?
A: If all peaks in your chromatogram exhibit tailing, the issue is likely not chemical in nature (like silanol interactions) but rather a physical problem with the system or column.[17][18] Common causes include:
-
A void or channel in the column packing: This can happen if the column has been dropped or subjected to high pressure surges.[2][19]
-
A partially blocked column inlet frit: Particulate matter from the sample or system can accumulate on the frit, distorting the flow path.[18]
-
Extra-column dead volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[3][20]
Q2: Can I use a high pH mobile phase to analyze my amine compound?
A: Yes, operating at a high pH (e.g., pH 10) can be an effective strategy for weak bases. At a pH well above the pKa of the amine, the compound will be in its neutral, uncharged form. This eliminates the ionic interaction with silanol groups and can lead to excellent peak shape.[5] However, it is critical to use a column that is stable at high pH, such as a hybrid or polymer-based column, as traditional silica-based columns will dissolve at pH values above 8.[5]
Q3: My peak shape is good, but my retention time is inconsistent. What should I check?
A: Inconsistent retention times are often related to the mobile phase.[18] Things to check include:
-
Mobile phase composition: Ensure accurate preparation of the mobile phase. Small errors in the ratio of organic solvent to aqueous buffer can lead to shifts in retention.[17]
-
Buffer concentration and pH: If the mobile phase pH is close to the pKa of your analyte, small fluctuations in pH can cause significant changes in retention time. Ensure your buffer has adequate capacity (typically >10-20 mM).[18][21]
-
Column temperature: The temperature of the column should be controlled with a column oven. Fluctuations in ambient temperature can affect retention.[17]
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.[22]
Q4: What is the difference between peak tailing and peak fronting?
A: Both are forms of peak asymmetry. Peak tailing occurs when the back half of the peak is broader than the front half, often due to strong secondary interactions between the analyte and the stationary phase.[1] Peak fronting is when the front half of the peak is broader than the back half. This is typically caused by column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase.[4][17]
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Effective Charge Separation in a Dual-Single-Atom Photocatalyst for Sacrificial Agent-Free H 2 Evolution - ACS Publications. (2024, April 8). ACS Publications. [Link]
-
HPLC Column Selection Guide - Phenomenex. (n.d.). Phenomenex. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. [Link]
-
Suitability of Ionic Liquids as Mobile-Phase Additives in HPLC With Fluorescence and UV Detection for the Determination of Heterocyclic Aromatic Amines - PubMed. (2010, February 15). PubMed. [Link]
-
Interaction of amine with the silanol group and its contribution to the silanization (adapted from Reference[4]). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International. (2020, November 11). LCGC International. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. (2022, May 10). PMC. [Link]
-
Separation techniques: Chromatography - PMC. (n.d.). PMC. [Link]
-
-
Chromatography - Royal Society of Chemistry: Education. (n.d.). Royal Society of Chemistry. [Link]
-
-
Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Veeprho. [Link]
-
HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025, November 5). Welch Materials. [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. (2018, January 9). Element Lab Solutions. [Link]
-
Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process - ACS Publications. (2022, January 31). ACS Publications. [Link]
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4). Element Lab Solutions. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News. (2025, July 17). News. [Link]
-
The Basics of Chromatography - Sartorius BIA Separations. (n.d.). Sartorius. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]
-
HPLC Column Selection Guide. (n.d.). Hawach Scientific. [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. (n.d.). Agilent. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. (n.d.). ThaiScience. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). GL Sciences. [Link]
-
Abnormal Peak Shapes - Shimadzu. (n.d.). Shimadzu. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). alwsci. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (2020, March 18). Waters Corporation. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.). Labtech. [Link]
-
When should I use an amine-bonded silica for flash chromatography? - Biotage. (2023, January 19). Biotage. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (2024, September 13). Welch Materials. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). ResearchGate. [Link]
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Technical Support Center: Optimizing Solvent Systems for Flash Chromatography of Polar Purines
Welcome to the technical support center for the purification of polar purines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, often basic, heterocyclic compounds. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to streamline your workflow and enhance purification success.
Introduction: The Challenge of Polar Purines
Purines (e.g., adenine, guanine) and their derivatives are fundamental to numerous biological processes, making them a cornerstone of pharmaceutical research. However, their polarity presents a significant hurdle for purification by normal-phase flash chromatography. These molecules often exhibit strong, sometimes irreversible, binding to silica gel, leading to poor recovery and significant peak tailing. Conversely, in reversed-phase chromatography, they can be so hydrophilic that they elute with the solvent front, resulting in no separation.[1] This guide will equip you with the strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my polar purine compounds so difficult to purify on silica gel?
Polar purines typically contain multiple nitrogen atoms and often have hydroxyl or amino functional groups. These features allow for strong hydrogen bonding and dipole-dipole interactions with the polar silanol groups (Si-OH) on the surface of silica gel.[2] This strong interaction leads to high retention, requiring highly polar mobile phases for elution, which in turn can cause issues like poor selectivity and co-elution with other polar impurities.[3]
Q2: What is the fundamental difference between Normal-Phase, Reversed-Phase, and HILIC for purine separation?
-
Normal-Phase (NP): Uses a polar stationary phase (like silica) and a non-polar mobile phase.[4] Polar compounds like purines stick very strongly. Elution strength is increased by making the mobile phase more polar.
-
Reversed-Phase (RP): Employs a non-polar (hydrophobic) stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[5][6] Highly polar purines have weak interactions with the stationary phase and may elute too quickly.[1] Elution strength is increased by making the mobile phase less polar (increasing the organic solvent percentage).[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a unique mode that uses a polar stationary phase (like silica, diol, or amine columns) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous solvent.[7][8] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer.[1][7] It's an excellent alternative for compounds that are too polar for reversed-phase and too strongly retained in normal-phase.[1]
Q3: When should I add an acid or base modifier to my mobile phase?
Modifiers are crucial for improving the peak shape of ionizable compounds like purines.[9]
-
Basic Modifiers (e.g., Triethylamine (TEA), Ammonium Hydroxide): Purines are basic. The acidic nature of residual silanol groups on silica can cause strong ionic interactions, leading to severe peak tailing.[2][10] Adding a small amount of a competing base (e.g., 0.1-1% TEA or a 10% ammonia in methanol solution) to the mobile phase masks these active sites, resulting in sharper, more symmetrical peaks.[3][11][12]
-
Acidic Modifiers (e.g., Formic Acid, Acetic Acid, TFA): In reversed-phase chromatography, adding a volatile acid keeps the basic purine molecules protonated (positively charged) and can improve peak shape and retention, especially when using ion-pairing techniques.[9][13]
Q4: Should I use wet (liquid) or dry loading for my polar sample?
For polar compounds, dry loading is almost always superior .[14]
-
The Problem with Liquid Loading: Polar purines often require a polar solvent (like DMSO, DMF, or methanol) for dissolution.[15] Injecting this strong solvent directly onto a normal-phase column disrupts the equilibration at the column head. The strong solvent acts as the mobile phase initially, carrying your compound down the column prematurely and causing band broadening and poor separation.[15][16]
-
The Advantage of Dry Loading: Dry loading involves pre-adsorbing your sample onto an inert support (like silica gel or diatomaceous earth) and then loading the resulting dry powder onto the column.[14][17] This ensures that the separation begins under the gentle, low-polarity initial conditions of your gradient, leading to sharper bands and significantly better resolution.[15][16]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My purine compound will not elute from the silica gel column, even with 10-20% Methanol in Dichloromethane (DCM).
Cause: The analyte is too polar and is interacting too strongly with the acidic silica surface. Standard solvent systems lack the eluotropic strength or the ability to disrupt these interactions.
Solutions:
-
Introduce a Basic Modifier: The most common cause of irreversible binding is the interaction between the basic purine nitrogens and acidic silanol groups.
-
Action: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution as the polar component in your DCM mobile phase.[3][18] Start with a gradient of 0-10% of the (10% NH4OH in MeOH) solution in DCM. This will neutralize the silica surface and elute your compound.
-
-
Switch to HILIC Mode: This technique is specifically designed for highly polar compounds.[1][7]
-
Action: Use a standard silica column. The mobile phase should be a gradient starting from high organic content to increasing aqueous content. A typical HILIC gradient is Acetonitrile (Solvent A) and Water (Solvent B). Start with ~95:5 A:B and gradient to ~50:50 A:B.[11] The water is the "strong" eluting solvent in this mode.[19]
-
-
Consider an Amine-Functionalized Column: Amine columns provide a less acidic surface than silica and can offer different selectivity for purine derivatives, often improving resolution.[8][13]
Issue 2: My compound elutes, but the peak is very broad and tails significantly.
Cause: This is a classic sign of secondary interactions, typically between the basic analyte and acidic silanols on the stationary phase.[2] It can also be caused by overloading or poor sample solubility in the mobile phase.
Solutions:
-
Optimize the Basic Modifier: If you are already using a modifier, its concentration may be insufficient.
-
Action: Incrementally increase the concentration of triethylamine or ammonium hydroxide in your mobile phase. Perform TLC analysis to observe the effect on the spot shape; a round, compact spot is the goal.
-
-
Reduce Column Loading: Overloading the column saturates the stationary phase, leading to tailing.
-
Action: For a difficult separation, reduce the sample load to 0.5-1% of the column's silica mass. If using dry loading, ensure the ratio of sample-to-silica for the dry load is appropriate for the overall column size.[20]
-
-
Switch to a Reversed-Phase Method: If tailing persists in normal-phase, a change in mechanism is warranted.
-
Action: Use a C18 column with a water/acetonitrile or water/methanol gradient. Add 0.1% formic acid or acetic acid to both solvents to ensure consistent protonation of the purine and improve peak shape.[13]
-
Issue 3: My purine compound is eluting at the solvent front in reversed-phase (C18).
Cause: The compound is too hydrophilic (polar) and has minimal affinity for the non-polar C18 stationary phase. It remains in the highly polar mobile phase and is washed off the column without retention.[1]
Solutions:
-
Switch to HILIC Mode: This is the ideal solution for this problem. The polar stationary phase in HILIC will retain and separate very polar analytes that are unretained by reversed-phase.[1][7]
-
Action: Use a silica, diol, or dedicated HILIC column. Employ a gradient of high-organic (e.g., 95% acetonitrile) to increasing-aqueous (e.g., 50% water).
-
-
Use a More Polar Reversed-Phase Column: Not all RP columns are the same.
-
Action: Consider a column with an embedded polar group (EPG) or a Phenyl-Hexyl phase. These offer alternative selectivity and can provide more retention for polar molecules compared to a standard C18.[21]
-
-
Employ Ion-Pairing Chromatography (Advanced): This technique introduces a reagent that pairs with your charged analyte, making the resulting complex more hydrophobic and thus more retained on a C18 column.
Key Protocols & Workflows
Protocol 1: TLC Method Development for a Polar Basic Purine (Normal-Phase)
-
Prepare Test Solvents: Create a set of test eluents.
-
System A: Dichloromethane (DCM) / Methanol (MeOH)
-
System B: DCM / (10% Ammonium Hydroxide in MeOH)
-
-
Spot the TLC Plate: Dissolve your crude sample in a suitable solvent (e.g., DCM/MeOH or DMSO) and spot it on two separate silica gel TLC plates.
-
Develop the Plates: Place one plate in a chamber with 9:1 DCM:MeOH. Place the second plate in a chamber with 9:1 DCM:(10% NH4OH in MeOH).
-
Analyze the Results:
-
Plate A (No Base): You will likely see significant streaking or the spot remaining at the baseline. This confirms a strong, undesirable interaction with the silica.
-
Plate B (With Base): The spot should be more compact and have moved up the plate.
-
-
Optimize Rf Value: Adjust the ratio of the DCM:(10% NH4OH in MeOH) system until your target compound has a Retention Factor (Rf) between 0.15 and 0.35.[23] This Rf range is optimal for translating to a flash chromatography gradient.[23][24]
Protocol 2: Dry Loading a Polar Sample
-
Dissolve the Sample: Dissolve your crude material (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol, acetone, or DCM).[17]
-
Add Adsorbent: Add about 2-4 times the mass of your sample in an inert adsorbent (e.g., 1-2 g of silica gel or Celite®/diatomaceous earth).[16]
-
Mix and Evaporate: Swirl the flask to create a slurry. Remove the solvent under reduced pressure (rotary evaporator) until you have a completely dry, free-flowing powder.[11][17]
-
Load the Column: Carefully add the dry powder to the top of your pre-equilibrated flash column or into a dedicated dry-load vessel.
-
Begin Elution: Start the run with 100% of your weak solvent (e.g., DCM) and begin the gradient based on your TLC optimization.
Data Summary Table
| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Best For... | Key Modifiers |
| Normal-Phase | Polar (Silica) | Non-polar, increasing polarity | Moderately polar purines; compounds with good solubility in DCM/EtOAc. | Triethylamine, Ammonium Hydroxide (to improve peak shape).[11] |
| Reversed-Phase | Non-polar (C18) | Polar, decreasing polarity | Purines with some hydrophobic character; when NP fails due to tailing.[5] | Formic Acid, Acetic Acid, TFA (to improve peak shape).[13] |
| HILIC | Polar (Silica, Amine, Diol) | High organic, increasing aqueous | Very polar, water-soluble purines that are unretained in RP.[1][7][19] | Ammonium formate, Ammonium acetate (to buffer and improve peak shape).[21] |
Visualized Workflows (Graphviz)
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from Biotage website: [Link]
-
University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from UCLA Chemistry and Biochemistry: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from Teledyne ISCO: [Link]
-
Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?. [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. [Link]
-
Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. [Link]
-
Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53. [Link]
-
Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]
-
Al-Fantazi, A. M., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molbank, 2024(2), M1849. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from SIELC: [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from Biotage website: [Link]
-
Resospace. (n.d.). Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. [Link]
-
Putri, S. P., et al. (2021). Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. Methods and Protocols, 4(3), 51. [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Kormos, C. M., et al. (2011). General methods for flash chromatography using disposable columns. Journal of the Brazilian Chemical Society, 22(6), 1075-1081. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from Teledyne ISCO: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department: [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. [Link]
-
Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. [Link]
-
Studzińska, S., & Bocian, S. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography Separations. Chromatographia, 85(6), 523-531. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]
-
Chromatography Forum. (2012, February 18). How to improve purine peak efficency. [Link]
-
LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]
-
Feng, F., et al. (2000). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column]. Se Pu, 18(6), 541-543. [Link]
-
SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from SIELC: [Link]
-
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. [Link]
-
West, C., & Lesellier, E. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1492, 136-143. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from GL Sciences: [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]
-
Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
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ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]
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Comparative analysis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- with known inhibitors
Executive Summary
The development of ATP-competitive kinase inhibitors relies heavily on exploiting the purine scaffold, a structural mimic of the adenine ring in ATP. This guide provides an in-depth comparative analysis of the experimental building block 1-Propen-1-amine, 3-(1H-purin-2-yl)- (hereafter referred to as PPA , CAS 697807-17-3)[1] against two gold-standard purine-based Cyclin-Dependent Kinase (CDK) inhibitors: Roscovitine (Seliciclib) and Purvalanol A [2]. By dissecting their structural mechanics, quantitative inhibitory profiles, and cellular target engagement, this guide equips drug development professionals with a framework for evaluating novel purine derivatives in oncology and inflammatory disease models.
Structural & Mechanistic Causality
Cyclin-dependent kinases (CDKs) are proline-directed serine/threonine kinases that drive cell cycle progression and transcriptional regulation. To inhibit these enzymes, small molecules must outcompete intracellular ATP (typically present at millimolar concentrations) for the kinase active site.
The purine core of these inhibitors forms critical hydrogen bonds with the hinge region of the kinase (e.g., the backbone amide and carbonyl of Leu83 in CDK2).
-
Roscovitine: Features a benzylamino group at the C6 position and an R-1-hydroxy-2-butylamino group at the C2 position. The purine ring anchors the molecule, while the C6 substituent points toward the solvent-exposed region, and the C2 substituent occupies the ribose-binding pocket.
-
Purvalanol A: Utilizes a 3-chloroaniline group at C6 and an isopropyl group at N9. This bulkier hydrophobic substitution dramatically increases its affinity for CDK2 (IC50 ~70 nM) compared to Roscovitine (IC50 ~700 nM)[2].
-
PPA (1-Propen-1-amine, 3-(1H-purin-2-yl)-): Unlike the highly substituted Roscovitine and Purvalanol A, PPA features a 1-propen-1-amine chain directly attached to the C2 position of the purine ring[1]. This unsaturated aliphatic amine provides a unique vector for probing the ribose-binding pocket. The terminal primary amine can act as a hydrogen bond donor/acceptor, potentially altering the electrostatic interactions within the active site and offering a distinct selectivity profile.
Fig 1: Mechanism of action for purine-based CDK inhibitors blocking the Rb-E2F signaling axis.
Quantitative Profiling: Comparative Data
To objectively evaluate PPA, it must be benchmarked against the established IC50 values of Roscovitine and Purvalanol A. The table below summarizes the in vitro kinase inhibition data. (Note: As PPA is an early-stage building block, its data is represented as a comparative baseline to illustrate the profiling framework).
| Compound | Primary Targets | CDK1 IC50 | CDK2 IC50 | CDK4 IC50 | Structural Classification |
| Roscovitine | CDK1, 2, 5, 7, 9 | 0.7 µM | 0.7 µM | >100 µM | C2/C6-Substituted Purine |
| Purvalanol A | CDK1, 2, 5 | 4.0 nM | 70.0 nM | 850 nM | C2/C6/N9-Substituted Purine |
| PPA | CDK (Putative) | Profiling Req. | Profiling Req. | Profiling Req. | C2-Allylamine Purine |
Data sources: Roscovitine, Purvalanol A[2], PPA[1].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of purine derivatives requires a self-validating experimental system. The following protocols detail the causality behind each procedural step.
Protocol A: Universal In Vitro Kinase Assay (ADP-Glo)
Rationale: ATP-competitive inhibitors prevent the transfer of the terminal phosphate from ATP to the substrate. Measuring the byproduct (ADP) directly correlates with kinase activity. By using a coupled luciferase reaction, we amplify the signal and avoid the regulatory burdens of radiometric ( 33 P-ATP) assays, creating a highly reproducible system with a high signal-to-background ratio.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of PPA, Roscovitine, and Purvalanol A in 100% DMSO. Causality: A wide concentration range (e.g., 1 nM to 100 µM) is required to capture the full sigmoidal dose-response curve for accurate IC50 calculation.
-
Kinase Reaction Assembly: In a 384-well plate, combine 10 ng of recombinant CDK2/Cyclin E, 0.2 µg/µL of Histone H1 (substrate), and the compound dilutions. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP is introduced.
-
Reaction Initiation: Add ultra-pure ATP to a final concentration of 10 µM (approximating the Km for CDK2) to start the reaction. Incubate for 60 minutes.
-
ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes. Causality: This step terminates the kinase reaction and actively depletes any unconsumed ATP, ensuring that the subsequent luminescence signal is exclusively generated from the ADP produced during the kinase reaction.
-
Signal Generation & Readout: Add the Kinase Detection Reagent to convert ADP back to ATP, which is simultaneously utilized by luciferase to generate light. Read luminescence on a microplate reader.
-
Validation Check: The assay is self-validating if the Z'-factor (calculated from DMSO-only positive controls and no-enzyme negative controls) is >0.6.
Fig 2: Step-by-step in vitro ADP-Glo kinase assay workflow for compound profiling.
Protocol B: Cellular Target Engagement (Phospho-Rb Immunoblotting)
Rationale: In vitro potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition. Because CDKs directly phosphorylate the Retinoblastoma protein (Rb) at specific residues (Ser807/811) to relieve E2F repression, monitoring this specific phosphorylation event provides direct, causal proof of intracellular target engagement[3].
-
Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells at 3×105 cells/well in 6-well plates. Treat with PPA, Roscovitine (10 µM), or DMSO vehicle for 24 hours. Causality: 24 hours allows sufficient time for the inhibitors to arrest the cell cycle and for existing phospho-Rb to be dephosphorylated by cellular phosphatases.
-
Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na 3 VO 4 ). Causality: Phosphatase inhibitors are strictly required to preserve the transient phosphorylation state of Rb during the extraction process.
-
SDS-PAGE & Transfer: Resolve 30 µg of total protein on an 8% polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against pRb (Ser807/811) and total Rb. Use GAPDH as a loading control.
-
Validation Check: The system self-validates if total Rb and GAPDH levels remain constant across all lanes, proving that the loss of the pRb signal is due to specific kinase inhibition rather than global protein degradation or unequal loading[3].
References
-
Meijer, L., et al. "Roscovitine in cancer and other diseases." NIH PubMed Central. Available at:[Link]
-
Hsieh, J., et al. "Pharmacological Inhibition of Cyclin Dependent Kinases Causes p53 Dependent Apoptosis in Renal Cell Carcinoma." Journal of Urology. Available at:[Link]
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Comparing the efficacy of different synthetic routes to purine derivatives
For researchers, scientists, and drug development professionals, the synthesis of purine derivatives is a critical endeavor, underpinning the creation of novel therapeutics for a vast array of diseases. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The choice of synthetic route can profoundly impact the efficiency, scalability, and cost-effectiveness of producing these vital compounds. This guide provides an in-depth comparison of the primary synthetic routes to purine derivatives, offering an objective analysis of their performance supported by experimental data.
Introduction: The Enduring Importance of Purine Scaffolds
Purines, composed of a fused pyrimidine and imidazole ring system, are fundamental to all life.[1] They are integral components of nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules (cAMP). This inherent biological relevance has made purine analogs a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and anti-inflammatory agents.[2][3] Consequently, the development of efficient and versatile methods for their synthesis remains a topic of intense research.
This guide will compare and contrast four key synthetic strategies: the classical Traube and Fischer syntheses, and the more modern microwave-assisted and solid-phase synthesis techniques. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on available data.
Classical Approaches: Building the Bicyclic Core
The traditional methods for constructing the purine ring system, namely the Traube and Fischer syntheses, have been the bedrock of purine chemistry for over a century.
The Traube Purine Synthesis: A Versatile and High-Yielding Mainstay
First reported by Wilhelm Traube in 1900, this method remains one of the most versatile and widely used approaches for the synthesis of a diverse range of purine derivatives.[4] The Traube synthesis constructs the purine ring by first building a pyrimidine intermediate, which is then functionalized and cyclized to form the fused imidazole ring.[5]
Mechanism and Strategic Considerations:
The general strategy involves the nitrosation of a 4-aminopyrimidine derivative at the 5-position, followed by reduction of the nitroso group to an amine. The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon synthon, such as formic acid or its derivatives, to furnish the purine core.[6][7] The choice of starting pyrimidine and the one-carbon cyclizing agent allows for the introduction of various substituents on the final purine ring.
Diagram of the Traube Purine Synthesis Mechanism:
Caption: General mechanism of the Traube purine synthesis.
Advantages:
-
Versatility: A wide variety of substituted purines can be synthesized by choosing appropriately substituted pyrimidines and cyclizing agents.[8]
-
High Yields: The Traube synthesis is known for providing good to excellent yields, often in the range of 65-98%.[9]
-
Scalability: The procedure is generally scalable, making it suitable for the production of larger quantities of material.
Disadvantages:
-
Multi-step Process: The synthesis involves multiple distinct steps, which can be time-consuming.
-
Harsh Conditions: Some steps may require harsh reagents or elevated temperatures.
The Fischer Purine Synthesis: A Classical Route from Uric Acid
Developed by the Nobel laureate Emil Fischer, this method historically played a crucial role in elucidating the structure of purines.[8] The Fischer synthesis typically starts from uric acid or related xanthine derivatives and involves a series of chemical transformations to arrive at the desired purine.
Mechanism and Strategic Considerations:
A common pathway in the Fischer synthesis involves the chlorination of uric acid with reagents like phosphorus oxychloride to form 2,6,8-trichloropurine. This versatile intermediate can then undergo selective nucleophilic substitution reactions to introduce various functional groups at the 2, 6, and 8 positions. Subsequent reduction steps can then remove the chloro groups if desired.
Diagram of the Fischer Purine Synthesis:
Caption: A simplified representation of the Fischer purine synthesis.[10]
Advantages:
-
Readily Available Starting Materials: Uric acid is an inexpensive and readily available starting material.
-
Access to Halogenated Purines: This method provides a direct route to chlorinated purine intermediates, which are valuable for further functionalization.
Disadvantages:
-
Limited Diversity in Core Structure: The starting material dictates the initial substitution pattern, limiting the diversity of the purine core that can be accessed directly.
-
Harsh Reagents: The use of reagents like phosphorus oxychloride requires careful handling and specific reaction conditions.
-
Potentially Lower Yields: The multi-step nature and harsh conditions can sometimes lead to lower overall yields compared to the Traube synthesis.
Modern Synthetic Strategies: Accelerating Discovery
In the fast-paced environment of drug discovery, efficiency and throughput are paramount. Modern synthetic techniques like microwave-assisted synthesis and solid-phase synthesis have been adapted to purine chemistry to meet these demands.
Microwave-Assisted Purine Synthesis: Speed and Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures.[11] This direct heating of polar molecules can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.[11]
Causality Behind Experimental Choices:
The choice to employ microwave synthesis is driven by the need for rapid reaction optimization and the synthesis of compound libraries. The uniform and rapid heating provided by microwaves can overcome kinetic barriers and drive reactions to completion much faster than traditional heating methods, which rely on slower conductive heating.[11] This is particularly advantageous for reactions that are sluggish at lower temperatures or require prolonged heating, which can lead to decomposition of starting materials or products.
Advantages:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[12][13]
-
Increased Yields and Purity: The rapid heating can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[12][13]
-
Enabling Difficult Transformations: Microwave heating can facilitate reactions that are difficult to achieve under conventional conditions.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability Challenges: While scalable, it may require specialized equipment for large-scale reactions compared to conventional methods.
Solid-Phase Synthesis: High-Throughput and Automation
Solid-phase synthesis (SPS) has revolutionized the generation of large compound libraries for high-throughput screening. In this technique, the starting material is covalently attached to an insoluble polymer support (resin), and reagents are added in solution.[14] Excess reagents and byproducts are simply washed away, eliminating the need for traditional purification methods between steps.
Self-Validating System:
The success of each step in a solid-phase synthesis is typically monitored using qualitative tests (e.g., colorimetric tests for the presence of free amines) or by cleaving a small amount of the resin-bound product for analysis by techniques like LC-MS. This iterative process of reaction and validation ensures that the desired transformations are proceeding as expected before moving to the next step.
Advantages:
-
High-Throughput: Enables the parallel synthesis of hundreds or thousands of compounds.[15]
-
Simplified Purification: Purification is achieved by simple filtration and washing of the resin.[14]
-
Automation: The process is amenable to automation, further increasing throughput.
Disadvantages:
-
Reaction Optimization: Reactions on a solid support can sometimes be more challenging to optimize than their solution-phase counterparts.
-
Limited Reaction Scope: Not all solution-phase reactions are readily adaptable to a solid support.
-
Characterization of Intermediates: Characterization of resin-bound intermediates can be difficult.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of these synthetic routes, the following table summarizes key performance indicators for the synthesis of representative purine derivatives. It is important to note that direct comparisons can be challenging as reaction conditions and target molecules vary across different studies. However, general trends can be discerned.
| Synthetic Route | Target Purine Derivative | Starting Materials | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traube Synthesis | Guanine | 2,4-Diamino-6-hydroxypyrimidine, Sodium Nitrite, Formic Acid | Several hours | 65-98%[9] | High versatility and yield, scalable. | Multi-step, can require harsh conditions. |
| Fischer Synthesis | 2,6,8-Trichloropurine | Uric Acid, Phosphorus Oxychloride | Several hours | Moderate | Inexpensive starting material, direct access to halogenated purines. | Harsh reagents, limited core diversity. |
| Microwave-Assisted | 2,6,9-Trisubstituted Purines | 2,6-Dichloropurine, Amines | 1 hour | 43-95%[12] | Extremely fast, often higher yields and purity. | Requires specialized equipment, potential scalability challenges. |
| Solid-Phase Synthesis | 2,6,8-Trisubstituted Purines | Resin-bound 2,6-Dichloropurine | Multiple steps, hours per step | Good (overall) | High-throughput, simplified purification, automatable. | Reaction optimization can be difficult, limited reaction scope. |
Experimental Protocols
To provide a practical understanding of these methodologies, detailed, step-by-step protocols for key experiments are provided below.
Protocol 1: Traube Synthesis of Guanine
This protocol is adapted from established literature procedures.[9]
Step 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
-
Dissolve 2,4-diamino-6-hydroxypyrimidine in formamide.
-
Cool the solution to approximately 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
Step 2: Reduction of the Nitroso Group
-
To the reaction mixture from Step 1, add a reducing agent such as ammonium sulfide or sodium dithionite.
-
Gently warm the mixture to facilitate the reduction to 2,4,5-triamino-6-hydroxypyrimidine.
Step 3: Cyclization to Guanine
-
Add formic acid to the solution containing the 4,5-diaminopyrimidine.
-
Heat the reaction mixture under reflux for several hours to effect cyclization and dehydration.
-
Cool the reaction mixture and collect the precipitated guanine by filtration.
-
The crude product can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of a 2,6,9-Trisubstituted Purine
This protocol is a representative example of a microwave-assisted nucleophilic aromatic substitution on a purine core.[12][16]
-
In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 mmol), the desired amine (1.5 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol) in a suitable high-boiling solvent like 1-butanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 1 hour).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 2,6,9-trisubstituted purine derivative.
Protocol 3: Solid-Phase Synthesis of a Purine Library
This protocol outlines a general workflow for the solid-phase synthesis of a library of 2,6,8-trisubstituted purines.[17]
Step 1: Resin Loading
-
Swell a suitable resin (e.g., Rink amide resin) in a solvent such as dimethylformamide (DMF).
-
Couple 2,6-dichloropurine to the resin at the N9 position using appropriate coupling conditions.
Step 2: Diversification at C6
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a solution of a different amine to displace the chlorine at the C6 position.
-
Wash the resin thoroughly to remove excess reagents.
Step 3: Diversification at C2
-
To each reaction vessel, add a solution of a second, different amine to displace the chlorine at the C2 position. This step may require more forcing conditions (e.g., heating).
-
Wash the resin thoroughly.
Step 4: Diversification at C8
-
Perform a reaction to introduce a substituent at the C8 position, for example, via bromination followed by a Stille or Suzuki coupling.
-
Wash the resin thoroughly.
Step 5: Cleavage and Purification
-
Treat the resin with a cleavage cocktail (e.g., a solution of trifluoroacetic acid) to release the final products from the solid support.
-
Isolate and purify the individual compounds, typically by preparative HPLC.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships between the different synthetic approaches and a general experimental workflow.
Diagram of Synthetic Route Selection:
Caption: A decision tree for selecting an appropriate synthetic route.
General Experimental Workflow:
Caption: A generalized workflow for the synthesis of purine derivatives.
Conclusion and Future Outlook
The synthesis of purine derivatives continues to be a vibrant area of chemical research, driven by their immense therapeutic potential. The classical Traube and Fischer syntheses, while established for over a century, remain relevant and powerful tools, particularly for large-scale synthesis and accessing specific halogenated intermediates. However, the demands of modern drug discovery for speed and high-throughput have led to the widespread adoption of microwave-assisted and solid-phase synthesis techniques.
Microwave-assisted synthesis offers unparalleled speed and efficiency for solution-phase chemistry, enabling rapid optimization and the synthesis of small libraries. Solid-phase synthesis, on the other hand, is the method of choice for generating large, diverse libraries of compounds for high-throughput screening.
The choice of synthetic route ultimately depends on the specific goals of the researcher. For large-scale production of a specific target molecule where time is less of a constraint, the Traube synthesis may be the most economical choice. For rapid lead optimization and the synthesis of a focused library, microwave-assisted synthesis is ideal. When a large, diverse library is needed for initial screening, solid-phase synthesis is the undisputed champion.
Future developments in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis, to further accelerate the discovery of new purine-based therapeutics.
References
- Traube, W. (1900). Über eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Adenins. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
- Fischer, E. (1899). Synthesen in der Puringruppe. Berichte der deutschen chemischen Gesellschaft, 32(1), 435-504.
-
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]
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Scribd. (n.d.). 1-III) Traube Synthesis For Purine. Retrieved from [Link]
- García-García, A., et al. (2019). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 24(24), 4567.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives.
- Shaginian, A., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 6, 442.
- BenchChem. (2025). A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile.
- Brill, W. K.-D. (2001). Solid-phase synthesis of 2,6,8-trisubstituted purines. Tetrahedron Letters, 42(37), 6549-6552.
- An, H., & Cook, P. D. (2005). Preparation of a Fully Substituted Purine Library.
- Brill, W. K.-D., & Combs, A. P. (2000). Solid phase synthesis of purines from pyrimidines. Tetrahedron Letters, 41(25), 4939-4942.
- Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
- Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
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Slideshare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Retrieved from [Link]
- Thieme. (2009). Product Class 17: Purines. Science of Synthesis, 16, 947-1122.
- Kappe, C. O. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries.
-
Wiley Online Library. (n.d.). Traube Purine Synthesis. Retrieved from [Link]
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Wikimedia Commons. (2007). File:FischerPurineSynthesis.gif. Retrieved from [Link]
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News-Medical.Net. (2019). Purine Biosynthesis. Retrieved from [Link]
- MDPI. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 55.
- de la Hoz, A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules.
- Surendranath College. (n.d.). PURINE SYNTHESIS.
- Pharmacy 180. (n.d.). Synthesis of Purine Nucleotides. Retrieved from a hypothetical biochemistry resource.
- Maruyama, T., et al. (2000). Method for the synthesis of uric acid derivatives. Nucleosides, Nucleotides & Nucleic Acids, 19(7), 1193-1203.
- U.S. Patent No. 7,105,666. (2006).
- Yang, C. C., & Oró, J. (1971). The synthesis of some purines and pyrimidines by a Fischer-Tropsch-like process under possible primitive earth conditions. DSpace Repository.
- Maruyama, T., et al. (2000).
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Twist Bioscience. (2018). Solid-Phase DNA Synthesis - The Future of Protein Engineering. Retrieved from [Link]
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A Head-to-Head Comparison of Purine Analogs in Cell Viability Assays: An In-Depth Technical Guide
For researchers in oncology and drug development, understanding the relative potency of chemotherapeutic agents is paramount. Purine analogs, a cornerstone in the treatment of hematological malignancies, represent a class of drugs with nuanced differences in their mechanisms and efficacy.[1][2][3][4] This guide provides a head-to-head comparison of three prominent purine analogs—Fludarabine, Cladribine, and Clofarabine—through the lens of in vitro cell viability assays. We will delve into the causality behind experimental design, provide detailed protocols for robust and self-validating cytotoxicity assessment, and present comparative data to inform your future research.
The Science Behind Purine Analogs: A Trifecta of Cytotoxicity
Purine analogs exert their anticancer effects by masquerading as natural purines (adenine and guanine), thereby disrupting critical cellular processes.[5][6] Once inside a cell, these prodrugs are phosphorylated to their active triphosphate forms, which then wage a multi-pronged attack on cancer cells.[7][8]
Common Mechanisms of Action:
-
Inhibition of DNA Synthesis: The triphosphate metabolites of purine analogs compete with their natural counterparts for incorporation into newly synthesizing DNA strands.[9][10][11] This incorporation leads to the termination of DNA chain elongation, a critical step in cell replication.[10][11]
-
Inhibition of Key Enzymes: These analogs are potent inhibitors of enzymes crucial for DNA synthesis and repair, such as DNA polymerase and ribonucleotide reductase.[9][12][13][14][15][16] By inhibiting ribonucleotide reductase, they deplete the cell's pool of deoxyribonucleotides, the essential building blocks for DNA.[12][14]
-
Induction of Apoptosis: The accumulation of DNA strand breaks and the disruption of DNA repair mechanisms trigger programmed cell death, or apoptosis.[1][12][14] Some purine analogs can also directly interfere with mitochondrial function, further pushing the cell towards apoptosis.[12][14]
While they share a common playbook, the subtle structural differences between Fludarabine, Cladribine, and Clofarabine influence their metabolic activation, substrate affinity for key enzymes, and ultimately, their cytotoxic potency.
-
Fludarabine: A fluorinated analog of the antiviral agent vidarabine, it is a potent inhibitor of DNA polymerase and ribonucleotide reductase.[9][17] Its active form, F-ara-ATP, gets incorporated into both DNA and RNA, disrupting their synthesis and function.[9][11]
-
Cladribine: This chlorinated deoxyadenosine analog is resistant to deamination by adenosine deaminase (ADA), leading to its accumulation in lymphocytes.[18] Its active triphosphate form, 2-CdATP, is incorporated into DNA, causing strand breaks and apoptosis.[19][20] Cladribine is particularly effective in both dividing and resting lymphocytes.[19]
-
Clofarabine: Considered a second-generation purine analog, it was rationally designed to combine the most favorable properties of fludarabine and cladribine.[13][16] It is a potent inhibitor of both DNA polymerase and ribonucleotide reductase and is known to induce apoptosis effectively.[12][13][14]
Visualizing the Mechanism: The Purine Analog Pathway
Caption: Mechanism of action of purine analogs in a cancer cell.
Designing a Head-to-Head Comparison: A Framework for Robust Data
To objectively compare the cytotoxic effects of Fludarabine, Cladribine, and Clofarabine, a well-controlled in vitro study is essential. The following experimental design provides a framework for generating reliable and comparable data.
Choice of Cell Lines
The selection of cell lines is critical and should be guided by the clinical applications of the drugs being tested. For purine analogs, cell lines derived from hematological malignancies are most relevant. A panel of cell lines can also reveal differential sensitivities.
-
OCI-AML3: An acute myeloid leukemia (AML) cell line.
-
HL-60: A promyelocytic leukemia cell line.
-
KBM3/Bu250⁶: A busulfan-resistant myeloid leukemia cell line.
Selection of Cell Viability Assays
The choice of assay can influence the outcome of a cytotoxicity study. Here, we will utilize two common assays with different underlying principles to ensure the robustness of our findings.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.[23][24][25] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[23]
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Maintenance: Culture the selected leukemia cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
For the MTT and CellTiter-Glo® assays, seed the cells in 96-well plates. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment. A typical starting point is 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Allow the cells to adhere and stabilize for 24 hours before adding the drug compounds.
-
II. Drug Preparation and Treatment
-
Stock Solutions: Prepare 10 mM stock solutions of Fludarabine, Cladribine, and Clofarabine in a suitable solvent, such as DMSO or sterile PBS, and store them at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare a series of 2-fold or 10-fold dilutions of each drug in complete culture medium. The concentration range should be wide enough to capture the full dose-response curve, from no effect to complete cell death. A typical range for these compounds might be from 0.01 µM to 100 µM.
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
III. Cell Viability Assessment
-
Incubation: Incubate the treated plates for a predetermined time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Incubation: Incubate the treated plates for the same duration as the MTT assay (48 or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizing the Workflow: From Cell Seeding to Data Analysis
Caption: Experimental workflow for comparing purine analog cytotoxicity.
Comparative Data Analysis: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug.[26][27][28][29][30] It represents the concentration of a drug required to inhibit cell viability by 50%.[26][27]
Data Interpretation
The following table presents a hypothetical but representative dataset of IC50 values for Fludarabine, Cladribine, and Clofarabine in the selected leukemia cell lines after a 72-hour incubation period.
| Cell Line | Drug | IC50 (µM) |
| OCI-AML3 | Fludarabine | 15.2 |
| Cladribine | 8.5 | |
| Clofarabine | 1.8 | |
| HL-60 | Fludarabine | 22.7 |
| Cladribine | 12.1 | |
| Clofarabine | 2.5 | |
| KBM3/Bu250⁶ | Fludarabine | 35.4 |
| Cladribine | 18.9 | |
| Clofarabine | 4.1 |
Data are for illustrative purposes and represent hypothetical mean values from three independent experiments.
Key Observations from the Hypothetical Data:
-
Potency Hierarchy: Across all three cell lines, Clofarabine consistently exhibits the lowest IC50 value, indicating the highest potency. This aligns with its design as a second-generation purine analog.[13][16]
-
Differential Sensitivity: The cell lines show varying degrees of sensitivity to the drugs, with HL-60 and OCI-AML3 being more sensitive than the busulfan-resistant KBM3/Bu250⁶ line.
-
Cladribine vs. Fludarabine: Cladribine demonstrates greater potency than Fludarabine in these hypothetical leukemia cell lines.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of purine analogs in cell viability assays. The experimental design and protocols outlined here emphasize the importance of methodological rigor and the use of complementary assays to ensure data reliability.
Based on their mechanisms of action and the illustrative data, Clofarabine emerges as the most potent of the three purine analogs in this in vitro setting. However, it is crucial to remember that in vitro potency does not always translate directly to clinical efficacy, which is influenced by a multitude of factors including pharmacokinetics, drug metabolism, and tumor microenvironment.
For researchers and drug development professionals, these findings underscore the value of comparative in vitro studies in the early stages of drug evaluation. Future studies could expand on this framework by:
-
Including a broader panel of cancer cell lines, including those with known resistance mechanisms.
-
Investigating the effects of drug combinations.
-
Correlating in vitro data with in vivo studies in animal models.
By employing a systematic and well-controlled approach, we can continue to unravel the nuances of anticancer agents and pave the way for more effective and personalized cancer therapies.
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Valdez, B. C., Murray, D., Li, Y., & Andersson, B. S. (2015). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators. Experimental hematology, 43(6), 448–456. [Link]
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A Senior Application Scientist's Guide to Orthogonal Methods for Confirming Compound Structure
For Researchers, Scientists, and Drug Development Professionals
The American Chemical Society (ACS) and other regulatory bodies have established guidelines that emphasize the need for adequate evidence to firmly establish both the identity and purity of new chemical entities.[5][6][7][8][9] This typically involves a combination of spectroscopic and chromatographic techniques to provide a complete picture of the molecule.
The Pillars of Structural Confirmation: A Multi-Technique Approach
The modern paradigm for structure elucidation relies on the synergistic use of several powerful analytical techniques. The three primary pillars are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These are often supplemented by Vibrational Spectroscopy (IR and Raman) and Chiral Separation techniques to provide a comprehensive and irrefutable structural assignment.[10]
The Strategic Workflow for Structural Elucidation
A logical and efficient workflow is crucial for timely and accurate structure determination. The process generally begins with techniques that provide broad, foundational information and progresses to more specific and definitive methods.
Caption: A typical workflow for comprehensive compound structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful and indispensable tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11][12]
Core Principle: NMR exploits the magnetic properties of certain atomic nuclei, most commonly ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local electronic environment.[12]
Key NMR Experiments and Their Contributions:
| Experiment | Information Provided | Causality of Choice |
| 1D ¹H NMR | Provides information on the number and type of hydrogen atoms (protons), their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).[11] | The first and most fundamental NMR experiment performed. It gives a quick overview of the proton framework of the molecule. |
| 1D ¹³C NMR | Reveals the number of chemically distinct carbon atoms in a molecule and their electronic environments. | Essential for determining the carbon backbone and identifying the presence of key functional groups like carbonyls. |
| 2D COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds.[13] | Used to trace out proton-proton spin systems and establish connectivity between adjacent protons.[13] |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to the carbon atom it is directly attached to. | A crucial experiment for assigning carbon signals based on their attached, and more easily assigned, proton signals. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | This is the key experiment for piecing together the molecular fragments identified by COSY and HSQC to build the complete carbon skeleton. |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other in space, regardless of their bonding connectivity.[12] | Essential for determining the relative stereochemistry and conformation of a molecule.[12] |
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These will guide the parameter setup for the 2D experiments.
-
2D COSY Acquisition: Set up a gradient-selected COSY experiment. Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
2D HSQC Acquisition: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. The spectral widths should cover the full proton and carbon chemical shift ranges. Key parameters include setting the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
2D HMBC Acquisition: Set up a gradient-selected HMBC experiment. The long-range coupling constant (ⁿJCH) is typically set to 8-10 Hz to observe two- and three-bond correlations.
-
Data Processing and Analysis: Process the acquired data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular structure step-by-step.[14]
Caption: Logical flow of information from various NMR experiments to a proposed structure.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is the primary method for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula.[15][16][17]
Core Principle: A sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z ratio.[18]
Comparison of MS Techniques:
| Technique | Information Provided | Strengths | Limitations |
| Low-Resolution MS (LRMS) | Provides the nominal molecular weight (integer mass) of the compound. | Fast and widely available. Good for routine confirmation of known compounds. | Cannot distinguish between compounds with the same nominal mass but different elemental compositions.[5] |
| High-Resolution MS (HRMS) | Measures the exact mass of the molecular ion to several decimal places.[18][19] | Allows for the unambiguous determination of the molecular formula by comparing the measured exact mass to calculated masses for possible elemental compositions.[16][19] | More expensive and requires careful calibration. |
| Tandem MS (MS/MS) | Provides structural information by fragmenting the molecular ion and analyzing the masses of the resulting fragment ions.[16] | The fragmentation pattern serves as a "fingerprint" that can be used to identify the compound or elucidate its structure.[15][16] | Interpretation of fragmentation patterns can be complex for novel compounds. |
Experimental Protocol: Molecular Formula Determination by HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode. Ensure the instrument is properly calibrated using a known standard.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software or an online calculator to generate a list of possible molecular formulas that match the measured exact mass within a narrow mass tolerance (typically < 5 ppm).[17][19]
-
Formula Validation: The correct molecular formula is often the one that makes the most chemical sense and is consistent with the data from other techniques, such as NMR.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers.[20][21][22]
Core Principle: When a beam of X-rays is passed through a single, well-ordered crystal, the X-rays are diffracted in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in space.[20]
Why it is considered the "gold standard": Unlike spectroscopic methods that provide information about connectivity and relative stereochemistry, X-ray crystallography provides a direct visualization of the molecule's structure.[10] This is particularly crucial in pharmaceutical development, where the handedness (chirality) of a drug molecule can dramatically affect its efficacy and safety.[21]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, special techniques are used to determine the absolute configuration, often involving the analysis of anomalous dispersion effects.[23][24]
Complementary Orthogonal Techniques
While NMR, MS, and X-ray crystallography are the primary tools, other techniques provide valuable, complementary information.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.[25] They are based on the principle that molecular bonds vibrate at specific frequencies.
-
IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment.[26] It is particularly sensitive to polar functional groups like C=O, O-H, and N-H.[26][27]
-
Raman Spectroscopy: Measures the inelastic scattering of light, which is sensitive to vibrations that cause a change in the molecule's polarizability.[26] It is often complementary to IR, providing strong signals for non-polar bonds like C-C, C=C, and C-S.[26][28]
Why they are orthogonal: IR and Raman spectroscopy rely on different selection rules, meaning that some vibrational modes may be active in one technique but not the other.[26][29] Using both provides a more complete picture of the functional groups present.[25][27][28]
Chiral Separation Techniques
For chiral molecules, it is essential to determine the enantiomeric purity. Chiral chromatography is the most widely used technique for this purpose.[30][31][32]
Core Principle: Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.[30][33]
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Column: The most common method for analytical and preparative separation of enantiomers.[31]
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and is more environmentally friendly than HPLC.
-
Gas Chromatography (GC) with a Chiral Column: Suitable for volatile and thermally stable chiral compounds.
Conclusion: A Self-Validating System for Unquestionable Structural Integrity
The confirmation of a compound's structure is a multi-faceted process that demands a rigorous and logical approach. By employing a suite of orthogonal analytical methods, researchers and drug development professionals can build a self-validating system where the data from each technique corroborates the others. This integrated approach, combining the connectivity information from NMR, the molecular formula from HRMS, the absolute configuration from X-ray crystallography, and supplementary data from vibrational spectroscopy and chiral separations, provides the highest level of confidence in a structural assignment. This adherence to scientific integrity is paramount for advancing research, ensuring product quality, and meeting regulatory expectations.
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Benchmarking Next-Generation Targeted Protein Degraders Against Standard-of-Care Kinase Inhibitors
A Technical Guide for Evaluating Novel Therapeutics in EGFR-Mutant NSCLC
As drug development pivots from traditional occupancy-driven pharmacology to event-driven modalities, benchmarking novel compounds against the Standard of Care (SoC) requires a fundamental shift in experimental design. This guide provides a comprehensive, self-validating framework for benchmarking next-generation Targeted Protein Degraders (PROTACs) against the SoC small-molecule inhibitor, Osimertinib, in the context of Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC).
Mechanistic Rationale: The Imperative to Move Beyond SoC
Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is the global standard of care for first-line treatment of locally advanced EGFR-mutant NSCLC[1]. It achieves its exceptional efficacy by forming an irreversible covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding pocket of the EGFR kinase domain[2].
However, the evolutionary pressure exerted by Osimertinib inevitably leads to acquired resistance. The most prevalent on-target resistance mechanism is the C797S mutation , where cysteine is substituted by serine[3]. This single amino acid change abolishes the nucleophilic thiol group required for covalent bonding, rendering Osimertinib structurally impotent against the receptor[4].
To overcome this, researchers are developing EGFR PROTACs (e.g., HJM-561). Unlike TKIs that require continuous active-site occupation, PROTACs act catalytically by recruiting an E3 ubiquitin ligase to the target protein, tagging it for proteasomal degradation[5]. Because PROTACs do not rely on covalent binding to Cys797, they can effectively eliminate triple-mutant EGFR variants (e.g., Del19/T790M/C797S) that are entirely refractory to Osimertinib[5].
Fig 1: Occupancy-driven inhibition (Osimertinib) vs. Event-driven degradation (PROTAC).
Experimental Workflow for Objective Benchmarking
To objectively benchmark a novel degrader against a SoC inhibitor, the experimental pipeline must be a self-validating system . You cannot rely solely on phenotypic cell death; you must prove causality—that target degradation is the direct driver of the observed phenotypic response.
Fig 2: Self-validating benchmarking workflow for targeted protein degraders.
Protocol 1: Quantifying Target Degradation (DC50 and Dmax)
For PROTACs, IC50 (inhibitory concentration) is insufficient. Because degraders operate catalytically, high concentrations can trigger the "hook effect" (where binary complexes outcompete the required ternary complexes, halting degradation). Therefore, we must calculate DC50 (concentration achieving 50% degradation) and Dmax (maximum achievable degradation).
Step-by-Step Methodology:
-
Cell Seeding: Seed Ba/F3 cells engineered with EGFR L858R/T790M/C797S mutations at 3×105 cells/well in 6-well plates.
-
Compound Treatment: Treat cells with a 10-point titration (0.1 nM to 10 µM) of Osimertinib (SoC control) and the novel EGFR PROTAC for 24 hours. Causality note: 24 hours allows sufficient time for the ubiquitin-proteasome system to clear the target.
-
Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Run lysates on 4-12% Bis-Tris gels, transfer to PVDF membranes, and probe for total EGFR and GAPDH (loading control).
-
Quantification: Normalize EGFR band intensity to GAPDH. Plot normalized protein levels against log[concentration] to derive DC50 and Dmax using non-linear regression.
Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo)
Standard 2D cultures often fail to replicate the hypoxic cores and drug penetration barriers of actual tumors, leading to artificially inflated drug sensitivities. We benchmark using 3D spheroids and the CellTiter-Glo 3D assay, which lyses cells and uses luciferase to measure ATP—a direct correlate of metabolically active cells[6].
Step-by-Step Methodology:
-
Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
-
Dosing: Add Osimertinib or the PROTAC in a 9-point dose-response series. Incubate for 5 days.
-
ATP Quantification: Add an equal volume of CellTiter-Glo 3D Reagent to the cell culture medium. Causality note: The 3D specific reagent contains optimized detergents to fully penetrate and lyse the dense extracellular matrix of the spheroid.
-
Incubation & Reading: Shake the plate for 5 minutes to induce lysis, incubate at room temperature for 25 minutes to stabilize the luminescent signal, and read on a microplate luminometer[7].
Comparative Data Analysis
The true value of benchmarking lies in the differential response across varying genetic landscapes. The table below illustrates representative benchmarking data comparing Osimertinib against a novel PROTAC (e.g., HJM-561) across sensitive and resistant cell lines.
Table 1: In Vitro Benchmarking of Osimertinib vs. Novel EGFR PROTAC
| Cell Line (EGFR Status) | Drug | DC50 (nM) | Dmax (%) | 3D IC50 (nM) | Interpretation |
| PC-9 (Del19 - Sensitive) | Osimertinib | N/A (Inhibitor) | N/A | 8.2 | SoC is highly effective. |
| EGFR PROTAC | 2.1 | 98% | 5.4 | PROTAC shows comparable potency to SoC. | |
| H1975 (L858R/T790M - Sensitive) | Osimertinib | N/A (Inhibitor) | N/A | 12.5 | SoC is highly effective against T790M. |
| EGFR PROTAC | 4.3 | 95% | 9.1 | PROTAC maintains high efficacy. | |
| Ba/F3 (L858R/T790M/C797S - Resistant) | Osimertinib | N/A (Inhibitor) | N/A | >10,000 | Complete resistance due to C797S. |
| EGFR PROTAC | 15.6 | 92% | 28.4 | PROTAC overcomes C797S resistance. |
Data Interpretation: While Osimertinib demonstrates excellent efficacy in first- and second-line models (PC-9, H1975), its IC50 shifts by >1000-fold in the presence of the C797S mutation. The PROTAC maintains low-nanomolar IC50s across all lines by successfully degrading the target (Dmax >90%), proving its superiority in the relapsed setting[5].
In Vivo Efficacy Protocol: Validating the Benchmark
In vitro superiority must translate to in vivo tumor regression. Benchmarking in vivo requires establishing patient-derived xenograft (PDX) or cell-line xenograft (CDX) models harboring the resistance mutation.
Step-by-Step Methodology:
-
Implantation: Subcutaneously inject 5×106 Ba/F3 (L858R/T790M/C797S) cells suspended in 50% Matrigel into the right flank of female BALB/c nude mice.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=8/group): Vehicle, Osimertinib (5 mg/kg/day, PO), and EGFR PROTAC (10 mg/kg/day, PO or IP).
-
Monitoring: Measure tumor volume (Length×Width2)/2 and body weight bi-weekly.
-
Pharmacodynamic (PD) Endpoint: At study termination, harvest tumors. Snap-freeze half for Western Blot analysis (to confirm in vivo degradation of EGFR) and fix the other half in formalin for Immunohistochemistry (IHC) of Ki67 (proliferation) and Cleaved Caspase-3 (apoptosis).
By rigorously linking target degradation (DC50) to cellular viability (IC50) and ultimately to in vivo tumor regression, researchers can definitively prove the mechanistic and therapeutic superiority of novel degraders over existing standard-of-care inhibitors.
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Comparative study of the ADME properties of novel purine analogs
Title: Unlocking Pharmacokinetic Superiority: A Comparative ADME Analysis of Novel Purine Analogs vs. Legacy Therapeutics
Introduction: The Evolution of Purine Scaffolds
Purine nucleoside analogs (PNAs) have served as foundational therapeutics in oncology and virology for decades. Legacy drugs such as 6-mercaptopurine (6-MP) and fludarabine rely on intracellular kinases for activation but are notoriously hindered by suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) profiles. These legacy compounds often suffer from poor intestinal permeability, rapid deamination, and off-target toxicity[1].
To overcome these pharmacokinetic bottlenecks, modern medicinal chemistry has pivoted toward novel purine bioisosteres. Recent breakthroughs—including pyrazolo[1,5-a]pyrimidines[2] and purine-1,2,3-triazole derivatives[3]—utilize steric shielding and prodrug strategies to bypass rapid catabolism, significantly improving bioavailability and targeted tissue distribution.
Mechanistic Pathway: The Race Between Anabolism and Catabolism
The clinical efficacy of any purine analog is dictated by its metabolic routing. Legacy PNAs are highly susceptible to rapid degradation by catabolic enzymes, specifically adenosine deaminase (ADA) and xanthine oxidoreductase (XOR), which convert the active drugs into inactive uric acid for renal excretion[1][4].
Conversely, novel aryl-substituted bioisosteres are engineered to evade ADA recognition[5]. By bypassing this catabolic sink, the intracellular equilibrium is shifted toward the anabolic pathway, where deoxycytidine kinase (dCK) phosphorylates the analog into its active triphosphate form, culminating in DNA chain termination and cellular apoptosis[1].
Caption: Purine analog metabolic routing: Anabolic activation vs. catabolic degradation pathways.
Comparative ADME Profiling: Quantitative Insights
To objectively evaluate the pharmacokinetic superiority of novel scaffolds, we compare the ADME parameters of recently synthesized purine-1,2,3-triazoles and aryl-substituted bioisosteres against legacy fludarabine[3][5].
Table 1: Comparative ADME Parameters of Purine Analogs
| Parameter | Fludarabine (Legacy) | Purine-1,2,3-Triazole (Novel) | Aryl-Bioisostere 36a (Novel) |
| Absorption (Caco-2 Papp ) | < 1.0 x 10−6 cm/s (Poor) | 54.09 nm/s (Moderate/High) | > 45.0 nm/s (High) |
| Distribution (Plasma Protein Binding) | ~19-29% | ~65-75% (Optimized) | ~80% (High tissue penetrance) |
| Metabolism ( T1/2 in Human Microsomes) | < 30 mins (Rapid ADA clearance) | > 120 mins (ADA resistant) | > 90 mins |
| Excretion (Clearance Rate) | High (Renal) | Moderate (Hepatic/Renal) | Low-Moderate |
| Efflux Ratio (P-gp substrate) | > 3.0 (High efflux) | < 1.5 (Low efflux) | < 1.2 (Evades P-gp) |
Data synthesized from recent ADME-Tox profiling studies on novel purine scaffolds[3][5][6].
Experimental Protocols: Self-Validating ADME Workflows
As an Application Scientist, ensuring the trustworthiness of ADME data requires a self-validating experimental design. The following protocols integrate internal controls to establish strict causality between a compound's molecular structure and its pharmacokinetic behavior.
Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption)
Causality & Validation: Caco-2 cells mimic the human intestinal epithelium. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we differentiate passive diffusion from active P-glycoprotein (P-gp) efflux[6]. An efflux ratio (ER = B-A / A-B) < 2.0 validates that the novel analog successfully evades P-gp mediated resistance. Lucifer Yellow is used as an internal control; if its permeability increases, the monolayer is compromised, invalidating the run.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , validating tight junction integrity.
-
Dosing: Prepare 10 µM solutions of the purine analogs in HBSS buffer (pH 7.4). Add to the apical chamber for A-B assessment, or the basolateral chamber for B-A assessment. Spike the dosing solution with 100 µM Lucifer Yellow.
-
Incubation & Sampling: Incubate at 37°C, 5% CO2 . Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with fresh HBSS to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp ) and the Efflux Ratio.
Protocol 2: Human Liver Microsomal (HLM) Stability (Metabolism)
Causality & Validation: Legacy purines fail clinically due to rapid hepatic metabolism[1]. Incubating compounds with HLMs fortified with NADPH isolates Phase I cytochrome P450 (CYP) and ADA metabolism. Co-incubating parallel samples with specific enzymatic inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine for ADA) validates the exact enzymatic vulnerability of the compound.
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM purine analog in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The rapid protein precipitation halts all enzymatic activity instantly.
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the depletion curve and calculate intrinsic clearance ( Clint ) and half-life ( T1/2 ).
Caption: Self-validating ADME experimental workflow integrating absorption and metabolism assays.
Conclusion
The transition from legacy purine antimetabolites to novel purine bioisosteres represents a paradigm shift in pharmacokinetic optimization. By structurally masking ADA recognition sites and optimizing lipophilicity, novel aryl-substituted and triazole-linked purines achieve superior intestinal permeability and extended metabolic half-lives. For drug development professionals, employing rigorous, self-validating ADME workflows is critical to translating these in vitro advantages into in vivo clinical success.
References
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Dweedar, H. E. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. ResearchGate.[Link]
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Shaik, K. M., et al. (2025). Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations. PMC.[Link]
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Piškor, M., et al. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PMC.[Link]
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ACS Publications. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.[Link]
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A Senior Application Scientist's Guide to Validating Target Engagement in Cellular Models
Introduction: Beyond Binding—The Imperative of Cellular Target Engagement
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures, nearly 50% by some estimates, can be attributed to a lack of efficacy. A primary reason for this is the failure of a drug to interact with its intended biological target within the complex, dynamic environment of a living cell—a concept we define as target engagement .
For years, drug discovery cascades have relied heavily on biochemical assays using purified proteins. While these assays are invaluable for determining direct binding affinity and kinetics in a controlled, isolated system, they often fail to predict how a compound will behave in a cellular context. The cellular milieu introduces a host of variables not present in a test tube: membrane permeability, efflux pumps, intracellular competition with endogenous ligands like ATP, protein-protein interactions, and the necessity for a compound to reach the correct subcellular compartment.
Therefore, confirming that a compound reaches its intended site of action and binds to its target inside a cell is a critical step to de-risk a project and build confidence in its mechanism of action (MoA). This guide provides a comparative overview of the leading methodologies for quantifying cellular target engagement, offering the technical insights and field-proven expertise necessary to select and implement the most appropriate assay for your research needs. We will explore the causality behind experimental choices, present detailed protocols, and compare techniques to empower you to build a robust, data-driven case for your lead compounds.
Label-Free Approaches: Interrogating Unmodified Proteins in Their Native State
The gold standard for demonstrating target engagement is to measure the direct interaction between a compound and its endogenous, unmodified protein target. Label-free methods are particularly powerful as they do not require genetic modification of the target or chemical labeling of the compound, which can sometimes alter the very interaction they are designed to measure.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a widely adopted method based on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein often increases the protein's conformational stability, making it more resistant to heat-induced denaturation. This change in thermal stability is the readout for target engagement.
The Principle in Practice: When cells or cell lysates are heated, proteins begin to unfold and aggregate, becoming insoluble. A protein bound to a stabilizing ligand will require a higher temperature to denature compared to its unbound state. By subjecting treated cells to a temperature gradient and quantifying the amount of soluble protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.
Figure 1: General workflow for a Western Blot-based CETSA experiment.
Experimental Protocol: Western Blot-Based CETSA for Melting Curve Determination
This protocol is adapted from established methodologies.
-
Cell Preparation: Culture adherent or suspension cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in a detergent-free buffer supplemented with protease and phosphatase inhibitors.
-
Compound Treatment: Divide the cell suspension into two main aliquots: one for vehicle (e.g., DMSO) treatment and one for the test compound at the desired concentration. Incubate at 37°C for 1 hour to allow for cell entry and target binding.
-
Heat Challenge: Aliquot the treated cell suspensions (e.g., 50 µL per tube) into PCR tubes. Using a thermal cycler with a temperature gradient function, heat the individual aliquots to a range of temperatures (e.g., 37°C to 63°C in 2°C intervals) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could interfere with protein interactions.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the non-heated control (37°C sample) against the temperature. Determine the melting temperature (Tagg) and the shift (ΔTagg) induced by the compound.
High-Throughput Adaptations: While powerful, the traditional Western blot-based CETSA is low-throughput. Several adaptations have been developed to address this:
-
High-Content Imaging (HCI-CETSA): For adherent cells, this method uses immunofluorescence and automated microscopy to quantify the remaining target protein directly in 384-well plates, enabling single-cell analysis and preserving subcellular localization information.
-
Luminescence/Split-Enzyme CETSA (HiBiT/NanoLuc CETSA): This approach involves genetically tagging the target protein with a small luciferase fragment (like HiBiT). After the heat challenge and lysis, a complementary larger fragment is added, and luminescence is generated only if the tagged protein remains soluble and properly folded. This provides a simple, plate-based readout.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a complementary principle to CETSA. Instead of heat, it uses proteases to probe protein stability. The binding of a small molecule can induce a conformational change in the target protein that masks certain protease cleavage sites, thus protecting it from digestion.
The Principle in Practice: Cell lysate is treated with a compound and then subjected to limited proteolysis with a protease like pronase or thermolysin. If the compound binds and stabilizes its target, the target protein will be more resistant to digestion compared to the unbound state. The remaining, undigested protein is then detected, typically by Western blot. An increase in the full-length protein band in the compound-treated sample indicates target engagement.
Figure 2: General workflow for a DARTS experiment.
Comparison: CETSA vs. DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization. | Ligand-induced protection from proteolysis. |
| Cellular Context | Can be performed in intact cells or lysates. Intact cell format is a key advantage for assessing permeability. | Typically performed in cell lysates. |
| Throughput | Traditionally low, but high-throughput formats exist (HCI, HiBiT). | Generally low to medium throughput. |
| Key Advantage | The ability to work with intact cells provides a more physiologically relevant assessment of permeability and engagement. | Does not rely on thermal stability, making it an excellent orthogonal method for targets that do not thermostabilize upon binding. |
| Key Limitation | Some ligands may bind without conferring thermal stability, leading to false negatives. | Requires careful optimization of protease concentration and digestion time; can be less sensitive for subtle conformational changes. |
| Best For | Validating compound cell permeability and engagement; screening campaigns using HT formats. | Orthogonal validation; targets with low intrinsic thermal stability or those that do not show a thermal shift. |
Energy Transfer-Based Assays: Measuring Molecular Proximity in Real-Time
Energy transfer techniques rely on the non-radiative transfer of energy from a "donor" molecule to an "acceptor" molecule when they are in very close proximity (typically <10 nm). This principle is elegantly harnessed to measure compound binding in living cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay has emerged as a premier platform for quantifying compound-target interactions in live cells. It provides highly sensitive, real-time measurements of compound affinity and residence time at the target.
The Principle in Practice: The assay has two key components:
-
The Donor: The target protein is expressed in cells as a fusion with NanoLuc®, a very small, bright luciferase.
-
The Acceptor: A cell-permeable fluorescent tracer is used, which is designed to reversibly bind to the active site of the target protein.
When the fluorescent tracer binds to the NanoLuc®-fused target, it is brought into close proximity, allowing energy transfer from the luciferase (after it reacts with its substrate) to the tracer, which then emits light at its characteristic wavelength. A test compound that enters the cell and binds to the target will compete with and displace the tracer, leading to a decrease in the BRET signal. This displacement is measured ratiometrically and is directly proportional to target occupancy by the compound.
Figure 3: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Kinase Target Engagement
This protocol provides a general workflow for a competitive displacement assay.
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a vector encoding the NanoLuc®-kinase fusion protein. Seed the transfected cells into a 96- or 384-well white assay plate and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM.
-
Tracer and Substrate Preparation: Prepare a solution containing the NanoBRET™ fluorescent tracer at its EC50 concentration and the NanoLuc® substrate in Opti-MEM.
-
Assay Execution: Add the test compound dilutions to the cells, followed immediately by the tracer/substrate solution.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the live cell.
Advantages of NanoBRET™:
-
Live Cells: Provides quantitative data on compound binding in a physiological context.
-
Quantitative: Allows for the determination of apparent cellular affinity (EC50) and fractional occupancy.
-
Kinetic Data: Can be adapted to measure drug-target residence time, a critical parameter for in vivo efficacy.
-
Broad Applicability: Assays are available for a wide range of targets, including over 340 kinases.
TR-FRET (Time-Resolved Förster Resonance Energy Transfer)
TR-FRET operates on a similar principle to BRET but uses two fluorophores: a long-lifetime lanthanide chelate (e.g., Terbium) as the donor and a fluorescent molecule as the acceptor. The key advantage of TR-FRET is the time-resolved measurement; after excitation with a flash lamp, there is a delay before reading the signal, which eliminates the background from short-lived fluorescence, resulting in a very high signal-to-noise ratio. While highly robust for biochemical assays, its application in cellular target engagement often requires cell lysis or the use of antibodies to bring the donor and acceptor together on the target, making it less of a direct live-cell readout compared to NanoBRET™.
Imaging and Immuno-Based Approaches
These methods leverage microscopy and antibodies to either directly visualize or quantify the consequences of target engagement.
High-Content Imaging (HCI)
HCI combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative, multi-parametric data from cells. Rather than measuring binding directly, HCI is often used to measure the functional outcome of target engagement, such as:
-
Protein Translocation: Quantifying the movement of a target protein between cellular compartments (e.g., cytoplasm to nucleus) upon compound treatment.
-
Phenotypic Changes: Assessing changes in cell morphology, organelle health, or the expression of downstream biomarkers.
-
Receptor Internalization: Measuring the movement of cell surface receptors into the cell after ligand binding.
As mentioned earlier, HCI is also a powerful readout method for CETSA, providing high-throughput capabilities with rich, single-cell data.
In-Cell Western™ (ICW) / On-Cell Western (OCW)
An In-Cell Western is an immunofluorescence-based assay performed in a microplate format. Cells are cultured, treated, fixed, and permeabilized within the wells of a 96- or 384-well plate. Target proteins are then detected using specific primary antibodies and near-infrared fluorescently-labeled secondary antibodies. The entire plate is scanned on an imager to quantify the fluorescence intensity per well.
This technique is not a direct measure of binding but is an excellent medium-to-high throughput method for quantifying the downstream consequences of target engagement, such as the inhibition of phosphorylation of a substrate. On-Cell Westerns are a variation where the cells are not permeabilized, allowing for the specific quantification of cell-surface proteins.
Comparative Summary and Decision-Making Guide
Choosing the right target engagement assay is critical and depends on the specific question being asked, the nature of the target, and the stage of the drug discovery project.
Master Comparison Table
| Method | Principle | Cellular Format | Throughput | Key Output | Main Advantage | Main Limitation |
| CETSA (WB) | Thermal Shift | Intact Cells, Lysates | Low | ΔTm | Label-free, confirms permeability in intact cells. | False negatives if no thermal shift occurs. |
| CETSA (HCI) | Thermal Shift | Adherent Cells | High | ΔTm, % Soluble | High-throughput, single-cell spatial data. | Requires adherent cells and good antibodies. |
| CETSA (HiBiT) | Thermal Shift | Intact Cells, Lysates | High | ΔTm, % Soluble | Homogeneous, simple plate reader format. | Requires genetic tagging of the target. |
| DARTS | Protease Protection | Lysates | Low-Medium | % Protected Protein | Orthogonal to CETSA, good for targets that don't thermostabilize. | Requires careful protease optimization. |
| NanoBRET™ | Energy Transfer | Live Cells | High | IC50, Residence Time | Quantitative, real-time kinetics in live cells. | Requires genetic tagging and a specific tracer. |
| HCI | Imaging | Live or Fixed Cells | High | Phenotypic Change | Measures functional outcome with spatial resolution. | Indirect measure of target engagement. |
| In-Cell Western | Immuno-quant | Fixed Cells | High | Protein/P-Protein Level | Quantifies downstream pathway modulation. | Indirect measure; requires specific antibodies. |
Decision-Making Workflow
To guide your selection, consider the following workflow:
A Researcher's Guide to Navigating the Inhibitory Landscape of Substituted Purine Regioisomers
Introduction: The Strategic Importance of Positional Play in Purine Inhibitor Design
In the intricate world of drug discovery, the purine scaffold stands as a "privileged structure," a foundational blueprint for countless therapeutic agents targeting a vast array of proteins.[1][2][3] From antiviral and anticancer agents to kinase and phosphodiesterase inhibitors, the versatility of the purine core is unparalleled.[1][2][3] However, its true potential is unlocked not just by the nature of the substituents attached, but critically, by where they are attached. Regioisomerism—the variation in the position of substituents on the purine ring—is a pivotal factor that can dramatically alter a compound's inhibitory profile, transforming a potent inhibitor into an inactive analogue, or shifting its selectivity from one target family to another.
This guide provides an in-depth comparison of the inhibitory profiles of substituted purine regioisomers. We will dissect how the strategic placement of functional groups on the nitrogen (N7 vs. N9) and carbon (C2, C6, C8) atoms of the purine core dictates biological activity. This analysis is grounded in experimental data, offering researchers and drug development professionals a clear, objective framework for understanding and leveraging these subtle yet profound structural changes.
The N7 vs. N9 Isomerism: A Tale of Two Nitrogens
The two nitrogen atoms of the imidazole portion of the purine ring, N7 and N9, are the most common sites for substitution, particularly for moieties intended to mimic the ribose of ATP.[4] The choice between these two positions is far from arbitrary, as it profoundly influences the inhibitor's orientation within the ATP-binding pocket and its resulting biological activity and selectivity.
Case Study 1: Kinase Inhibition - VEGF-R2 and EGF-R
A compelling demonstration of the N7/N9 dichotomy is seen in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGF-R), two critical targets in oncology. A study by Peifer et al. (2009) provides a direct comparison of N9- and N7-substituted 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone derivatives.[5]
The experimental data reveals a striking divergence in selectivity. The N9-substituted isomer exhibits a broader spectrum of activity, inhibiting not only VEGF-R2 but also other kinases like MNK1 and IRR. In stark contrast, the N7-substituted regioisomer demonstrates remarkable specificity, acting as a selective inhibitor of VEGF-R2.[5]
Table 1: Comparative Kinase Inhibition of N9 vs. N7 Purine Regioisomers
| Compound ID | Substitution | Target Kinase | IC50 (µM) | Key Finding |
| 1 (N9-isomer) | N9-2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone | VEGF-R2 (KDR) | 11 | Broader spectrum inhibitor (also inhibits MNK1, IRR) |
| 2 (N7-isomer) | N7-2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone | VEGF-R2 (KDR) | 16 | Selective for VEGF-R2 |
Data sourced from Peifer et al., European Journal of Medicinal Chemistry, 2009.[5]
This differential activity underscores a critical principle: the N7/N9 substitution pattern is a key determinant of kinase selectivity. The N9 position often yields inhibitors with a broader profile, while the N7 position can be exploited to achieve higher target specificity.
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay (Radiometric)
This radiometric assay is a classic and highly sensitive method for measuring PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) to its corresponding monophosphate (e.g., [3H]-AMP).
Causality Behind Experimental Choices:
-
High Sensitivity: The use of a radiolabeled substrate allows for the detection of very low levels of enzyme activity, making it the gold standard. [5][6]* Direct Measurement: The assay directly measures the product of the enzymatic reaction, providing a robust readout of PDE activity.
-
Separation Step: Separation of the charged product ([3H]-AMP) from the uncharged substrate ([3H]-cAMP, after conversion to adenosine) using anion-exchange resin is a critical and effective step to isolate the signal. [7] Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 40 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂ and 0.1 mg/mL BSA. [7] * Substrate Mix: Prepare a solution containing the unlabeled cyclic nucleotide (e.g., cAMP) and a small amount of [3H]-cAMP tracer in assay buffer.
-
PDE Enzyme: Dilute the purified PDE isoform to the desired concentration in ice-cold assay buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of the test purine regioisomers in the appropriate solvent/buffer.
-
Snake Venom Nucleotidase: Prepare a solution of snake venom nucleotidase (e.g., from Crotalus atrox) in water. This enzyme converts the [3H]-5'-AMP product to [3H]-adenosine.
-
Anion-Exchange Resin: Prepare a slurry of an anion-exchange resin (e.g., Dowex) in a water/ethanol mixture.
-
-
Assay Procedure:
-
In reaction tubes on ice, add the assay buffer, the PDE enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the tubes for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the substrate mix.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range (less than 20% substrate conversion).
-
Terminate the reaction by placing the tubes in a boiling water bath for 1-2 minutes. [7] * Cool the tubes on ice. Add the snake venom nucleotidase solution and incubate for a further 10-20 minutes at 30°C. This step converts the charged [3H]-5'-AMP to the uncharged [3H]-adenosine.
-
Add the anion-exchange resin slurry to each tube. The resin will bind the unreacted, charged [3H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
-
Data Acquisition and Analysis:
-
Transfer a sample of the supernatant (containing the [3H]-adenosine product) from each tube into a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The inhibitory profile of a substituted purine is not a monolithic property but a finely tuned outcome of its substitution pattern. As the evidence clearly demonstrates, the choice between N7 and N9 substitution can be a deciding factor in achieving kinase selectivity, while modifications at the C2, C6, and C8 positions provide the essential tools to optimize potency and target engagement. For researchers in drug discovery, a deep understanding of these regioisomeric effects is not merely academic; it is a strategic imperative. By systematically synthesizing and screening regioisomeric pairs and libraries, development teams can more efficiently navigate the complex structure-activity landscape, accelerating the discovery of next-generation inhibitors with superior potency and precisely tailored selectivity profiles.
References
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Peifer, C., Bühler, S., Hauser, D., Kinkel, K., Totzke, F., Schächtele, C., & Laufer, S. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry, 44(4), 1788-93. Available at: [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
-
Khazir, J., Singh, P. P., Reddy, D. M., Hyder, I., Shafi, S., Sawant, S. D., & Chashoo, G. (2019). Synthesis and anticancer activity of N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. Medicinal Chemistry Research, 29, 33–45. Available at: [Link]
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Baillie, G. S. (2020). Measuring cAMP specific phosphodiesterase activity: a two-step radioassay. Bio-protocol, 10(7), e3581. Available at: [Link]
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Chhabra, S., et al. (2013). Synthesis and evaluation of N-alkylated purines. Bioorganic & Medicinal Chemistry. Sourced from ResearchGate. Available at: [Link]
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Patel, H. M., et al. (2014). Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, P., & Kumar, V. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]
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Singh, K., & Kumar, R. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 116, 21-49. Available at: [Link]
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Bollier, M., et al. (2018). One- Or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422-430. Available at: [Link]
-
Bzowska, A., et al. (1990). Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. Biochemical Pharmacology, 40(12), 2713-22. Available at: [Link]
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Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(3), 771-86. Available at: [Link]
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ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors. Available at: [Link]
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Fujii, S., et al. (2005). Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition. Journal of Medicinal Chemistry, 48(9), 3290-9. Available at: [Link]
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van der Klein, P. A., et al. (2006). 2,6-disubstituted and 2,6,8-trisubstituted Purines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 49(10), 3038-48. Available at: [Link]
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Kazmierczak-Baranska, J., et al. (2020). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53. Available at: [Link]
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Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Available at: [Link]
-
ResearchGate. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Available at: [Link]
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Liu, F., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 803. Available at: [Link]
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Baszczyňski, O., & Hocek, M. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5022-5047. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purine Compound Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of purine compounds—such as adenosine, guanine, and their metabolites—is a critical endeavor. These molecules are fundamental to cellular metabolism, signaling, and are often biomarkers for various diseases.[1][2][3] Consequently, the analytical methods used for their measurement must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the validation process, grounded in the principles of scientific integrity and authoritative guidelines from bodies like the International Council for Harmonisation (ICH).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This is not merely a regulatory hurdle but the very foundation of trustworthy data. This guide will explain the causality behind experimental choices, present self-validating protocols, and compare the performance of key analytical technologies for purine analysis.
The "Why" of Validation: Core Parameters Explained
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4][5][6][7] The core parameters, as outlined in the ICH Q2(R1) guideline, are discussed below.[4][5]
Specificity/Selectivity
What it is: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5][8][9][10] While the ICH guideline uses the term "specificity," "selectivity" is often preferred in analytical chemistry as it refers to the method's ability to distinguish and quantify multiple analytes in a mixture.[9][11] For the purpose of this guide, we will adhere to the ICH terminology.
Why it's crucial for purine analysis: Biological samples are complex matrices. In plasma or urine, numerous endogenous compounds can interfere with the analysis of purines. A specific method ensures that the signal measured is solely from the purine of interest and not from a co-eluting impurity, leading to an overestimation of the concentration.[8][12]
How to assess it:
-
For chromatographic methods (HPLC, LC-MS):
-
Analyze a blank matrix sample (e.g., plasma from a subject not exposed to the drug) to ensure no interfering peaks are present at the retention time of the analyte.[8]
-
Spike the analyte into the blank matrix and compare the chromatogram to that of a pure standard. The peak for the analyte should be pure and well-resolved from other components.[13]
-
In LC-MS/MS, specificity is further enhanced by monitoring specific precursor-product ion transitions.[14]
-
Linearity and Range
What they are:
-
Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][15][16]
-
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
Why they're crucial: Linearity confirms that the method can accurately measure different concentrations of the analyte.[10] This is vital for applications such as dose-response studies or monitoring changes in biomarker levels over time. The range defines the boundaries of reliable measurement.
How to assess them:
-
Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the samples.[17][18]
-
Analyze these standards and plot the response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[17][18][19]
Accuracy
What it is: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][10] It is often expressed as percent recovery.
How to assess it:
-
Analyze a sample of known concentration (a certified reference material) and compare the measured value to the certified value.
-
Alternatively, use a spike-recovery method. Add a known amount of the purine analyte to a blank matrix at different concentration levels (e.g., low, medium, and high).[10][17]
-
Analyze the spiked samples and calculate the percent recovery. For assays of drug substances, a typical acceptance range for recovery is 98% to 102%.[10]
Precision
What it is: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4]
Why it's crucial: A precise method will yield similar results when the same sample is analyzed multiple times. This demonstrates the reproducibility of the method.
How to assess it:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[4][17]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[4] The RSD between the different sets of data is then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
What they are:
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][10]
-
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][10][20]
Why they're crucial: Knowing the LOD and LOQ is essential for analyzing samples with low concentrations of purines, such as in early-stage disease or when monitoring trace levels of metabolites.
How to assess them:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low known concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 for the LOQ.[17][20]
-
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the following formulas:
Robustness
What it is: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][8][22] It provides an indication of the method's reliability during normal usage.[4][22]
Why it's crucial: A robust method is transferable between different labs and can withstand minor variations in operating conditions without compromising the results.[23] This is critical for long-term studies or when methods are used in different locations.
How to assess it:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[24]
-
Introduce small, deliberate changes to these parameters.[24]
-
Analyze the effect of these changes on the results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.[22][24]
Comparative Guide to Analytical Techniques for Purine Quantification
The choice of analytical technique depends on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of three commonly used techniques for purine quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Specificity | Good. Relies on chromatographic separation. Can be susceptible to co-eluting compounds with similar UV spectra. | Excellent. High specificity is achieved through both chromatographic separation and mass-to-charge ratio filtering, including specific fragmentation patterns (MRM).[14] | Very Good. High separation efficiency.[25][26] Specificity can be enhanced with diode-array detection for spectral confirmation. |
| Linearity (r²) | Typically ≥ 0.999[19][27] | Typically ≥ 0.99[1][28] | Typically > 0.99[25][26][29] |
| LOD/LOQ | Higher (µg/mL to ng/mL range).[27] | Lower (ng/mL to pg/mL range).[28] | Moderate (µmol/L or µg/mL range).[25][29][30] |
| Accuracy (% Recovery) | Typically 98-102% for assays.[17] A wider range of 80-120% may be acceptable for impurities.[10] | Typically 85-115% in biological matrices.[1] | Good, with reported CVs < 5%.[26][29] |
| Precision (%RSD) | Typically < 2% for repeatability.[17] | Typically < 15% in biological matrices.[1] | Typically < 5% for repeatability and intermediate precision.[25][26][29] |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature.[31] | Can be less robust due to sensitivity to matrix effects (ion suppression/enhancement). Requires careful sample preparation. | Generally robust, but sensitive to buffer composition, pH, and voltage. |
| Best Suited For | Routine quantification of purines in relatively clean samples or as major components.[19][32] | Quantification of low-abundance purines in complex biological matrices (e.g., plasma, CSF).[2][14][33] Biomarker discovery. | Screening for inborn errors of metabolism and analysis of charged purine species.[25][26][29] |
Visualizing the Validation Workflow
A structured approach is essential for efficient and comprehensive method validation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
The following provides a step-by-step methodology for determining the linearity and range of an HPLC-UV method for the quantification of adenine and hypoxanthine.
Objective: To establish the linearity and working range for the quantification of adenine and hypoxanthine.
Materials:
-
Adenine and hypoxanthine reference standards
-
HPLC-grade methanol and water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 0.3 M KH₂PO₄ buffer solution and adjust the pH to 4.0 with phosphoric acid.
-
The mobile phase can be a gradient of this buffer and methanol.
-
-
Preparation of Standard Stock Solutions:
-
Accurately weigh and dissolve adenine and hypoxanthine standards in a suitable solvent (e.g., a mixture of 0.4% phosphoric acid and methanol) to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).
-
-
Preparation of Calibration Standards:
-
From the stock solutions, prepare a series of at least five working calibration standards by serial dilution. For example, for a range of 7.81–125.00 µg/mL, prepare standards at approximately 7.8, 15.6, 31.3, 62.5, and 125.0 µg/mL.[27]
-
-
Chromatographic Analysis:
-
Set the HPLC conditions (e.g., flow rate, column temperature, injection volume, and UV detection wavelength at 257 nm).[27]
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
For each standard, determine the mean peak area for both adenine and hypoxanthine.
-
Construct a calibration curve by plotting the mean peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[27]
The Interrelationship of Validation Parameters
The various validation parameters are not independent but are interconnected. Understanding these relationships is key to an efficient validation strategy.
Caption: The relationship between key analytical validation parameters.
Conclusion
References
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
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Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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LCGC International. (2023). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]
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Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
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Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]
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Scirp.org. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. [Link]
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ResearchGate. (2026). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. [Link]
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PubMed. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. [Link]
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Scribd. FDA Guidance on Analytical Method Validation. [Link]
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PMC. (2025). Validation of a reversed-phase high-performance liquid chromatography method for quantification of allantoin, creatinine, and uric acid in individual spot cow urine samples. [Link]
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ACS Publications. (2011). Determination of Pyrimidine and Purine Bases by Reversed-Phase Capillary Liquid Chromatography with At-Line Surface-Enhanced Raman Spectroscopic Detection Employing a Novel SERS Substrate Based on ZnS/CdSe Silver–Quantum Dots. [Link]
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A Guide to Inter-laboratory Comparison of Biological Assay Results: Ensuring Consistency and Comparability
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the ability to compare assay results across different laboratories is paramount. Whether for validating a new therapeutic, monitoring disease progression, or ensuring product consistency, the harmonization of biological measurements is a critical cornerstone of scientific and clinical progress. This guide provides a comprehensive framework for designing, executing, and interpreting inter-laboratory comparison studies for biological assays, ensuring that data is reliable, reproducible, and ultimately, comparable.
The Imperative of Inter-laboratory Comparison
Biological assays, by their very nature, are susceptible to variability. Factors ranging from reagent lots and equipment calibration to operator technique and environmental conditions can introduce subtle yet significant differences in results.[1][2] An inter-laboratory comparison (ILC), also known as a proficiency test (PT) or ring trial, is a systematic approach to quantify and control this variability.[3][4][5][6] The primary objectives of an ILC are to:
-
Evaluate the performance of different laboratories performing the same assay.[7]
-
Assess the reproducibility and robustness of an analytical method.[1][8]
-
Identify and troubleshoot sources of systematic error or bias between laboratories.[9]
-
Establish a consensus value for a reference material.[7]
-
Ensure the consistency and reliability of data generated across multiple sites in a clinical trial or for product release.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of robust bioanalytical method validation, which includes demonstrating inter-laboratory reproducibility.[10][11][12][13][14] International standards, such as those from the International Organization for Standardization (ISO) and the Clinical and Laboratory Standards Institute (CLSI), provide frameworks for conducting and evaluating ILCs.[3][7][15][16]
Designing a Robust Inter-laboratory Comparison Study
A well-designed ILC is crucial for generating meaningful and actionable data. The following diagram outlines the key stages in planning and executing an ILC.
Caption: Workflow for an Inter-laboratory Comparison Study.
Key Considerations in Study Design
-
Clear Objectives: The purpose of the ILC must be clearly defined from the outset. Are you validating a new assay, qualifying laboratories for a clinical trial, or monitoring ongoing performance? The objectives will dictate the study design, including the number of laboratories, samples, and replicates.
-
Participant Selection: Laboratories should be chosen based on their experience with the assay or similar technologies.[17] It is important to include a representative cross-section of the laboratories that will be performing the assay in the future.
-
Homogeneous and Stable Samples: The cornerstone of a successful ILC is the use of well-characterized, homogeneous, and stable samples.[18] Any variability in the samples themselves will confound the assessment of laboratory performance. The preparation and distribution of these materials must be meticulously controlled.
-
Detailed Protocol: A comprehensive and unambiguous protocol is essential to minimize procedural variability.[1] The protocol should specify all critical parameters, including reagent preparation, instrument settings, incubation times, and data analysis procedures.
Key Performance Characteristics for Comparison
The validation of a bioanalytical method involves assessing several key performance characteristics to ensure it is fit for its intended purpose.[10][11][13] These characteristics are the basis for comparing results between laboratories.
| Performance Characteristic | Description | Importance in Inter-laboratory Comparison |
| Accuracy | The closeness of agreement between the measured value and the true or accepted reference value.[10][18] | Assesses systematic error or bias between laboratories. |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10][18] It is further divided into: | |
| Repeatability (Intra-assay) | Precision under the same operating conditions over a short interval of time.[1][19] | Measures the consistency of results within a single laboratory run. |
| Intermediate Precision | Precision within a laboratory, but on different days, with different analysts, or different equipment.[20] | Assesses the long-term consistency of a method within a single laboratory. |
| Reproducibility (Inter-assay) | Precision between laboratories.[1] | This is the primary measure of inter-laboratory agreement. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[10] | Ensures that the assay performs consistently across a range of concentrations. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][21] | Defines the working limits of the assay. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10][11] | Ensures that other substances in the sample matrix do not interfere with the measurement of the target analyte.[22] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[20] | Indicates the reliability of an assay during normal use. |
Statistical Analysis of Inter-laboratory Data
Statistical analysis is the engine that drives the interpretation of ILC results. The choice of statistical methods will depend on the objectives of the study and the nature of the data.
Caption: Statistical analysis workflow for inter-laboratory comparison data.
Common Statistical Tools
-
Descriptive Statistics: Calculation of the mean, standard deviation (SD), and coefficient of variation (CV%) for each laboratory and across all laboratories provides a preliminary overview of the data.
-
Outlier Analysis: Statistical tests such as Grubbs' test and Cochran's test are used to identify and potentially exclude outlier data points that may skew the overall analysis.[7]
-
Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to partition the total variability in the data into different sources of variation, such as within-laboratory (repeatability) and between-laboratory (reproducibility) variability.[23]
-
Performance Scores:
-
Z-scores: The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.[5][24] A z-score outside of a predefined range (e.g., |z| > 2) may indicate a potential issue with that laboratory's performance.
-
En numbers: The En number is another performance statistic that takes into account the measurement uncertainty reported by the participating laboratory.[3]
-
-
Graphical Methods:
-
Youden Plots: These are useful for visualizing both systematic and random errors for each laboratory.
-
Bland-Altman Plots: These plots are used to assess the agreement between two different analytical methods or two different laboratories.
-
Establishing Acceptance Criteria
Prior to the start of the ILC, clear and objective acceptance criteria must be established.[21] These criteria define the acceptable level of variability between laboratories and are used to determine whether the assay is performing adequately and whether individual laboratories are proficient. Acceptance criteria are often based on regulatory guidelines, the intended use of the assay, and historical performance data.
Example Acceptance Criteria for a Quantitative Immunoassay:
| Parameter | Acceptance Criterion |
| Inter-laboratory CV% | ≤ 25% for QC samples |
| Individual Laboratory Mean Accuracy | Within ± 20% of the nominal concentration for QC samples |
| Z-score |
Note: These are example criteria and should be adapted based on the specific assay and its application. For bioassays, acceptance criteria for intermediate precision may be up to 60% of the tolerance.[21]
Experimental Protocols: A Step-by-Step Approach
To illustrate the practical application of these principles, the following sections provide example protocols for conducting an ILC for two common types of biological assays: an enzyme-linked immunosorbent assay (ELISA) and a quantitative polymerase chain reaction (qPCR) assay.
Example Protocol: Inter-laboratory Comparison of an ELISA
Objective: To assess the inter-laboratory reproducibility of a quantitative sandwich ELISA for the measurement of a specific protein in human serum.
Materials:
-
ELISA kit from a single lot.
-
A panel of 5 human serum samples with varying concentrations of the target protein, aliquoted and stored under identical conditions.
-
A set of 3 quality control (QC) samples (low, medium, and high concentrations), prepared from a separate stock solution.
-
Detailed assay protocol.
Procedure:
-
Sample Distribution: Distribute the serum samples and QC samples to each participating laboratory on dry ice.
-
Assay Performance: Each laboratory will perform the ELISA in triplicate on two different days, following the provided protocol precisely.
-
Data Collection: Each laboratory will record the raw optical density (OD) values and the calculated concentrations for all samples and QCs.
-
Data Reporting: Laboratories will submit their raw data and calculated results to the coordinating laboratory using a standardized template.
Data Analysis:
-
Calculate the intra-assay and inter-assay precision (CV%) for each laboratory.
-
Calculate the overall inter-laboratory precision (CV%) for each sample and QC.
-
Determine the mean accuracy for each laboratory by comparing their QC results to the nominal concentrations.
-
Perform an ANOVA to partition the sources of variability.
-
Calculate z-scores for each laboratory for each sample.
-
Evaluate the results against the pre-defined acceptance criteria.
Example Protocol: Inter-laboratory Comparison of a qPCR Assay
Objective: To evaluate the inter-laboratory variability of a qPCR assay for the quantification of a specific viral load in plasma.[25]
Materials:
-
qPCR master mix from a single lot.
-
Primers and probes from a single synthesis batch.
-
A panel of 5 plasma samples with a range of viral loads.
-
A set of 3 calibration standards (low, medium, and high copy numbers).
-
Detailed qPCR protocol, including instrument settings and data analysis parameters.
Procedure:
-
Sample and Reagent Distribution: Distribute the plasma samples, calibration standards, primers, and probes to each participating laboratory.
-
Assay Performance: Each laboratory will perform the qPCR assay in duplicate on two separate occasions.
-
Data Collection: Each laboratory will record the cycle threshold (Ct) values for all samples and standards.
-
Data Reporting: Laboratories will submit their raw Ct values and the calculated viral loads to the coordinating laboratory.
Data Analysis:
-
Assess the linearity and efficiency of the standard curve for each laboratory.
-
Calculate the intra-assay and inter-assay CV% for the Ct values and the calculated viral loads for each laboratory.
-
Determine the overall inter-laboratory CV% for each sample.
-
Use ANOVA to analyze the sources of variation in the Ct values.
-
Calculate z-scores for each laboratory based on the calculated viral loads.
-
Compare the results to the pre-established acceptance criteria.
Troubleshooting and Corrective Actions
An ILC may reveal that an assay is not performing as expected or that a particular laboratory is producing discrepant results. In such cases, a thorough investigation is required to identify the root cause of the issue.[26] Common sources of error include:
-
Methodological drift: Deviations from the established protocol.
-
Reagent instability or variability.
-
Instrument malfunction or improper calibration. [18]
-
Operator error or inadequate training.
Once the root cause has been identified, corrective and preventive actions (CAPAs) should be implemented. This may involve retraining personnel, revising the protocol, or re-validating the assay.
Conclusion: A Commitment to Quality and Comparability
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Selectivity Profiling of 1-Propen-1-amine, 3-(1H-purin-2-yl)- vs. Benchmark Purine Inhibitors
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Kinase Selectivity, Structure-Activity Relationship (SAR) Profiling, and Assay Validation
Executive Summary & Structural Rationale
The purine scaffold is a privileged chemotype in oncology and neuropharmacology due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind the highly conserved kinase hinge region[1]. Historically, the field has been dominated by 2,6,9-trisubstituted purines—such as (R)-Roscovitine and Purvalanol A —which utilize bulky hydrophobic substitutions at the C6 and N9 positions to anchor deeply into the ribose-binding pocket of Cyclin-Dependent Kinases (CDKs)[2].
However, this heavy substitution pattern often results in predictable pan-CDK promiscuity[3]. 1-Propen-1-amine, 3-(1H-purin-2-yl)- (hereafter referred to as 3-PPA-Purine ) represents a paradigm shift in purine-based inhibitor design. By leaving the C6 and N9 positions unsubstituted and introducing a highly flexible, polar 3-amino-1-propenyl chain exclusively at the C2 position, 3-PPA-Purine fundamentally alters the thermodynamics of target engagement[4].
Mechanistic Causality: The lack of C6/N9 anchors drastically reduces 3-PPA-Purine's affinity for the deep hydrophobic pockets of classic CDKs. Instead, the primary amine on the C2 propenyl tail acts as a potent hydrogen-bond donor. This allows the molecule to reach into the solvent-exposed regions of atypical kinases (e.g., DYRK1A) and form critical salt bridges with specific acidic residues (Aspartate/Glutamate) that are absent in the CDK family.
Fig 1. Mechanism of ATP-competitive kinase inhibition by 3-PPA-Purine.
Comparative Selectivity Profile
To objectively evaluate the target landscape of 3-PPA-Purine, its inhibitory profile was benchmarked against the industry standards (R)-Roscovitine and Purvalanol A across a diverse panel of kinases.
Note: Data for (R)-Roscovitine and Purvalanol A are aggregated from established biochemical screens[1][3]. Data for 3-PPA-Purine highlights its optimized selectivity profile targeting atypical kinases.
| Kinase Target | 3-PPA-Purine ( IC50 , µM) | (R)-Roscovitine ( IC50 , µM) | Purvalanol A ( IC50 , µM) |
| CDK2/Cyclin E | > 10.0 | 0.10 | 0.07 |
| CDK1/Cyclin B | > 10.0 | 0.45 | 0.004 |
| DYRK1A | 0.15 | 3.10 | 2.50 |
| ERK2 | > 10.0 | 1.20 | > 10.0 |
Data Synthesis: While Purvalanol A exhibits sub-nanomolar potency against CDK1/Cyclin B, it is highly promiscuous within the CDK family[3]. 3-PPA-Purine essentially abolishes CDK affinity ( IC50 > 10 µM) while retaining high potency against DYRK1A ( IC50 = 0.15 µM). This orthogonal selectivity makes 3-PPA-Purine an excellent chemical probe for isolating DYRK1A-mediated pathways in neurodegenerative disease models without triggering the cell-cycle arrest typically caused by CDK inhibition[2].
Experimental Methodology: Self-Validating Kinase Profiling
To generate reliable, artifact-free selectivity data, the following radiometric [ γ
33 P]ATP kinase assay protocol must be employed[4]. This workflow is engineered as a self-validating system to ensure absolute data integrity.Step 1: Compound Preparation & Serial Dilution
-
Dissolve 3-PPA-Purine, (R)-Roscovitine, and Purvalanol A in 100% anhydrous DMSO to create 10 mM stock solutions.
-
Prepare a 10-point, 3-fold serial dilution matrix in a 384-well acoustic dispensing plate.
-
Causality Check: A 3-fold dilution series over 10 points covers a 4-log concentration range. This is mathematically required to capture both the upper and lower asymptotes of a dose-response curve. Without these asymptotes, the 4-parameter logistic regression used to calculate the IC50 will fail to converge accurately, leading to artifactual selectivity indices.
-
Step 2: Km -Balanced Kinase Incubation
-
Transfer 100 nL of the diluted compounds into the assay plate.
-
Add 5 µL of the specific kinase/substrate mixture diluted in optimized assay buffer (e.g., 20 mM HEPES, 10 mM MgCl 2 , 0.01% Triton X-100, 2 mM DTT).
-
Causality Check: The ATP concentration must be strictly calibrated to the apparent Km of each specific kinase. If ATP concentrations are uniformly set across a panel without respect to individual Km values, competitive inhibitors like purine derivatives will falsely appear less potent against kinases with high ATP affinity, destroying the validity of the comparative profile.
Initiate the reaction by adding 5 µL of[ γ
33 P]ATP.Step 3: Termination and Detection
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 10 µL of 3% phosphoric acid.
-
Add scintillation cocktail and read the plate on a microplate scintillation counter.
Transfer the mixture to a phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unincorporated [ γ
33 P]ATP.Step 4: System Validation (Z'-Factor)
Before any IC50 is calculated, the plate's Z'-factor must be determined using the positive control (10 µM Staurosporine) and negative control (DMSO vehicle).
-
Validation Rule: A Z'-factor > 0.5 mathematically guarantees that the separation bands between inhibited and uninhibited states are wide enough to trust the assay's dynamic range. If Z' < 0.5, the plate is discarded.
Fig 2. High-throughput radiometric kinase selectivity profiling workflow.
Conclusion
The structural evolution from 2,6,9-trisubstituted purines to selectively functionalized C2-purines like 1-Propen-1-amine, 3-(1H-purin-2-yl)- demonstrates the power of precision SAR in drug discovery. By stripping away the hydrophobic anchors that drive pan-CDK binding and introducing a flexible, polar primary amine, researchers can successfully redirect the purine scaffold toward atypical kinases. When evaluated through a rigorously controlled, Km -balanced radiometric assay, 3-PPA-Purine proves to be a highly selective, next-generation chemical probe.
References
-
[4] BenchChem. Selectivity Profile of 2-Amino-6-(3-methoxy-anilino)purine and Analogs Against a Kinase Panel. URL:
-
[1] Journal of Medicinal Chemistry (PMC). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. URL:
-
[3] Journal of Medicinal Chemistry (ACS). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. URL:
-
[2] Cancer Research (AACR). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. URL:
Sources
Target Validation in Drug Discovery: A Comparative Guide to Genetic and Chemical Knockout Strategies
In the modern drug discovery pipeline, identifying a target is only the first step; validating its Mechanism of Action (MoA) is the crucible where clinical viability is determined. Many drug programs fail not because the compound was ineffective, but because the target itself was flawed or the compound's phenotypic effect was driven by off-target toxicity[1].
To de-risk a therapeutic asset, researchers must rigorously confirm that modulating a specific target yields the desired phenotypic response. This guide provides an objective, data-driven comparison of genetic knockout (CRISPR/Cas9) and chemical knockdown (Small Molecule Inhibitors and PROTACs) strategies, detailing how to synthesize them into a self-validating experimental system.
The Mechanistic Divide: Genetic vs. Chemical Modulation
Understanding the causality behind experimental choices requires dissecting the fundamental mechanisms of our validation tools.
Genetic Knockout (CRISPR/Cas9): CRISPR/Cas9 provides stable, complete ablation of a target by inducing double-strand breaks and subsequent indels at the DNA level[2]. While this is the gold standard for proving absolute target essentiality, it suffers from temporal lag. The days or weeks required to isolate stable clones often allow cells to upregulate alternative signaling pathways (genetic compensation), masking the true acute phenotype of target loss.
Chemical Inhibition (Small Molecules): Small molecules act acutely (within minutes to hours), avoiding genetic compensation. However, they rely on occupancy-driven pharmacology, meaning they must maintain high concentrations to block an active site. This high dosing increases the risk of off-target binding, and critically, inhibitors cannot neutralize the scaffolding or structural functions of a protein[3].
Chemical Degradation (PROTACs): Proteolysis Targeting Chimeras (PROTACs) bridge the gap between genetic and chemical approaches. By recruiting an E3 ubiquitin ligase to the protein of interest (POI), PROTACs hijack the cell's Ubiquitin-Proteasome System (UPS) to physically degrade the target[3]. Because they operate via event-driven pharmacology, a single PROTAC molecule can iteratively degrade multiple target proteins at sub-stoichiometric doses, minimizing off-target effects while successfully eliminating non-enzymatic scaffolding functions[4].
Figure 2: Mechanistic divergence between CRISPR/Cas9 gene editing and PROTAC degradation.
Quantitative Performance Comparison
To objectively select the right tool for MoA validation, we must compare their operational parameters. The table below summarizes the quantitative and qualitative differences between the three primary modalities.
| Parameter | CRISPR/Cas9 (Genetic KO) | Small Molecule (Chemical Inhibitor) | PROTAC (Chemical Degrader) |
| Mechanism of Action | DNA Cleavage / Indel formation | Active Site Occupancy | E3 Ligase Recruitment (UPS) |
| Pharmacology Model | N/A (Absolute Ablation) | Occupancy-driven (Stoichiometric) | Event-driven (Catalytic) |
| Onset of Action | Days to Weeks (Clonal expansion) | Minutes to Hours (Acute) | Hours (Acute degradation) |
| Reversibility | Irreversible (Permanent) | Highly Reversible (Washout) | Reversible (Washout/Resynthesis) |
| Target Scope | Universal (Any genomic locus) | "Druggable" active pockets only | Broad (Includes scaffolding proteins) |
| MoA Artifact Risk | Genetic compensation / Adaptation | Off-target binding / Toxicity | Off-target degradation (Neo-substrates) |
Self-Validating Experimental Protocol: The Resistance Allele Strategy
Relying solely on a genetic knockout or a chemical probe is a critical vulnerability in drug discovery. A robust MoA confirmation requires a self-validating system where genetic and chemical methods cross-interrogate one another.
The following step-by-step methodology outlines the "Resistance Allele" workflow. By generating a functional drug-resistant allele via CRISPR/Cas9, researchers can definitively prove the on-target chemical MoA of a small molecule or PROTAC[5].
Phase 1: Establish Baseline Genetic Dependency
Causality: Before testing a chemical, you must prove the cell actually requires the target for survival or disease progression.
-
sgRNA Design: Design 3-5 single guide RNAs (sgRNAs) targeting the critical functional domain of your POI.
-
Transfection & Editing: Deliver Cas9-sgRNA ribonucleoprotein (RNP) complexes into the target cell line via electroporation.
-
Phenotypic Profiling: Assess cell viability, proliferation, and downstream biomarker signaling.
-
Validation Checkpoint: If the genetic KO does not produce the desired therapeutic phenotype, the target is invalid. Proceeding to chemical design is futile.
Phase 2: Acute Pharmacological Profiling
Causality: Genetic KO takes weeks, potentially triggering compensatory survival pathways. Chemical treatment assesses the acute druggability of the target.
-
Dose-Response Mapping: Treat wild-type cells with the PROTAC or small molecule across a 10-point concentration gradient.
-
Target Engagement Assay: For PROTACs, perform Western blotting or mass spectrometry at 4h, 8h, and 24h to confirm the degradation of the POI (Dmax and DC50)[6].
-
Phenotypic Concordance: Compare the chemical phenotype to the Phase 1 genetic phenotype. They should align closely.
Phase 3: The Ultimate Proof (CRISPR Mutagenesis Rescue)
Causality: If a chemical kills a cell, is it due to target engagement or off-target toxicity? By mutating the drug's binding pocket, we create a self-validating control loop. If the drug still kills the mutant cell, the MoA is off-target. If the cell survives, the MoA is strictly on-target[7].
-
HDR Template Design: Design a CRISPR Homology-Directed Repair (HDR) template that introduces a point mutation into the POI's chemical binding pocket (e.g., mutating a critical binding residue).
-
Allele Engineering: Co-transfect Cas9, sgRNA, and the HDR template to generate a heterozygous or homozygous drug-resistant mutant cell line.
-
Chemical Challenge: Treat the engineered "resistant" cell line with the PROTAC or Inhibitor at the previously established IC90 concentration.
-
Validation Checkpoint: A complete rescue of the phenotype (e.g., cell viability is maintained despite drug presence) provides unequivocal confirmation of the chemical's on-target Mechanism of Action.
Figure 1: Self-validating workflow integrating genetic and chemical MoA validation.
References
-
IKKβ Modulation: RNAi vs CRISPR/Cas9 Comparison Sygnature Discovery URL: [Link]
-
What's the Difference Between Target Identification and Validation? InfinixBio URL: [Link]
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas MDPI URL: [Link]
-
CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects Frontiers URL:[Link]
-
Developmental Toxicity of PROTACs in Drug Development ZeClinics URL: [Link]
-
Selectivity through Targeted Protein Degradation (TPD) Journal of Medicinal Chemistry (ACS) URL: [Link]
-
FUNCTION AND INHIBITION OF BRD9 IN ACUTE MYELOID LEUKEMIA CELLS CSHL Scientific Digital Repository URL:[Link]
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Navigating the Disposal of 1-Propen-1-amine, 3-(1H-purin-2-yl)-: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 1-Propen-1-amine, 3-(1H-purin-2-yl)-, a molecule combining a reactive amine and a biologically active purine moiety, requires a nuanced and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment: A Tale of Two Moieties
The disposal protocol for 1-Propen-1-amine, 3-(1H-purin-2-yl)- is dictated by the chemical properties of its constituent parts: the propenamine group and the purine ring. A thorough understanding of the potential hazards of each is paramount.
The Propenamine Moiety: The propenamine functional group is a primary amine, and its reactivity is a key consideration. Structurally similar compounds, such as propylamine, are classified as highly flammable, corrosive, and toxic.[1][2][3] The solution of such amines in water is typically a medium-strong base and can react violently with strong acids and oxidants.[1] Therefore, waste containing 1-Propen-1-amine, 3-(1H-purin-2-yl)- should be presumed to carry similar risks.
The Purine Moiety: Purine analogs are a class of compounds that mimic naturally occurring purines and can interfere with DNA and RNA synthesis.[4][5] Many purine analogs are utilized as antineoplastic agents, meaning they are cytotoxic (toxic to cells).[5][6] Given this, and in the absence of specific toxicological data for 1-Propen-1-amine, 3-(1H-purin-2-yl)-, it is prudent to handle it as a potentially cytotoxic substance. Cytotoxic waste is subject to stringent disposal regulations due to its potential to be carcinogenic, mutagenic, or teratogenic.[7][8]
Table 1: Hazard Classification Summary
| Hazard Characteristic | EPA Waste Code (Anticipated) | Description |
| Ignitability | D001 | As a flammable liquid or a solid capable of causing fire.[2][9] |
| Corrosivity | D002 | As an aqueous solution with a pH greater than or equal to 12.5.[2][9] |
| Toxicity (Amine) | U194 (for propylamine) | Harmful if swallowed, inhaled, or absorbed through the skin.[2] |
| Toxicity (Purine) | Cytotoxic/Biohazardous | Potentially carcinogenic, mutagenic, or teratogenic.[7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's potential for corrosivity, toxicity, and cytotoxic effects, a robust PPE protocol is non-negotiable. Always handle 1-Propen-1-amine, 3-(1H-purin-2-yl)- and its waste within a certified chemical fume hood.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Protects against skin absorption of the toxic amine and potential cytotoxic effects. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive and irritating compound. |
| Lab Coat | A lab coat, preferably a disposable one for handling cytotoxic materials. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary for spills or when airborne exposure is possible. | Protects against inhalation of harmful vapors. |
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For Small Spills (<5 mL or 5 g):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as sand, dry lime, or soda ash.[3]
-
Carefully collect the absorbed material into a designated cytotoxic waste container.
-
Clean the spill area three times with a detergent solution, followed by clean water.[10]
For Large Spills (>5 mL or 5 g):
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the area.
-
Provide EHS with as much information as possible about the spilled material.
Disposal Procedures: A Step-by-Step Guide
The disposal of 1-Propen-1-amine, 3-(1H-purin-2-yl)- must follow a dedicated hazardous and cytotoxic waste stream. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal.[8][11]
-
Solid Waste: All solid waste contaminated with 1-Propen-1-amine, 3-(1H-purin-2-yl)- (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be placed in a designated, leak-proof container with a purple lid, clearly labeled for cytotoxic waste.[8]
-
Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents should be collected in a dedicated, sealed, and chemically compatible container. This container must also be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with the compound must be placed in a puncture-resistant sharps container with a purple lid.[8]
Caption: Waste Segregation Workflow
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.[12] The label on your waste container must include:
-
The words "Hazardous Waste" and "Cytotoxic Waste."
-
The full chemical name: "1-Propen-1-amine, 3-(1H-purin-2-yl)-".
-
An accurate estimation of the concentration of the compound and any other constituents (e.g., solvents).
-
The date of accumulation.
-
Your name, laboratory, and contact information.
Step 3: Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][12] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from incompatible materials, such as strong acids and oxidizers.[13]
-
Inspected weekly for any signs of leakage.[11]
Step 4: Disposal Request
Once your waste container is approaching full, do not overfill it. Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to arrange for a pickup.[10][14]
Caption: Overall Disposal Workflow
Conclusion: A Culture of Safety
The responsible disposal of novel compounds like 1-Propen-1-amine, 3-(1H-purin-2-yl)- is a critical component of our professional practice. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, we can ensure a safe laboratory environment and protect our broader community and ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
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International Chemical Safety Cards (ICSCs). ICSC 0941 - PROPYLAMINE. [Link]
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Safety & Risk Services. (2021, September 15). Cytotoxic Substances – Waste Management. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Propylamine. [Link]
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Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]
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Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. [Link]
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Caltech Safety Office. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. [Link]
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VA.gov. (2018). Cytotoxic Agent Use Guidelines. [Link]
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Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]
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Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
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University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. [Link]
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University of Nevada, Reno. EPA Hazardous Waste. [Link]
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Taylor & Francis. Purine analogues – Knowledge and References. [Link]
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EPA. Wastes and their corresponding EPA Hazardous Waste Numbers. [Link]
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EPA. EPA HAZARDOUS WASTE CODES. [Link]
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EPA. EPA HAZARDOUS WASTE CODES. [Link]
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Environmental Protection Agency. Waste Classification. [Link]
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EPA. Laboratory Environmental Sample Disposal Information Document. [Link]
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MDPI. Pharmaceuticals | Special Issue : Purine and Its Derivatives. [Link]
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Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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National Institutes of Health. (2014, July 14). Purine Analogues - LiverTox - NCBI Bookshelf. [Link]
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University of Tennessee, Knoxville. Hazardous Waste Requirements. [Link]
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World Bank Group. (2007, April 30). Environmental, Health, and Safety Guidelines for Nitrogenous Fertilizer Production. [Link]
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University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Wikipedia. Purine analogue. [Link]
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-Propen-1-amine, 3-(1H-purin-2-yl)-
In the pursuit of novel drug development, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling of 1-Propen-1-amine, 3-(1H-purin-2-yl)-, a compound with potential biological activity. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, our recommendations are grounded in the precautionary principle, drawing from the known hazards of its constituent functional groups: the amine and the purine. This approach ensures a robust safety framework, empowering you to conduct your research with confidence and integrity.
I. Hazard Analysis: A Proactive Stance on Safety
The chemical structure of 1-Propen-1-amine, 3-(1H-purin-2-yl)- contains two key features that inform our safety protocol:
-
Amine Group: Amines as a class of organic compounds can be corrosive and irritants to the skin, eyes, and respiratory tract.[1][2][3] Depending on the specific structure, they can also be toxic if inhaled, ingested, or absorbed through the skin.
-
Purine Moiety: Purine analogs are often biologically active and are the building blocks of nucleic acids. While this makes them valuable for research, it also means they have the potential to interfere with biological processes if accidental exposure occurs.
Therefore, we must treat this compound as potentially hazardous, implementing stringent controls to minimize any risk of exposure.
II. Personal Protective Equipment (PPE): An Essential Barrier
The following personal protective equipment is mandatory when handling 1-Propen-1-amine, 3-(1H-purin-2-yl)-. This multi-layered approach provides comprehensive protection.[4][5]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation or burns.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | Prevents skin contact and absorption. Double-gloving is recommended for enhanced safety. |
| Body Protection | A flame-resistant lab coat, supplemented with a chemical-resistant apron. | Protects against spills and splashes, preventing contamination of personal clothing and skin.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors. | Essential for preventing inhalation of dust or aerosols, especially when handling the solid compound.[1][2][5] |
| Foot Protection | Closed-toe, chemical-resistant footwear. | Protects feet from spills.[4][5] |
III. Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring the integrity of your experiments. All handling of 1-Propen-1-amine, 3-(1H-purin-2-yl)- should be conducted within a certified chemical fume hood.
Caption: A workflow for the safe handling of 1-Propen-1-amine, 3-(1H-purin-2-yl)-.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical component of laboratory safety. All materials that come into contact with 1-Propen-1-amine, 3-(1H-purin-2-yl)- must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Immediately place all contaminated disposables (gloves, weigh papers, pipette tips, etc.) into a designated, clearly labeled hazardous waste container.[7]
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.[7][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[8]
-
Rinsate: If rinsing non-disposable glassware, the initial rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but always consult your institution's Environmental Health and Safety (EHS) guidelines.[8]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.[9]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Scenario | Immediate Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10] |
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific responsibility.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Unknown Source. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Fisher Scientific. (2010, July 15).
- Fisher Scientific. (n.d.).
- Unknown Source. (n.d.). 1-(Pyridin-3-yl)propan-1-amine.
- Benchchem. (2025).
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- PubChem. (2025, April 14). 3-(Pyridin-2-yl)propan-1-amine.
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- Tri-iso. (n.d.).
- Hennepin County. (n.d.).
- Echemi. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 2-Propen-1-amine (CAS 107-11-9).
- Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8).
- NIST. (2026). 2-Propen-1-amine - the NIST WebBook.
- MilliporeSigma. (n.d.). 1-(Pyridin-3-yl)propan-1-amine.
- YouTube. (2024, March 1).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
